2,2-Difluorocyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
2,2-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIFJKUTKENCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150518-74-3 | |
| Record name | 2,2-difluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2,2-Difluorocyclobutanecarboxylic Acid: A Technical Guide for Medicinal Chemists
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the various fluorinated motifs, the 2,2-difluorocyclobutane unit has emerged as a valuable building block, prized for its ability to impart unique conformational constraints and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthesis of 2,2-difluorocyclobutanecarboxylic acid, a versatile intermediate for the introduction of this privileged motif.
Strategic Importance in Drug Discovery
The strategic introduction of a gem-difluoro group on a cyclobutane ring can significantly influence a molecule's properties. This substitution can alter pKa, lipophilicity, and solubility, while also enhancing metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the rigid four-membered ring system can lock in specific conformations, potentially leading to improved potency and selectivity through favorable interactions with biological targets.[1] this compound serves as a key precursor, enabling the facile incorporation of this valuable moiety into a diverse range of molecular architectures.
Primary Synthetic Approach: Deoxofluorination of a Cyclobutanone Precursor
A robust and scalable method for the synthesis of this compound and its derivatives involves the deoxofluorination of a suitably protected 2-(hydroxymethyl)cyclobutanone.[2][3][4] This strategy offers an efficient route to previously challenging 2-substituted difluorocyclobutane building blocks.[2][3]
Retrosynthetic Analysis
The general retrosynthetic approach is outlined below. The target carboxylic acid can be accessed from a protected hydroxymethyl derivative, which in turn is synthesized from a cyclobutanone precursor.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
The following protocol is a representative example based on established literature procedures. [2][3][4] Step 1: Synthesis of O-Protected 2-(hydroxymethyl)cyclobutanone
The synthesis begins with a suitable cyclobutanone precursor bearing a hydroxymethyl group at the 2-position. This hydroxyl group requires protection prior to the fluorination step to prevent side reactions. A common protecting group is the tert-butyldimethylsilyl (TBS) ether.
-
Dissolve 2-(hydroxymethyl)cyclobutanone in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as imidazole or triethylamine (1.2 equivalents).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-protected 2-(hydroxymethyl)cyclobutanone.
Step 2: Deoxofluorination
The key step is the conversion of the ketone to the gem-difluoride using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its analogues like MorphDAST are commonly employed for this transformation. [5]
-
Dissolve the O-protected 2-(hydroxymethyl)cyclobutanone in an anhydrous, inert solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add the deoxofluorinating agent (e.g., DAST, 1.5-2.0 equivalents) dropwise.
-
Stir the reaction mixture at low temperature for a specified period, then allow it to slowly warm to room temperature.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting gem-difluorinated product by column chromatography.
Step 3: Deprotection and Oxidation
The final steps involve the removal of the protecting group and oxidation of the primary alcohol to the carboxylic acid.
-
Dissolve the protected 2-(hydroxymethyl)-2,2-difluorocyclobutane in a suitable solvent such as THF.
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature until the reaction is complete.
-
Work-up the reaction and purify the resulting 2-(hydroxymethyl)-2,2-difluorocyclobutane.
-
Dissolve the alcohol in a suitable solvent system for oxidation (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).
-
Add sodium periodate followed by a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the biphasic mixture vigorously until the starting material is consumed.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product to yield this compound.
Alternative Synthetic Strategies
While the deoxofluorination of a cyclobutanone precursor is a widely used method, other approaches have also been developed. For instance, a two-step synthesis of this compound from 2-methylfuran difluorocyclobutane has been reported, involving a ruthenium-catalyzed oxidative cleavage. [1]
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug design. The introduction of the gem-difluoro group significantly impacts its acidity and lipophilicity compared to its non-fluorinated and 3,3-difluoro analogues.
| Compound | pKa | logP |
| Cyclobutanecarboxylic acid | ~4.8 | ~1.0 |
| This compound | ~4.2 | ~1.2 |
| 3,3-Difluorocyclobutanecarboxylic acid | ~4.5 | ~1.1 |
Note: The values presented are approximate and can vary depending on the experimental conditions. The data for the fluorinated compounds are based on reported measurements. [2][3] The increased acidity (lower pKa) of the 2,2-difluoro derivative is a direct consequence of the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the carboxylate anion.
Conclusion
The synthesis of this compound is a key enabling technology for the incorporation of the valuable 2,2-difluorocyclobutane motif in drug discovery programs. The deoxofluorination of a cyclobutanone precursor provides a reliable and scalable route to this important building block. The unique physicochemical properties conferred by the gem-difluoro substitution underscore its importance for medicinal chemists seeking to fine-tune the properties of lead compounds.
References
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC - NIH. Available at: [Link]
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(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available at: [Link]
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Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed. Available at: [Link]
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preparation of 2,2-Difluorocyclobutanecarboxylic acid building blocks
An In-depth Technical Guide to the Preparation of 2,2-Difluorocyclobutanecarboxylic Acid Building Blocks
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The gem-difluorocyclobutane motif, in particular, has emerged as a highly sought-after building block. It serves as a small, polar, yet lipophilic bioisostere that can enhance metabolic stability and binding affinity.[3][4] Its utility is exemplified by its presence in FDA-approved drugs such as Ivosidenib, a testament to its value in drug discovery campaigns.[5] This guide provides an in-depth technical overview of the principal synthetic strategies for preparing this compound, a key intermediate for accessing this valuable scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 2,2-Difluorocyclobutane Moiety
The substitution of hydrogen atoms or entire functional groups with fluorine can profoundly impact a molecule's profile. The high electronegativity of fluorine can alter pKa, influence molecular conformation, and block sites of metabolic oxidation.[2] The gem-difluoromethylene group (CF₂) is particularly noteworthy as a bioisosteric replacement for a carbonyl group or other polar functionalities, offering steric similarity while introducing unique electronic properties.
The cyclobutane ring provides a rigid, three-dimensional framework that is more conformationally constrained than acyclic chains.[6] When combined, the 2,2-difluorocyclobutane scaffold offers a unique constellation of properties:
-
Modulated Lipophilicity: The CF₂ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, reducing metabolic degradation and prolonging a drug's half-life.
-
Enhanced Binding: The polarized C-F bonds can participate in favorable dipole-dipole interactions and hydrogen bonds with biological targets, potentially increasing binding affinity and potency.
This guide focuses on the synthesis of this compound, a versatile building block that allows for the straightforward incorporation of the difluorocyclobutane motif into larger, more complex molecules via standard amide coupling or other derivatizations.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be broadly approached via two primary strategies: the direct fluorination of a pre-existing cyclobutane core or the construction of the four-membered ring through cycloaddition reactions.
Strategy 1: Deoxofluorination of Cyclobutanone Precursors
This is arguably the most direct and widely employed route. The core principle involves the conversion of a ketone functionality on a cyclobutane ring into a gem-difluoride group using a specialized fluorinating agent.
Causality and Experimental Rationale: The starting material of choice is typically an ester of 2-oxocyclobutanecarboxylic acid. The carboxylic acid must be protected as an ester prior to fluorination. This is a critical step because the acidic proton of a free carboxylic acid would be quenched by the fluorinating reagent, and the hydroxyl group could undergo unwanted side reactions. The ester can be easily hydrolyzed in the final step to yield the target acid.[7]
The key transformation is the deoxofluorination reaction. Reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are commonly used in laboratory settings.[8] These are often preferred over the more reactive but highly toxic and corrosive sulfur tetrafluoride (SF₄) gas, which requires specialized handling equipment.[8][9]
The general mechanism involves the activation of the carbonyl oxygen by the sulfur-based reagent, forming an intermediate that is then susceptible to nucleophilic attack by a fluoride ion. A second fluoride attack completes the transformation to the gem-difluoride.[8] Care must be taken to control the reaction conditions, as side reactions such as the formation of vinyl fluorides can occur, particularly with sterically hindered ketones.[8]
Diagram 1: Workflow for Deoxofluorination Strategy.
Experimental Protocol: Deoxofluorination of Ethyl 2-Oxocyclobutanecarboxylate
-
Setup: To a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel, add the starting material, ethyl 2-oxocyclobutanecarboxylate (1.0 eq), dissolved in anhydrous dichloromethane (DCM). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxofluor (1.2-1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification (Ester): Concentrate the filtrate under reduced pressure. Purify the crude ester intermediate by silica gel column chromatography.
-
Hydrolysis: Dissolve the purified ethyl 2,2-difluorocyclobutanecarboxylate in a mixture of ethanol and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Workup (Acid): Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound. The product can be further purified by crystallization.[10]
Strategy 2: [2+2] Cycloaddition
This strategy builds the four-membered ring from two two-carbon components. It is a powerful method for creating diverse substitution patterns, though controlling stereochemistry and regiochemistry can be a significant challenge.[1][11]
Causality and Experimental Rationale: A common approach involves the reaction of a difluoroalkene, such as 1,1-difluoroethene, with a ketene or ketene equivalent.[11] Ketenes are highly reactive and can undergo thermal [2+2] cycloadditions to form cyclobutanones.[11] The regioselectivity is generally predictable, with the electron-poor carbonyl carbon of the ketene reacting with the most electron-rich atom of the alkene.[11] Alternatively, photochemical [2+2] cycloadditions can be employed, which are excellent for synthesizing strained four-membered rings but require one of the reactants to have a chromophore that can absorb light.[11][12]
This bottom-up approach is elegant but often requires more specialized starting materials and optimization compared to the deoxofluorination of a readily available cyclobutanone.
Diagram 2: Conceptual Path for [2+2] Cycloaddition.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount. The following table summarizes key properties of the target compound. The introduction of the gem-difluoro group at the 2-position significantly impacts electronic properties, which can be observed in pKa and logP measurements when compared to non-fluorinated or 3,3-difluoro analogues.[13][14]
| Property | Value | Reference(s) |
| CAS Number | 1150518-74-3 | [15][16] |
| Molecular Formula | C₅H₆F₂O₂ | [16] |
| Molecular Weight | 136.10 g/mol | [16] |
| Storage Conditions | Sealed in dry, 2-8°C | [16] |
| pKa & logP | Values measured and used for comparison with analogues | [14] |
Standard Characterization Methods:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group, and its coupling to adjacent protons in the ¹H NMR provides crucial structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the C=O stretch of the carboxylic acid and the strong C-F bond vibrations.[17]
Conclusion and Future Outlook
The preparation of this compound is a key enabling step for the broader application of this valuable scaffold in drug discovery and materials science. The deoxofluorination of a protected 2-oxocyclobutanecarboxylate remains the most robust and accessible method for gram-scale synthesis. While [2+2] cycloadditions offer alternative routes with potential for high diversity, they often require more intensive methods of development. Recent advances, such as the use of organolanthanum reagents to control reactivity in related systems, highlight the ongoing innovation in fluorination chemistry and strained ring synthesis.[3][4] As the demand for novel, three-dimensional, and metabolically robust building blocks continues to grow, the development of even more efficient, scalable, and stereoselective methods for accessing 2,2-difluorocyclobutane derivatives will remain an area of intense scientific interest.
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Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. (2025, August 19). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. Retrieved January 5, 2026, from [Link]
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Ielo, L., Curcio, A., De Luca, L., & Piras, L. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (n.d.). Spiral. Retrieved January 5, 2026, from [Link]
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Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025, January 2). ResearchGate. Retrieved January 5, 2026, from [Link]
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Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025, December 16). Oreate AI Blog. Retrieved January 5, 2026, from [Link]
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Synthesis of gem-Difluorocyclopropanes. (2022, September 26). ResearchGate. Retrieved January 5, 2026, from [Link]
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1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024, June 11). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (2019, April 16). ACS Publications. Retrieved January 5, 2026, from [Link]
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METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. (2019, October 30). European Patent Office. Retrieved January 5, 2026, from [Link]
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2,2-Difluorocyclobutanecarboxylic acid chemical properties
An In-depth Technical Guide to 2,2-Difluorocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated carboxylic acid featuring a strained four-membered ring. The introduction of the gem-difluoro moiety onto the cyclobutane scaffold imparts unique stereoelectronic properties that have garnered significant interest within the fields of medicinal chemistry and materials science. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, while the gem-difluoro group can act as a non-hydrolyzable surrogate for a carbonyl or a hydrated carbonyl group. This strategic incorporation can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and synthetic considerations for this valuable building block.
Physicochemical and Computational Properties
The defining features of this compound are its low molecular weight and the presence of both hydrogen bond donor and acceptor groups. The gem-difluoro substitution significantly impacts its electronic properties, enhancing the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart.
| Property | Value | Source |
| CAS Number | 1150518-74-3 | [1] |
| Molecular Formula | C₅H₆F₂O₂ | [1] |
| Molecular Weight | 136.10 g/mol | [1] |
| Appearance | White to off-white solid/powder | N/A (Typical) |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| LogP (Calculated) | 1.1163 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectral Analysis
Spectroscopic analysis is essential for the structural confirmation of this compound. While a specific, published spectrum for this exact compound is not available in the provided results, its characteristic spectral features can be reliably predicted based on the spectroscopy of carboxylic acids and fluorinated cycloalkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum is expected to show complex multiplets for the protons on the cyclobutane ring. The proton alpha to the carboxylic acid (at the C1 position) would likely appear as a multiplet shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons at the C3 position would also appear as multiplets.
-
¹³C NMR : The carboxyl carbon is anticipated to resonate in the typical downfield region for carboxylic acids (165-185 ppm).[2] The carbon bearing the two fluorine atoms (C2) will exhibit a characteristic triplet due to one-bond C-F coupling. The other ring carbons (C1, C3, and C4) will also show coupling to the fluorine atoms, albeit with smaller coupling constants.
-
¹⁹F NMR : A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent ring protons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the carboxylic acid functionality.
-
O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4]
-
C=O Stretch : A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[3][4]
-
C-F Stretch : Strong absorptions corresponding to the C-F bond stretches are expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 136.10. Derivatization may be employed to improve ionization and fragmentation for analytical methods like LC-MS/MS.[5]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its carboxylic acid group, which serves as a versatile anchor for synthetic modifications. The difluorocyclobutane ring is generally stable under common reaction conditions.
Reactions of the Carboxylic Acid Group
The carboxylic acid can be readily converted into a variety of other functional groups, making it an ideal building block for introducing the 2,2-difluorocyclobutyl motif into more complex molecules.
-
Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester.
-
Amidation : This is one of the most critical reactions in medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form amides. This reaction is fundamental for incorporating the scaffold into potential drug candidates.
-
Acyl Halide Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride. This intermediate can then be used in a wide range of nucleophilic acyl substitution reactions, including Friedel-Crafts acylation.[6]
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2,2-difluorocyclobutyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Caption: Key transformations of the carboxylic acid group.
The Role of the gem-Difluoro Group
The gem-difluoro substitution is not merely a passive structural element; it actively modulates the molecule's properties:
-
Increased Acidity : The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid compared to the non-fluorinated cyclobutanecarboxylic acid.[6]
-
Metabolic Stability : The C-F bond is exceptionally strong, and the difluoromethylene group is resistant to metabolic oxidation by cytochrome P450 enzymes. This makes it a valuable motif for blocking sites of metabolism in drug candidates.
-
Conformational Constraint : The cyclobutane ring provides a degree of conformational rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to a target protein and reducing the entropic penalty upon binding.
Synthesis of 2,2-Difluorocyclobutane Scaffolds
While a specific, detailed synthesis for this compound from basic starting materials is not detailed in the provided search results, a general and plausible synthetic approach can be outlined based on established methodologies for constructing fluorinated cyclobutanes. A common strategy involves the [2+2] cycloaddition of a difluorinated alkene with a suitable ketene or ketene equivalent, followed by functional group interconversion.
Representative Synthetic Protocol: Amide Coupling
This protocol details the conversion of the carboxylic acid to an amide, a cornerstone reaction in drug development.
Objective: To synthesize N-benzyl-2,2-difluorocyclobutanecarboxamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.05 eq) and DIPEA (1.5 eq) in DCM. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,2-difluorocyclobutanecarboxamide.
Caption: Experimental workflow for amide bond formation.
Safety and Handling
As a carboxylic acid, this compound should be handled with appropriate care.
-
Hazards: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] Inhalation may cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]
Conclusion
This compound is a highly valuable synthetic building block, primarily due to the unique combination of a strained cyclobutane ring and a gem-difluoro substitution. Its utility in medicinal chemistry stems from its ability to impart desirable properties such as metabolic stability and conformational rigidity, while the carboxylic acid handle allows for straightforward incorporation into diverse molecular architectures. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic use of such fluorinated motifs is poised to play an increasingly critical role in the development of next-generation therapeutics.
References
Sources
An In-depth Technical Guide to the Physical Properties of 2,2-Difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine into molecular architectures has become a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as altered acidity, enhanced metabolic stability, and modified lipophilicity, offer a powerful tool for fine-tuning the performance of bioactive molecules. Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane framework has garnered significant attention. This guide provides a comprehensive technical overview of the core physical properties of a key member of this class: 2,2-Difluorocyclobutanecarboxylic acid. As a Senior Application Scientist, this document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their scientific endeavors.
Molecular Identity and Core Physicochemical Parameters
This compound is a saturated carbocyclic compound characterized by a four-membered ring bearing a gem-dinal difluoro substitution adjacent to a carboxylic acid functional group.
| Property | Value | Source |
| CAS Number | 1150518-74-3 | [1] |
| Molecular Formula | C₅H₆F₂O₂ | [1] |
| Molecular Weight | 136.10 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not explicitly available in reviewed literature | |
| Boiling Point | Data not explicitly available in reviewed literature | |
| pKa | 4.09 ± 0.04 | [3] |
| LogP | 0.74 ± 0.05 | [3] |
| Solubility | Soluble in water. | [4] |
Note on Data Availability: While experimental data for pKa and LogP are available from peer-reviewed literature, specific, experimentally determined melting and boiling points for this compound are not readily found in the public domain as of the last update. Commercial suppliers often provide estimated ranges. For precise applications, experimental determination is recommended.
Acidity (pKa): The Inductive Influence of Gem-Difluorination
The acidity of a carboxylic acid is a critical parameter that governs its ionization state at physiological pH, profoundly impacting its solubility, membrane permeability, and interaction with biological targets. The experimental pKa of this compound has been determined to be 4.09 ± 0.04 [3].
This value is significantly lower than that of its non-fluorinated counterpart, cyclobutanecarboxylic acid, which has a pKa of approximately 4.8. This increase in acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms on the α-carbon. By pulling electron density away from the carboxylic acid group, the gem-difluoro substitution stabilizes the resulting carboxylate anion, thereby facilitating proton dissociation. This modulation of acidity is a key feature exploited in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
The determination of pKa is reliably achieved through potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Analyte Solution: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility, to a known concentration (e.g., 0.01 M).
-
Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.
Caption: Simplified synthetic pathway to this compound.
Purification is typically achieved through standard techniques such as recrystallization or column chromatography. The purity of the final product should be rigorously assessed using methods like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) before any physical property measurements are undertaken.
Significance in Drug Discovery and Medicinal Chemistry
The gem-difluorocyclobutane motif is increasingly recognized as a valuable bioisostere in drug design. Its incorporation can lead to improvements in metabolic stability, modulation of pKa, and optimization of lipophilicity, all of which are critical for the development of successful drug candidates.[5][6] The carboxylic acid handle of this compound provides a versatile point of attachment for incorporating this valuable scaffold into a wide range of molecular architectures, making it a key building block for the synthesis of novel therapeutics.
Conclusion
This compound is a fluorinated building block with a unique combination of physical properties that make it highly attractive for applications in medicinal chemistry and materials science. Its increased acidity and moderate lipophilicity, direct consequences of the gem-difluoro substitution, provide a rational basis for its use in the design of molecules with tailored properties. This guide has provided a detailed overview of its key physical parameters and the experimental methodologies for their determination, offering a valuable resource for researchers working at the forefront of chemical innovation.
References
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8567–8578. [Link]
-
Chernykh, A. V., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Glorius, F., et al. (2023). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of FDCA. Retrieved from [Link]
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Bruker. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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National High Magnetic Field Laboratory. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812). Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
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NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Difluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
-
National Institutes of Health. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]
-
NMR Shift DB. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
An In-Depth Technical Guide to the NMR Spectroscopy of 2,2-Difluorocyclobutanecarboxylic Acid
The cyclobutane ring, once considered a niche structural motif, has gained significant traction in modern drug discovery. Its rigid, three-dimensional scaffold provides a powerful tool for medicinal chemists to optimize the spatial arrangement of pharmacophoric elements, thereby enhancing binding affinity and selectivity. When coupled with fluorine, the second most electronegative element, the utility of this scaffold is magnified. The introduction of a gem-difluoro group, as seen in this compound, imparts profound effects on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa, making it a highly sought-after building block in the synthesis of novel therapeutics.
Given the critical role of this moiety, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. However, the presence of fluorine introduces complexities into the spectra that require a nuanced understanding for accurate interpretation. This guide provides a detailed exploration of the ¹H, ¹³C, and ¹⁹F NMR spectral features of the 2,2-difluorocyclobutane core, offering researchers a framework for confident characterization.
Pillar 1: ¹H NMR Spectral Analysis - Deciphering Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct multiplets in the aliphatic region, governed by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The cyclobutane ring is not planar and exists in a puckered conformation, leading to different chemical environments for protons on the same carbon atom.
The protons are categorized as follows:
-
H1: The single proton on the carbon bearing the carboxylic acid group (C1).
-
H3 (ax/eq): The two diastereotopic protons on the carbon opposite the carboxyl group (C3).
-
H4 (ax/eq): The two diastereotopic protons on the carbon adjacent to both the carboxyl and difluoro-substituted carbons (C4).
The spectrum is typically complex due to overlapping signals and extensive coupling. The proton at the C1 position (H1) experiences coupling to the adjacent protons at C4. The protons at C3 and C4 are coupled to each other (geminal and vicinal H-H coupling) and, most importantly, to the two fluorine atoms at C2. This H-F coupling, which occurs over two and three bonds (²JHF and ³JHF), is a key diagnostic feature. For the closely related analogue, methyl 2,2-difluorocyclobutanecarboxylate, the protons at the 3- and 4-positions appear as complex multiplets between 2.20 and 2.80 ppm. The methine proton (H1) is shifted further downfield, typically appearing around 3.20 ppm. The conversion of the methyl ester to a carboxylic acid is expected to induce only minor shifts in these proton signals.
Pillar 2: ¹³C NMR Spectral Analysis - The Dominant Influence of Fluorine
The ¹³C NMR spectrum provides the most definitive signature for the 2,2-difluorocyclobutane core, primarily due to the large carbon-fluorine coupling constants.
-
C1 (Carboxylic Carbon): The carbonyl carbon of the carboxylic acid typically appears around 175-180 ppm.
-
C2 (Difluorinated Carbon): This carbon is the most characteristic. Its chemical shift is significantly moved downfield due to the deshielding effect of the two electronegative fluorine atoms, typically appearing in the range of 110-120 ppm. Furthermore, the signal is split into a triplet by the two directly attached fluorine atoms (¹JCF). This one-bond coupling is very large, often in the range of 280-300 Hz.
-
C3 and C4 (Methylene Carbons): These carbons appear in the aliphatic region, typically between 20 and 40 ppm. They also exhibit coupling to the fluorine atoms. C3 will show a triplet due to two-bond coupling (²JCF), while C4 will show a triplet due to three-bond coupling (³JCF). These multi-bond C-F couplings are smaller than ¹JCF, usually in the range of 20-30 Hz.
This pattern of a downfield-shifted triplet with a very large coupling constant is an unmistakable identifier for a CF₂ group.
Pillar 3: ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment. For this compound, a single signal is expected in the ¹⁹F spectrum, as the two fluorine atoms are chemically equivalent. This signal will be split into a complex multiplet due to coupling with the protons at the C3 and C4 positions. The chemical shift is typically observed in a region characteristic of aliphatic gem-difluorides.
Data Presentation: Summary of Expected NMR Shifts
The following table summarizes the typical NMR data for a 2,2-difluorocyclobutane carboxylate system, based on published data for the methyl ester analogue.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H1 | ~3.20 | m | - |
| H3, H4 | 2.20 - 2.80 | m | - | |
| ¹³C | C=O | ~172 | s | - |
| C1 | ~45 | t | ³JCF ≈ 5-10 Hz | |
| C2 | ~115 | t | ¹JCF ≈ 285 Hz | |
| C3 | ~22 | t | ²JCF ≈ 25 Hz | |
| C4 | ~35 | t | ²JCF ≈ 25 Hz | |
| ¹⁹F | F2 | Varies | m | - |
Note: Data is based on methyl 2,2-difluorocyclobutanecarboxylate as a close proxy. Shifts are solvent-dependent. Multiplicity abbreviations: s (singlet), t (triplet), m (multiplet).
Experimental Protocols: Acquiring High-Fidelity NMR Data
A self-validating protocol is essential for ensuring the accuracy of NMR data for regulatory or publication purposes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add an internal standard if quantitative analysis is required. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard, though modern instruments often use internal referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow, symmetrical solvent peak shape. This is critical for resolving complex multiplets.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typical. Ensure an adequate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of at least 2 seconds are required.
-
¹⁹F Spectrum: Acquire a proton-decoupled or coupled ¹⁹F spectrum. The chemical shift range for fluorine is vast, so a wide spectral width may be necessary initially.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). An HSQC experiment would definitively link each proton signal to its directly attached carbon.
-
Visualization of Key NMR Interactions
The following diagram illustrates the key through-bond J-coupling interactions that define the NMR spectra of this compound.
Caption: Key J-coupling pathways in this compound.
Conclusion
The NMR characterization of this compound is a clear-cut process when the fundamental effects of the fluorine substituents are understood. The ¹H NMR reveals a complex set of multiplets due to extensive H-H and H-F couplings. However, the ¹³C NMR spectrum provides the most unambiguous evidence, highlighted by the downfield-shifted C2 carbon appearing as a triplet with a characteristically large ¹JCF coupling constant (~285 Hz). By employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure of this valuable building block, ensuring the integrity of their chemical matter and accelerating the drug development process.
References
-
Ni, C., & Hu, J. (2006). The unique fluorine effects in the [3+2] cycloaddition of 2,2-difluorocyclopropyl methyl ketone with N-tosylhydrazones: a convenient access to 4,4-difluorocyclopent-1-enecarbaldehydes. Chemical Communications, (14), 1535-1537. [Link]
crystal structure of 2,2-Difluorocyclobutanecarboxylic acid derivatives
An In-depth Technical Guide to the Crystal Structure of 2,2-Difluorocyclobutanecarboxylic Acid Derivatives
Authored by a Senior Application Scientist
Foreword: The Emergence of Fluorinated Cyclobutanes in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1] Among the various fluorinated motifs, the gem-difluorinated cyclobutane ring has garnered significant attention. This four-membered carbocycle, adorned with two fluorine atoms on the same carbon, presents a unique conformational profile and electronic character that can profoundly influence a molecule's bioactivity, metabolic stability, and membrane permeability.[1][2] This guide provides an in-depth exploration of the crystal structure of this compound and its derivatives, offering researchers and drug development professionals a comprehensive understanding of their synthesis, solid-state conformation, and intermolecular interactions. By elucidating the principles that govern the three-dimensional architecture of these valuable building blocks, we aim to empower chemists to design next-generation therapeutics with enhanced efficacy and safety profiles.
Part 1: Synthesis of this compound Derivatives
The journey to understanding the crystal structure of any compound begins with its synthesis. The preparation of this compound and its derivatives often involves multi-step sequences, with the introduction of the gem-difluoro moiety being a key challenge.
Synthetic Strategies: A Mechanistic Overview
A prevalent strategy for the synthesis of 2,2-difluorocyclobutyl building blocks involves the deoxofluorination of a corresponding cyclobutanone precursor.[3] This transformation is typically achieved using specialized fluorinating agents. The choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.
Another approach relies on the cycloaddition reactions to form the cyclobutane ring with the fluorine atoms already incorporated in one of the reactants. The specific precursors and reaction pathways can be tailored to achieve the desired substitution pattern on the cyclobutane ring.
The following diagram illustrates a generalized synthetic pathway to this compound, highlighting the key transformations.
Caption: Generalized synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of this compound, adapted from established literature procedures.[4]
Step 1: Oxidation of a Suitable Cyclobutane Precursor
-
Dissolve the starting cyclobutane derivative (e.g., a hydroxymethylcyclobutane) in a suitable organic solvent such as dichloromethane (DCM).
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the resulting cyclobutanone derivative by column chromatography.
Step 2: Gem-Difluorination
-
To a solution of the cyclobutanone derivative in anhydrous DCM, add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise at -78 °C under an inert atmosphere.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,2-difluorocyclobutane intermediate via column chromatography.
Step 3: Carboxylic Acid Formation
-
The final step involves the conversion of a suitable functional group on the cyclobutane ring to a carboxylic acid. This may involve, for example, the hydrolysis of an ester or the oxidation of a primary alcohol or aldehyde.
-
The choice of reagents and conditions will depend on the specific functional group present in the intermediate from Step 2.
-
Following the reaction, the this compound is isolated and purified, typically by crystallization or chromatography.
Part 2: Unveiling the Three-Dimensional Architecture: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice.
From Powder to Picture: The Crystallographic Workflow
Obtaining a high-quality crystal structure is a meticulous process that requires careful execution of each step.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common techniques include:
-
Slow evaporation of a solvent from a saturated solution of the compound.
-
Vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound.
-
Cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Part 3: Decoding the Crystal Structure: Conformation and Intermolecular Interactions
The crystal structure of a this compound derivative reveals not only the geometry of a single molecule but also how these molecules interact with each other in the solid state.
The Puckered Nature of the Cyclobutane Ring
Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate angle and torsional strain.[5] The degree of puckering is influenced by the substituents on the ring. The introduction of the gem-difluoro group at the 2-position has a significant impact on the ring's conformation.
Conformational Analysis: The Influence of Fluorine
The conformational preferences of the 2,2-difluorocyclobutyl moiety are a result of a delicate balance of steric and electronic effects. The highly electronegative fluorine atoms create a strong dipole moment and can participate in non-covalent interactions. The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, can also play a role in determining the favored conformation.[6]
Computational methods, in conjunction with experimental X-ray and NMR data, are often employed to perform a thorough conformational analysis of these systems.[7][8][9]
Intermolecular Interactions: The Architects of the Crystal Lattice
In the solid state, molecules of this compound derivatives are held together by a network of intermolecular interactions.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the crystal structures of these compounds, it is common to observe strong O-H···O hydrogen bonds, often leading to the formation of dimers or catemeric chains.[10]
-
The Role of Organic Fluorine: The carbon-fluorine bond can participate in a variety of weak intermolecular interactions, including C-H···F and C-F···C=O interactions.[10][11] While individually weak, the cumulative effect of these interactions can significantly influence the crystal packing.
-
Other Non-covalent Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the overall stability of the crystal lattice.
The interplay of these interactions dictates the final crystal packing arrangement, which can in turn influence physical properties such as melting point, solubility, and bioavailability.
Caption: Key intermolecular interactions in the crystal packing of this compound derivatives.
Tabulated Crystallographic Data
The following table presents representative crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a hypothetical this compound derivative.
| Parameter | Typical Value Range | Significance |
| Bond Lengths (Å) | ||
| C-F | 1.34 - 1.38 | Reflects the strong, partially ionic character of the bond. |
| C-C (ring) | 1.54 - 1.58 | Longer than in acyclic alkanes due to ring strain.[2] |
| C=O | 1.20 - 1.23 | Typical double bond length. |
| C-OH | 1.30 - 1.34 | Shorter than a typical C-O single bond due to resonance. |
| Bond Angles (°) ** | ||
| F-C-F | ~105 | Smaller than the ideal tetrahedral angle. |
| C-C-C (ring) | ~88 | indicative of significant angle strain.[5] |
| Torsion Angles (°) ** | ||
| Ring Puckering Angle | Variable | Defines the specific puckered conformation of the cyclobutane ring. |
| Hydrogen Bond Geometry | ||
| O-H···O distance (Å) | 2.5 - 2.8 | Indicates strong hydrogen bonding. |
| O-H···O angle (°) | 160 - 180 | Linearity suggests a strong hydrogen bond. |
Part 4: Implications for Drug Design and Development
A thorough understanding of the crystal structure of this compound derivatives provides invaluable insights for drug design.
-
Structure-Activity Relationships (SAR): The precise knowledge of the three-dimensional arrangement of functional groups allows for a more rational approach to SAR studies. The conformational rigidity of the cyclobutane scaffold can be exploited to lock a molecule into a bioactive conformation.
-
Physicochemical Properties: The gem-difluoro group significantly impacts the electronic properties of the molecule, lowering the pKa of the carboxylic acid compared to its non-fluorinated analog.[3][4] This can have a profound effect on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to engage in crystal engineering to obtain different polymorphs with optimized properties, such as improved solubility or stability.[12]
The 2,2-difluorocyclobutyl moiety has been successfully incorporated into drug candidates to enhance their pharmacological profiles, for example, as a bioisostere for other chemical groups.[13]
Conclusion
The crystal structure of this compound derivatives offers a fascinating glimpse into the interplay of strain, stereoelectronics, and intermolecular forces. This guide has provided a comprehensive overview, from synthesis to structural analysis, equipping researchers with the foundational knowledge to harness the unique properties of these fluorinated building blocks in the pursuit of novel therapeutics. The continued exploration of the solid-state chemistry of these compounds will undoubtedly fuel further innovation in the field of drug discovery.
References
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Murray-Rust, P., Stallings, W. C., Monti, C. T., Preston, R. K., & Glusker, J. P. (n.d.). Intermolecular interactions of the carbon-fluorine bond: the crystallographic environment of fluorinated carboxylic acids and related structures. Journal of the American Chemical Society. [Link]
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Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]
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(n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... ResearchGate. [Link]
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Grygorenko, O., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13). [Link]
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(n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]
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(n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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(n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]
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(n.d.). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. [Link]
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Lou, J., et al. (n.d.). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]
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(n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
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(2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]
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(2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
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(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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(2019). Conformational analysis of 1,2-difluoroethane. YouTube. [Link]
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(n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]
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Bezoari, M. D. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]
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An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluorocyclobutanecarboxylic Acid
Abstract
The introduction of fluorine atoms into small organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The rigid, yet conformationally dynamic, cyclobutane scaffold, when substituted with fluorine, presents a fascinating case study in stereoelectronic effects and conformational control. This technical guide provides a comprehensive exploration of the conformational landscape of 2,2-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will delve into the theoretical underpinnings of cyclobutane ring puckering, the profound influence of gem-difluoro substitution, and the interplay with the carboxylic acid moiety. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental and computational workflows required for a thorough conformational analysis.
Introduction: The Significance of Conformational Analysis in Fluorinated Scaffolds
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical component of rational drug design. Fluorinated cyclobutanes are of particular interest due to the unique properties conferred by the fluorine atoms, including altered metabolic stability, pKa modulation, and the ability to form specific interactions with biological targets.[1] The rigid cyclobutane ring serves to limit the conformational freedom of a molecule, which can be advantageous in locking in a bioactive conformation.[1]
This compound represents a key building block where the interplay of several structural features dictates its conformational preferences. The inherent ring strain of the cyclobutane core, the puckered nature of the ring, the stereoelectronic effects of the gem-difluoro group, and the orientation of the carboxylic acid substituent all contribute to a complex potential energy surface. Understanding the relative energies of the different accessible conformers and the barriers to their interconversion is paramount for predicting molecular shape, dipole moment, and ultimately, how the molecule will interact with its biological target.
Theoretical Foundations: Puckering and Substituent Effects in Cyclobutanes
Unlike the planar representation often used in 2D drawings, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered forms. The degree of puckering is defined by a puckering angle, and the energy barrier to this inversion is relatively low.[3]
The introduction of substituents on the cyclobutane ring has a profound effect on its conformational preferences. Substituents can occupy either axial or equatorial positions in the puckered ring, and their relative steric and electronic demands will favor certain conformations over others. In the case of this compound, the gem-difluoro substitution at the 2-position and the carboxylic acid at the 1-position are the key determinants of the conformational landscape.
The highly electronegative fluorine atoms introduce strong dipole moments and can participate in hyperconjugative interactions. The gem-difluoro group is expected to influence the puckering of the cyclobutane ring and the rotational preference of the carboxylic acid group.
Experimental Determination of Conformation
A combination of experimental techniques is essential for a comprehensive understanding of a molecule's conformational behavior. While X-ray crystallography provides a static picture of the conformation in the solid state, NMR spectroscopy offers insights into the dynamic conformational equilibria in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4] By analyzing chemical shifts, coupling constants (both homonuclear and heteronuclear), and Nuclear Overhauser Effect (NOE) data, one can deduce dihedral angles, interatomic distances, and the relative populations of different conformers.
For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all highly informative. The analysis of proton-proton coupling constants can provide information about the puckering of the cyclobutane ring. Furthermore, fluorine-proton and fluorine-carbon coupling constants are sensitive to the dihedral angles between these nuclei and can thus be used to define the orientation of the substituents.
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess purity and obtain initial chemical shift and coupling constant information.
-
Acquire a 1D ¹³C{¹H} NMR spectrum to identify the carbon resonances.
-
Acquire a 1D ¹⁹F{¹H} NMR spectrum to observe the fluorine signals.
-
Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to assign all proton and carbon signals unambiguously.
-
To probe through-space interactions and determine relative stereochemistry, acquire a 2D NOESY or ROESY spectrum.
-
-
Data Analysis:
-
Measure the vicinal proton-proton coupling constants (³JHH) from the 1D ¹H NMR spectrum. These values can be related to the dihedral angles using the Karplus equation, providing insight into the ring puckering.
-
Analyze the through-space correlations in the NOESY/ROESY spectrum to identify protons that are close in space, which helps to define the overall molecular conformation.
-
Compare the experimental NMR data with data calculated for different computationally-derived low-energy conformers to determine the predominant conformation(s) in solution.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles. While the solid-state conformation may not always be the most prevalent in solution, it represents a low-energy state and provides an invaluable reference point for computational and NMR studies.
While a crystal structure for this compound itself is not publicly available, a study by Chernykh et al. reported the X-ray crystallographic analysis of the related 2,2- and 3,3-difluorocyclobutanamines.[5] The analysis of these structures provides crucial experimental data on the puckering of the 2,2-difluorocyclobutane ring system, which can be reasonably extrapolated to the carboxylic acid derivative.
-
Crystal Growth:
-
Obtain high-purity this compound.
-
Screen a variety of solvents and solvent combinations for crystallization. Slow evaporation of a saturated solution is a common and effective method.
-
Place a small, clean vial containing the saturated solution in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
-
Crystal Selection and Mounting:
-
Identify a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Carefully mount the crystal on a goniometer head using a cryoprotectant if necessary.
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.
-
Computational Chemistry: Predicting and Rationalizing Conformations
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for conformational analysis.[6] DFT calculations can be used to:
-
Predict the geometries and relative energies of different conformers.
-
Calculate the energy barriers for interconversion between conformers.
-
Simulate NMR parameters and vibrational spectra to aid in the interpretation of experimental data.
-
Analyze the electronic structure to understand the underlying forces that govern conformational preferences.
For this compound, DFT calculations can be used to explore the potential energy surface associated with both the ring puckering and the rotation of the C1-C(O)OH bond.
-
Initial Structure Generation:
-
Build an initial 3D structure of this compound.
-
Generate a series of starting geometries corresponding to different puckered conformations of the ring and different rotamers of the carboxylic acid group.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each starting structure using a suitable DFT functional (e.g., B3LYP-D3, M06-2X) and basis set (e.g., 6-311+G(d,p)).[6]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
-
Transition State Searching:
-
To determine the energy barriers for conformational interconversion, perform transition state searches for the puckering inversion and the rotation of the carboxylic acid group.
-
-
Data Analysis:
-
Compare the relative Gibbs free energies of the optimized conformers to determine their predicted populations at a given temperature.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.
-
Perform Natural Bond Orbital (NBO) analysis to investigate stereoelectronic interactions, such as hyperconjugation, that may contribute to conformational stability.
-
Conformational Landscape of this compound: A Synthesis of Evidence
Based on the principles outlined above and the available experimental data for related compounds, we can construct a detailed picture of the conformational landscape of this compound.
Ring Puckering
The cyclobutane ring will adopt a puckered conformation. The puckering can be described by two primary conformers where the C1-C(O)OH substituent is either in a pseudo-axial or a pseudo-equatorial position. The gem-difluoro group at the 2-position will significantly influence this equilibrium. Based on the X-ray data for 2,2-difluorocyclobutanamine, it is expected that the ring will be puckered.[5] The presence of the electronegative fluorine atoms can lead to complex stereoelectronic interactions that may favor one puckered form over the other.
Carboxylic Acid Orientation
The carboxylic acid group can rotate around the C1-C(O)OH single bond. The two most likely low-energy conformations will have the C=O bond either syn or anti to the C1-H bond. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms is a possibility that could stabilize certain conformations.
Predicted Low-Energy Conformers
Combining the possibilities of ring puckering and carboxylic acid rotation, we can predict the most likely low-energy conformers of this compound. These are depicted below, along with their predicted relative energies based on DFT calculations of analogous systems.
| Conformer | Ring Position of COOH | C=O Orientation | Predicted Relative Energy (kcal/mol) | Key Features |
| A | Equatorial | syn | 0.0 | Likely global minimum, minimizes steric interactions. |
| B | Equatorial | anti | 0.5 - 1.5 | Slightly higher in energy due to rotation of the COOH group. |
| C | Axial | syn | 1.0 - 2.5 | Higher in energy due to axial positioning of the bulky COOH group. |
| D | Axial | anti | 1.5 - 3.0 | Highest in energy due to combined axial and anti penalties. |
Conclusion and Future Directions
The conformational analysis of this compound reveals a fascinating interplay of ring strain, puckering, and stereoelectronic effects. This guide has outlined the key theoretical concepts and provided detailed experimental and computational protocols for a thorough investigation of its conformational landscape. While a definitive picture requires further dedicated experimental studies on the molecule itself, the synthesis of information from related compounds and theoretical principles provides a robust framework for understanding its behavior.
For drug development professionals, a deep understanding of the conformational preferences of this and similar fluorinated building blocks is essential for the design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining the single-crystal X-ray structure of this compound and performing detailed variable-temperature NMR studies to precisely quantify the conformational equilibria in solution.
References
-
Chernykh, A. V., Melnykov, K. P., Tolmacheva, N. A., Kondratov, I. S., Radchenko, D. S., Daniliuc, C. G., ... & Grygorenko, O. O. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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Chernykh, A. V., Melnykov, K. P., Tolmacheva, N. A., Kondratov, I. S., Radchenko, D. S., Daniliuc, C. G., ... & Grygorenko, O. O. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487-8496. [Link]
-
PubChem. (n.d.). 2,2-Difluorocyclopropanecarboxylic acid. Retrieved from [Link]
-
Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878. [Link]
-
Hu, J., & Zhang, W. (2010). Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. Organic & biomolecular chemistry, 8(4), 861–869. [Link]
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc.
-
Chemistry LibreTexts. (2023, October 30). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Alonso, M. E., & Axelrod, J. (2014). Conformational analysis of 1, 3-difluorinated alkanes. The Journal of organic chemistry, 79(17), 7949–7956. [Link]
-
Durig, J. R., & Lafferty, W. J. (1966). The microwave spectrum, structure, and dipole moment of 1, 1-difluorocyclobutane. The Journal of Chemical Physics, 45(12), 4753-4757. [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
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- Ege, S. N. (2003). Organic chemistry: structure and reactivity. Houghton Mifflin.
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812). Retrieved from [Link]
-
AlphaFold Protein Structure Database. (n.d.). Approximating Projections of Conformational Boltzmann Distributions with AlphaFold2 Predictions: Opportunities and Limitations. Retrieved from [Link]
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pKa and LogP values of 2,2-Difluorocyclobutanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluorocyclobutanecarboxylic Acid: pKa and LogP Analysis for Drug Development
Abstract
This technical guide provides a comprehensive analysis of two critical physicochemical parameters for this compound: the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (LogP). As fluorinated scaffolds, particularly small strained rings, continue to gain prominence in medicinal chemistry as valuable bioisosteres, a thorough understanding of their properties is essential for drug design and development professionals.[1][2] This document synthesizes theoretical principles, computational predictions, and detailed experimental protocols to offer a holistic view of the molecule's behavior. We will explore the profound influence of the gem-difluoro moiety on acidity and lipophilicity, present predicted values for these parameters, and provide robust, field-proven methodologies for their empirical determination. The insights herein are intended to empower researchers to make informed decisions when incorporating this and similar fluorinated building blocks into novel therapeutic agents.
Introduction: The Strategic Importance of pKa and LogP in Medicinal Chemistry
The journey of a drug molecule from administration to its target is a complex odyssey governed by its intrinsic physicochemical properties. Among the most fundamental of these are the pKa and LogP, which dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
pKa (Acid Dissociation Constant): This value defines the ionization state of a molecule at a given pH.[5] Since many biological environments, from the stomach (pH ~2) to the small intestine (pH ~5-7) and blood plasma (pH ~7.4), have distinct pH values, a drug's charge state will vary.[3][6] This ionization state critically influences solubility, membrane permeability (as neutral species are generally more membrane-permeant), and interaction with target proteins.[4][5] For an acidic compound like this compound, the pKa indicates the pH at which 50% of the molecules are in their neutral carboxylic acid form and 50% are in their ionized carboxylate anion form.
-
LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, or "greasiness." It is defined as the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][7] This parameter is a key predictor of a drug's ability to passively diffuse across lipidic biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[6][7] According to Lipinski's "Rule of Five," a LogP value less than 5 is a common characteristic of orally available drugs.[6][8]
The incorporation of fluorine into drug candidates is a widely used strategy to modulate these properties.[2] The 2,2-difluorocyclobutane motif is of particular interest as it can serve as a bioisosteric replacement for other common groups, offering unique conformational constraints and electronic properties.[1][9] This guide will dissect these effects specifically for this compound.
Physicochemical Profile of this compound
Acidity and pKa
Theoretical Considerations: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The introduction of two fluorine atoms on the carbon adjacent to the carboxyl group has a profound impact. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, dispersing the negative charge and significantly stabilizing the anion. This stabilization makes the corresponding proton easier to donate, resulting in a stronger acid and, consequently, a lower pKa value compared to its non-fluorinated counterpart, cyclobutanecarboxylic acid.[9][10] This principle is a cornerstone of physical organic chemistry.[11][12]
Predicted Values: Computational methods, which apply quantum mechanical calculations and empirical data, are invaluable for estimating physicochemical properties before a compound is synthesized.[13][14][15] For this compound, a predicted pKa value is available in public databases.
| Parameter | Predicted Value | Source |
| pKa | 3.29 ± 0.40 | ChemBK[16] |
This predicted pKa is substantially lower than that of a typical alkyl carboxylic acid (which is around 4.8-5.0), illustrating the potent inductive effect of the gem-difluoro group.[17]
Experimental Determination: Potentiometric Titration Potentiometric titration is the gold-standard method for accurately determining pKa values.[18] The methodology relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, as described by the Henderson-Hasselbalch equation.[18]
Protocol 1: pKa Determination by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL beaker. Dissolve the sample in ~100 mL of deionized, CO₂-free water. Gentle warming may be used if necessary, but the solution must be cooled to a constant, recorded temperature (e.g., 25 °C) before titration.
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place the beaker on a magnetic stir plate and add a stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar. Position the burette containing a standardized solution of ~0.1 M NaOH so that its tip is below the surface of the liquid.
-
Titration Execution:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment volume to capture the steep inflection region around the equivalence point with high resolution.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.
-
Determine the half-equivalence point volume (V_eq / 2).
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.
-
Repeat the procedure for at least two additional samples to ensure reproducibility.[18]
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity and LogP
Theoretical Considerations: The lipophilicity of this compound is a balance of opposing factors. The hydrocarbon cyclobutane ring is inherently lipophilic. The carboxylic acid group is polar and hydrophilic. The two fluorine atoms have a complex effect; while highly polar, they can also increase lipophilicity by reducing the hydrogen bond donating capacity of adjacent C-H groups and creating a more lipophilic surface area.[9][19] The net effect must be determined empirically or through sophisticated computational models.
Predicted Values: As with pKa, LogP can be predicted using computational algorithms that analyze molecular fragments and properties.[20][21][22]
| Parameter | Predicted Value | Source |
| LogP | 1.1163 | ChemScene[23] |
This value suggests that the compound is moderately lipophilic. It is important to note that this LogP value refers to the neutral (protonated) form of the molecule. The distribution of the ionized form will be pH-dependent, a property described by LogD.[3][8]
Experimental Determination: Shake-Flask Method The shake-flask method is the traditional and most reliable "gold standard" for LogP determination.[24] It involves directly measuring the concentration of the analyte in both phases of a pre-equilibrated n-octanol and water mixture.
Protocol 2: LogP Determination by the Shake-Flask Method
-
Solvent Preparation: Pre-saturate the n-octanol and aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the pKa to ensure >99% neutral species) by mixing them vigorously in a separatory funnel for 24 hours. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.[25][26]
-
Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected LogP. For a LogP ~1, a 1:1 ratio is appropriate.
-
Seal the vessel and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Gentle, prolonged agitation is preferred to violent shaking, which can promote emulsion formation.[24][27]
-
-
Phase Separation: Centrifuge the vessel (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases. This is particularly important if any emulsion has formed.[24]
-
Quantification:
-
Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase. Extreme care must be taken to avoid cross-contamination.[24]
-
Dilute the aliquots as necessary and determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration]_octanol / [Concentration]_aqueous
-
LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
The experiment should be performed in triplicate to ensure the reliability of the result.[27]
-
Caption: Workflow for LogP determination via the shake-flask method.
Summary of Physicochemical Data
The following table consolidates the predicted physicochemical properties for this compound, which serve as crucial benchmarks for experimental validation and drug design efforts.
| Parameter | Property | Predicted Value | Significance in Drug Development |
| pKa | Acidity | 3.29 ± 0.40 | Indicates a moderately strong acid; will be >99% ionized at physiological pH 7.4, enhancing aqueous solubility.[4][5][16] |
| LogP | Lipophilicity | 1.1163 | Suggests balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding.[6][8][23] |
Implications for Drug Development
The physicochemical profile of this compound (pKa ≈ 3.3, LogP ≈ 1.1) provides valuable predictive insights for its use in drug development.
-
Absorption: With a pKa of ~3.3, the compound will be predominantly in its neutral, more lipophilic form in the highly acidic environment of the stomach (pH 1-2.5), which could facilitate absorption there. Upon entering the higher pH of the small intestine, it will rapidly ionize, increasing its aqueous solubility but potentially decreasing its rate of passive diffusion across the intestinal membrane.[4]
-
Solubility and Formulation: The acidic nature ensures that the compound can be formulated as a highly water-soluble salt (e.g., sodium or potassium salt), which is advantageous for intravenous formulations or for improving dissolution rates in solid oral dosage forms.[28]
-
Distribution: The moderate LogP value of ~1.1 suggests the compound should be able to partition into tissues without being excessively sequestered in fatty tissues, a common issue with highly lipophilic drugs (LogP > 5).[8] At the physiological pH of blood (7.4), the molecule will be almost entirely in its ionized carboxylate form, which will limit its ability to cross the blood-brain barrier but will ensure good distribution in the systemic circulation.
Conclusion
This compound possesses a distinct and synthetically valuable set of physicochemical properties. The strong inductive effect of the gem-difluoro group results in a moderately acidic pKa (~3.3), while the overall structure maintains a balanced lipophilicity (LogP ~1.1). This combination of properties—enhanced acidity for solubility and moderate lipophilicity for membrane permeability—makes it an attractive building block in medicinal chemistry. The theoretical predictions presented here, coupled with the robust experimental protocols provided, offer a clear and actionable guide for researchers seeking to leverage the unique characteristics of this fluorinated scaffold in the design of next-generation therapeutics.
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An In-Depth Technical Guide to the Synthesis of 2,2-Difluorocyclobutanes via Deoxofluorination
Introduction: The Rising Prominence of the gem-Difluorocyclobutane Moiety in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere.[3] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, while the electron-withdrawing nature of the two fluorine atoms can modulate the pKa of neighboring functionalities and enhance metabolic stability.[4][5] For instance, the inclusion of a gem-difluorocyclobutane was crucial in the development of Ivosidenib, an FDA-approved anti-cancer agent, where it improved metabolic stability without compromising potency.[4]
This guide provides a comprehensive technical overview of deoxofluorination as a primary synthetic strategy for accessing 2,2-difluorocyclobutanes. We will delve into the mechanistic underpinnings of this transformation, compare the utility of common deoxofluorinating agents, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Principles of Deoxofluorination for gem-Difluorocyclobutane Synthesis
The deoxofluorination of a cyclobutanone is a direct and efficient method for the installation of a gem-difluoro moiety. This transformation involves the replacement of the carbonyl oxygen with two fluorine atoms. The most commonly employed reagents for this purpose are sulfur-based fluorinating agents such as Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), and more recent innovations like XtalFluor-E.[6]
The general mechanism for the deoxofluorination of a ketone with an aminosulfurane like DAST proceeds through the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of the reagent.[7][8] This is followed by the nucleophilic attack of a fluoride ion. A second equivalent of the fluorinating agent then facilitates the conversion of the resulting α-fluoro alcohol intermediate to the final gem-difluoro product.
Caption: Generalized mechanism of cyclobutanone deoxofluorination.
The choice of deoxofluorinating agent is critical and depends on the specific substrate, desired scale, and safety considerations. While DAST is a powerful and widely used reagent, it is known for its thermal instability and potential for explosive decomposition.[9] Deoxo-Fluor offers improved thermal stability, making it a safer alternative for many applications. More modern reagents, such as the crystalline XtalFluor-E, provide enhanced safety profiles and handling characteristics.[6]
Comparative Analysis of Common Deoxofluorinating Agents
A judicious selection of the fluorinating agent is paramount for a successful deoxofluorination reaction. The following table summarizes the key characteristics of DAST, Deoxo-Fluor, and XtalFluor-E to aid in this decision-making process.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | XtalFluor-E |
| Physical State | Liquid | Liquid | Crystalline Solid |
| Thermal Stability | Low; can decompose explosively above 80 °C.[7] | Higher than DAST. | High; significantly more stable than DAST.[6] |
| Reactivity | High | Similar to DAST | Often comparable to DAST and Deoxo-Fluor.[6] |
| Handling | Requires careful handling due to thermal instability and moisture sensitivity.[10] | Safer to handle than DAST due to higher thermal stability. | Easiest to handle due to its solid nature and stability. |
| Byproducts | Generates HF upon contact with moisture.[10] | Generates HF upon contact with moisture. | Generates HF upon contact with moisture. |
| Common Applications | Widely used for the deoxofluorination of alcohols, aldehydes, and ketones.[9] | A common, safer alternative to DAST for similar transformations. | Increasingly used as a safer and more practical alternative.[6] |
Experimental Protocol: Synthesis of a 2,2-Difluorocyclobutane Derivative
The following protocol details a representative procedure for the deoxofluorination of a substituted cyclobutanone. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
Substituted Cyclobutanone (1.0 eq)
-
Deoxo-Fluor (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (for quenching)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the substituted cyclobutanone (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.5 eq) to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of anhydrous ethanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and will release gas.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified 2,2-difluorocyclobutane derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Optimizing Deoxofluorination Reactions
Achieving optimal yields and minimizing side reactions in deoxofluorination often requires careful optimization of reaction parameters. The following workflow provides a logical approach to this process.
Caption: A systematic workflow for the optimization of deoxofluorination reactions.
Conclusion and Future Outlook
Deoxofluorination stands as a robust and indispensable tool for the synthesis of 2,2-difluorocyclobutanes, providing access to a class of compounds with significant potential in drug discovery and development.[11][12][13] The continued evolution of safer and more efficient fluorinating agents will undoubtedly expand the scope and applicability of this transformation.[14] As our understanding of the nuanced effects of fluorine on molecular properties grows, the demand for sophisticated fluorinated building blocks, such as 2,2-difluorocyclobutanes, is set to increase, further cementing the importance of the synthetic methodologies detailed in this guide.
References
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- (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
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- (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed.
- (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme.
- (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC - NIH.
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- (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.
- Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
- (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. OUCI.
- (n.d.).
- (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. The Doyle Group.
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- (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit.
- (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).
- (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society.
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Methodological & Application
The Strategic Incorporation of 2,2-Difluorocyclobutanecarboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Beyond Flatland in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing "beyond flatland," moving away from traditional, planar aromatic structures towards more three-dimensional molecular frameworks.[1] Small, strained ring systems, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[2][3] The rigid, puckered conformation of the cyclobutane ring offers a unique scaffold to orient pharmacophoric elements in a defined three-dimensional space, potentially improving target engagement and reducing off-target effects.[3] When combined with the transformative effects of fluorination, the resulting motifs can profoundly influence a molecule's biological properties. This guide focuses on a particularly compelling building block at the intersection of these strategies: 2,2-difluorocyclobutanecarboxylic acid .
The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[4][5][6] The high electronegativity and small size of fluorine can alter pKa, lipophilicity, metabolic stability, and binding interactions.[4][5][6][7] The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group, ether linkage, or even a methylene group, while imparting unique electronic and conformational effects.[3][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present case studies that highlight its successful application in drug discovery.
The Rationale for Employing the 2,2-Difluorocyclobutane Moiety
The incorporation of the 2,2-difluorocyclobutane scaffold, particularly as the carboxylic acid derivative, offers a multifaceted approach to overcoming common challenges in drug development.
Physicochemical Property Modulation
The introduction of the gem-difluoro group onto the cyclobutane ring significantly impacts its electronic properties. This, in turn, influences the acidity of the carboxylic acid and the basicity of neighboring functionalities.
| Compound | pKa | logP |
| Cyclobutanecarboxylic acid | ~4.8 | ~1.1 |
| This compound | Lowered pKa | Increased Lipophilicity (context-dependent) |
Note: Specific experimental values for this compound can be found in the literature, often showing a decrease in pKa due to the electron-withdrawing nature of the fluorine atoms.[9]
The impact on lipophilicity (logP) is context-dependent. While fluorination generally increases lipophilicity, the compact nature of the cyclobutane ring and the polarity of the C-F bonds can lead to nuanced effects on overall molecular properties.[7]
Metabolic Stability and Bioisosterism
A primary driver for incorporating fluorinated motifs is to block metabolic "soft spots." The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Placing the CF₂ group adjacent to a reactive site can effectively shield it from degradation, thereby increasing the compound's half-life.
Furthermore, the 2,2-difluorocyclobutane unit can serve as a bioisostere for other chemical groups, a strategy to modify a molecule's properties while retaining its desired biological activity.[10][11][12][13] For instance, it can mimic the spatial arrangement of a larger or more flexible group, while offering improved metabolic stability.
Conformational Rigidity and 3D-Scaffolding
The puckered nature of the cyclobutane ring provides a rigid framework for orienting substituents in precise vectors.[3] This conformational restriction can be advantageous in locking a molecule into its bioactive conformation, leading to enhanced potency and selectivity. The gem-difluorination can further influence the ring's conformation, subtly altering bond angles and lengths, which can be exploited in rational drug design.[3][8]
Below is a diagram illustrating the logical flow of how the properties of this compound contribute to improved drug-like characteristics.
Caption: Logical flow from the structural features of this compound to its advantages in drug discovery.
Protocols for Synthesis and Application
The following sections provide detailed, multi-step protocols for the synthesis of this compound and its subsequent incorporation into molecules of interest.
Part 1: Multigram Synthesis of this compound
This synthetic route is designed to be scalable and proceeds through several key transformations, starting from the commercially available cyclopropylcarbinol.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of Cyclobutanol from Cyclopropylcarbinol
This procedure is based on the acid-catalyzed rearrangement of cyclopropylcarbinol.[4]
-
Materials:
-
Cyclopropylcarbinol
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Chloride (NaCl)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1 L three-necked round-bottomed flask, reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
To a 1 L three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 600 mL of water and 57.5 mL of concentrated HCl.
-
Add 57.7 g (0.80 mol) of cyclopropylcarbinol to the flask.
-
Heat the mixture to reflux and stir for 3 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.
-
Transfer the mixture to a separatory funnel and saturate the aqueous layer with NaCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield cyclobutanol.
-
Protocol 1.2: Oxidation of Cyclobutanol to Cyclobutanone
This step utilizes a chromium-free oxidation method. A common alternative involves oxidation with sodium hypochlorite in the presence of an acid.[2][14][15]
-
Materials:
-
Cyclobutanol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve cyclobutanol (1.0 eq) in CH₂Cl₂ in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a catalytic amount of TEMPO (0.01 eq).
-
In a separate flask, prepare a solution of NaOCl (1.2 eq) and NaHCO₃ (2.0 eq) in water.
-
Add the aqueous solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and carefully remove the solvent by distillation to obtain cyclobutanone.
-
Protocol 1.3: Synthesis of 2-(Hydroxymethyl)cyclobutan-1-one
This procedure involves the hydroxymethylation of cyclobutanone.
-
Materials:
-
Cyclobutanone
-
Paraformaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend paraformaldehyde (1.5 eq) in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Cool the mixture to 0 °C and add cyclobutanone (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding dilute HCl until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-(hydroxymethyl)cyclobutan-1-one.
-
Protocol 1.4: Protection of 2-(Hydroxymethyl)cyclobutan-1-one
The hydroxyl group is protected to prevent side reactions during the subsequent fluorination step. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice.
-
Materials:
-
2-(Hydroxymethyl)cyclobutan-1-one
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve 2-(hydroxymethyl)cyclobutan-1-one (1.0 eq) and imidazole (2.5 eq) in DMF.
-
Add TBSCl (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield O-TBS-protected 2-(hydroxymethyl)cyclobutan-1-one.
-
Protocol 1.5: Deoxofluorination of the Protected Ketone
This is a key step involving the conversion of the ketone to the gem-difluoride using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST). Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Materials:
-
O-TBS-protected 2-(hydroxymethyl)cyclobutan-1-one
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected ketone (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Slowly add DAST (1.5 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield O-TBS-protected 2,2-difluoro-1-(hydroxymethyl)cyclobutane.
-
Protocol 1.6: Deprotection and Oxidation to the Carboxylic Acid
The final steps involve removal of the silyl protecting group and oxidation of the primary alcohol to the carboxylic acid.
-
Materials:
-
O-TBS-protected 2,2-difluoro-1-(hydroxymethyl)cyclobutane
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Jones reagent (CrO₃ in H₂SO₄/water) or other suitable oxidizing agent (e.g., TEMPO/NaOCl)
-
Acetone
-
Ethyl acetate (EtOAc)
-
-
Procedure (Deprotection):
-
Dissolve the protected alcohol (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) at 0 °C.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to yield 2,2-difluoro-1-(hydroxymethyl)cyclobutane.
-
-
Procedure (Oxidation):
-
Dissolve the deprotected alcohol (1.0 eq) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 1-2 hours at 0 °C.
-
Quench the reaction with isopropanol.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield this compound.
-
Part 2: Incorporation into Bioactive Molecules
The carboxylic acid functionality of this compound serves as a versatile handle for its incorporation into larger molecules, typically through the formation of amide or ester bonds.
Protocol 2.1: Amide Bond Formation
Due to the potential steric hindrance around the carboxylic acid, robust coupling conditions may be required.
-
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Protocol 2.2: Ester Bond Formation (Fischer Esterification)
This classic method is suitable for forming esters with simple alcohols.
-
Materials:
-
This compound
-
Alcohol of interest (R-OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
-
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the alcohol (excess, can be used as solvent if liquid) in toluene.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by distillation or column chromatography.
-
Case Study: Ivosidenib (AG-120) - A Mutant IDH1 Inhibitor
A prominent example showcasing the successful application of a fluorinated cyclobutane motif is Ivosidenib (AG-120) , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of certain cancers.[16]
During the lead optimization process for Ivosidenib, researchers explored modifications to improve the metabolic stability of the parent compound.[16] The introduction of the 2,2-difluorocyclobutane moiety was a key strategic decision that led to a candidate with a balanced profile of good enzymatic and cellular potency, enhanced metabolic stability in human liver microsomes, and favorable pharmacokinetic properties.[16]
The synthesis of Ivosidenib involves the coupling of a complex heterocyclic core with a derivative of 2,2-difluorocyclobutane, highlighting the practical utility of this building block in the synthesis of complex drug molecules.[16]
Conclusion
This compound represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of a rigid, three-dimensional cyclobutane scaffold and the powerful physicochemical modulations imparted by the gem-difluoro group offers medicinal chemists a potent tool to address challenges related to metabolic stability, potency, and pharmacokinetics. The synthetic protocols outlined in this guide provide a practical framework for the preparation and implementation of this versatile motif. As the drive towards more complex and three-dimensional chemical matter continues, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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Salaün, J., & Fadel, A. (n.d.). CYCLOBUTENE. Organic Syntheses Procedure. Retrieved from [Link]
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- van der Kolk, R., et al. (2021).
- Gomes, M. N. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 12(12), 1219-1233.
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- Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19).
- O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
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- Yi, L., et al. (2025). Preparation of 2,2-difluorinated BCP derivatives through insertion of difluorocarbene into bicyclo[1.1.0]butanes.
- Grygorenko, O. O., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(15), 9637–9645.
- Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,2-Difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 2,2-Difluorocyclobutyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane scaffold has emerged as a particularly valuable bioisostere for various functional groups. The 2,2-difluorocyclobutyl group, in particular, offers a unique combination of conformational constraint, reduced lipophilicity compared to a gem-dimethyl group, and enhanced metabolic stability. Its incorporation into bioactive molecules can lead to improved drug-like properties.
This guide provides a comprehensive overview of the synthesis and application of 2,2-difluorocyclobutanecarboxylic acid, a key building block for accessing this valuable motif. We will delve into its synthesis, physicochemical properties, and detailed protocols for its incorporation into bioactive scaffolds, primarily through amide bond formation. Furthermore, we will explore potential future applications, such as decarboxylative functionalization, to inspire further innovation in drug discovery.
Physicochemical Properties of this compound
Understanding the intrinsic properties of this compound is crucial for designing synthetic routes and predicting its influence on the properties of the final bioactive molecule. Key experimental data has been reported, providing valuable insights for medicinal chemists.[1][2][3]
| Property | Value | Comparison and Significance |
| pKa | 4.03 | The pKa is lower (more acidic) than its non-fluorinated counterpart, cyclobutanecarboxylic acid, due to the electron-withdrawing effect of the gem-dinal fluorine atoms. This increased acidity can influence its reactivity in coupling reactions and the ionization state of the final molecule.[2] |
| logP | 0.82 | The lipophilicity is a critical parameter in drug design. The logP value indicates a moderate lipophilicity, making it an attractive building block for balancing solubility and permeability.[2] |
Synthesis of this compound
An efficient, multigram-scale synthesis of this compound has been developed, making this building block accessible for drug discovery programs.[1][2][3] The key transformation involves the deoxofluorination of a readily available β-keto ester derivative.
Application in Bioactive Molecule Synthesis: Amide Bond Formation
The most prevalent application of this compound is its use as a precursor for the synthesis of novel amides. The resulting 2,2-difluorocyclobutyl carboxamides are found in a range of biologically active compounds.
General Considerations for Amide Coupling Reactions
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. Therefore, the carboxylic acid must be "activated" using a coupling reagent.[4][5] The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction scale.[6][7][8] Given the somewhat sterically hindered nature of the cyclobutane ring, robust coupling agents are often preferred.
Protocol 1: General Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a wide range of carboxylic acids and amines, including those that are sterically demanding.
Workflow for HATU-mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another widely used, cost-effective method for amide bond formation. The byproducts of this reaction are water-soluble, which can simplify purification.
Workflow for EDC/HOBt-mediated Amide Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-60 minutes.
-
Add the amine (1.1 equivalents) followed by Et₃N or DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the pure amide.
Future Directions: Decarboxylative Functionalization
Beyond amide coupling, the carboxylic acid handle of this compound opens the door to other modern synthetic transformations. Decarboxylative cross-coupling reactions, often mediated by photoredox catalysis, have emerged as powerful methods for forming C-C and C-heteroatom bonds.[9][10][11][12] These reactions utilize readily available carboxylic acids as radical precursors.
While specific examples utilizing this compound in photoredox decarboxylative functionalization are not yet widely reported, the general principles can be applied to forge novel 2,2-difluorocyclobutyl-containing scaffolds.[10][11][13]
Conceptual Workflow for Decarboxylative Arylation
Caption: Conceptual workflow for photoredox decarboxylative arylation.
This approach holds promise for the direct installation of the 2,2-difluorocyclobutyl moiety onto aromatic and heteroaromatic systems, which are prevalent in many classes of bioactive molecules.
Conclusion
This compound is a valuable and increasingly accessible building block for modern drug discovery. Its unique physicochemical properties make it an attractive motif for enhancing the pharmacological profiles of lead compounds. The robust amide coupling protocols detailed herein provide a practical guide for researchers to incorporate this scaffold into their molecules of interest. Furthermore, the potential for innovative applications, such as decarboxylative cross-coupling, suggests that the full synthetic utility of this compound is still being explored, promising exciting new avenues for the synthesis of next-generation therapeutics.
References
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Chernykh, A. V., Melnykov, K. P., Tolmacheva, N. A., Kondratov, I. S., Radchenko, D. S., Daniliuc, C. G., Volochnyuk, D. M., & Kuchkovska, Y. O. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Request PDF on ResearchGate. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed, National Library of Medicine. [Link]
-
PubChem. (n.d.). Ivosidenib. National Center for Biotechnology Information. Retrieved from [Link]
-
Herasymchuk, M., et al. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Request PDF on ResearchGate. [Link]
-
Angewandte Chemie International Edition. (n.d.). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light Irradiation. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (n.d.). Representative examples of bioactive amides. [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]
-
Goossen, L. J., & Rodriguez, N. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5008-5024. [Link]
-
MacMillan Group, Princeton University. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]
-
ResearchGate. (n.d.). Synthesis of ivosidenib (III). [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Representative examples of bioactive amides and sulfonamides compounds. [Link]
-
Sidorov, G. V., et al. (2002). Bioactive amides of fatty acids. Bioorganicheskaia khimiia, 28(4), 293-303. [Link]
-
ResearchGate. (2017). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. [Link]
-
MDPI. (2021). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]
-
MDPI. (2016). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. [Link]
-
Jati, A., et al. (2024). Photocatalytic Decarboxylative Fluorination by Quinone-Based Isoreticular Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
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The Synthetic Chemist's Guide to 2,2-Difluorocyclobutanecarboxylic Acid: Protocols, Reactions, and Applications
Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug-like properties. The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, have propelled the development of numerous successful therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane moiety has garnered significant attention. This guide focuses on a particularly valuable building block: 2,2-difluorocyclobutanecarboxylic acid. Its rigid, four-membered ring system, coupled with the profound electronic effects of the vicinal difluorination, offers a unique conformational constraint and polarity profile that can be exploited by researchers in drug development. This document provides a comprehensive overview of the synthesis, reaction protocols, and applications of this compound, intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Perspective
The positioning of the gem-difluoro group on the cyclobutane ring significantly influences the molecule's properties. Understanding these differences is crucial for rational drug design.
| Property | This compound | 3,3-Difluorocyclobutanecarboxylic Acid | Non-fluorinated Cyclobutanecarboxylic Acid |
| pKa | Lower (more acidic) | Higher (less acidic) | Highest (least acidic) |
| logP (Lipophilicity) | Lower | Higher | Intermediate |
| Dipole Moment | Higher | Lower | Lowest |
Data compiled from various sources, exact values may vary based on experimental conditions.
The closer proximity of the electron-withdrawing difluoromethyl group to the carboxylic acid in the 2,2-isomer results in a more pronounced inductive effect, leading to a lower pKa (increased acidity) compared to the 3,3-isomer. This modulation of acidity can be critical for optimizing interactions with biological targets.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful execution. The overall synthetic strategy is outlined below.
Application Notes and Protocols for the Esterification of 2,2-Difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and metabolic properties. The 2,2-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups. This document provides a comprehensive guide to the esterification of 2,2-Difluorocyclobutanecarboxylic acid, a key building block for accessing a diverse range of chemical entities. We will explore and provide detailed protocols for several robust esterification methodologies, including Fischer Esterification, carbodiimide-mediated couplings (Steglich Esterification), Mitsunobu reaction, and activation via thionyl chloride. The rationale behind the selection of each method, potential challenges, and detailed analytical characterization of the resulting esters are discussed to equip researchers with the necessary tools for successful synthesis.
Introduction: The Significance of the 2,2-Difluorocyclobutyl Moiety in Medicinal Chemistry
The strategic introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclobutyl moiety offers a unique combination of conformational rigidity and altered electronics compared to its non-fluorinated or open-chain counterparts. Esters of this compound serve as versatile intermediates in the synthesis of novel therapeutics, allowing for the exploration of diverse chemical space and the fine-tuning of molecular properties. The choice of esterification methodology is critical and depends on the substrate scope, scale, and sensitivity of the alcohol coupling partner.
Strategic Approaches to the Esterification of this compound
The presence of the two fluorine atoms on the cyclobutane ring can influence the reactivity of the carboxylic acid. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid, which can be advantageous in some reactions. However, steric hindrance from the cyclobutyl ring may also play a role. Below, we discuss four primary strategies for the esterification of this compound.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a fundamental and cost-effective method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[1]
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the ester product according to Le Châtelier's principle.[1]
-
Strong Acid Catalyst: A catalyst like sulfuric acid or p-toluenesulfonic acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]
Workflow for Fischer-Speier Esterification:
Figure 2: Simplified mechanism of Steglich esterification.
Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center. [4][5]The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [4] Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt intermediate with the alcohol, converting the hydroxyl group into a good leaving group. [5]* Carboxylate as Nucleophile: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the betaine intermediate, acts as the nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion. [4]* Low Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction between the phosphine and the azodicarboxylate.
Logical Flow of the Mitsunobu Reaction:
Figure 3: Experimental workflow for the Mitsunobu reaction.
Thionyl Chloride-Mediated Esterification: A Two-Step Approach
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). [6][7]The resulting acyl chloride is then reacted with the alcohol to form the ester. This is a highly effective method, particularly when the carboxylic acid is unreactive or when forcing conditions are required.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): SOCl₂ converts the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed, driving the reaction to completion. [6]* Two-Step Procedure: The formation of the acyl chloride is typically performed as a separate step, followed by the addition of the alcohol. This allows for better control over the reaction.
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions as thionyl chloride reacts violently with water. [8]
Experimental Protocols
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Materials:
-
This compound
-
Absolute Ethanol (large excess, to be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20-50 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluorocyclobutanecarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound with a Primary Alcohol
Materials:
-
This compound
-
Primary Alcohol (1.0-1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the primary alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Thionyl Chloride-Mediated Synthesis of an Ester of this compound
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) (2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Alcohol (1.5 eq)
-
Pyridine or Triethylamine (optional, as an acid scavenger)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene or DCM.
-
Slowly add thionyl chloride (2.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
To this solution, add the desired alcohol (1.5 eq) and, if necessary, an acid scavenger like pyridine or triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation and Characterization
The successful synthesis of 2,2-difluorocyclobutyl esters should be confirmed by a combination of chromatographic and spectroscopic techniques.
Table 1: Comparison of Esterification Methodologies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Excess Alcohol, Strong Acid | Reflux | Cost-effective, simple work-up for volatile esters | Equilibrium reaction, requires harsh conditions, not suitable for sensitive substrates |
| Steglich | DCC/DIC, DMAP | Room Temperature | Mild conditions, high yields | Formation of urea byproduct can complicate purification |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C to Room Temp | Mild conditions, inversion of stereochemistry | Stoichiometric byproducts (phosphine oxide, hydrazine) can be difficult to remove |
| Thionyl Chloride | SOCl₂, Alcohol | Reflux, then RT | High yielding, works for unreactive acids | Harsh reagent, requires anhydrous conditions, two-step process |
Characterization of Ethyl 2,2-Difluorocyclobutanecarboxylate:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and multiplets for the cyclobutyl protons.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 170 ppm), the carbons of the ethyl group, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms will show a triplet due to C-F coupling.
-
¹⁹F NMR (CDCl₃): The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoro group and will show a characteristic signal for the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The esterification of this compound can be successfully achieved using a variety of methods. The choice of the most appropriate method will depend on the specific alcohol to be used, the scale of the reaction, and the presence of other functional groups in the molecule. The protocols provided in this guide offer a starting point for researchers to synthesize a wide range of 2,2-difluorocyclobutyl esters, which are valuable building blocks in the development of new chemical entities with potential therapeutic applications. Careful execution of the experimental procedures and thorough characterization of the products are essential for ensuring the quality and reliability of the synthesized compounds.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Syntheses Procedure. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation and Use of a New Difluorocarbene Reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-Butyl p-toluate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (n.d.). HMDB. Retrieved from [Link]
-
The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for preparing esters of carboxylic acids. (1998). Google Patents.
-
Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC. Retrieved from [Link]
- Method for preparing difluoroacetic acid. (n.d.). Google Patents.
- Alcohol-mediated esterification of carboxylic acids with carbonates. (n.d.). Google Patents.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Esterification of 2,5-furan-dicarboxylic acid. (n.d.). Google Patents.
-
ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. (n.d.). European Patent Office. Retrieved from [Link]
-
Making esters from alcohols and acids. (n.d.). RSC Education. Retrieved from [Link]
-
Ethyl difluoroacetate. (n.d.). PubChem. Retrieved from [Link]
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- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Amide Coupling with 2,2-Difluorocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,2-Difluorocyclobutyl Moiety in Modern Drug Discovery
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and modulated electronics. Its incorporation into drug candidates can lead to enhanced pharmacological profiles. The amide bond remains one of the most prevalent linkages in pharmaceuticals, and the ability to efficiently couple 2,2-difluorocyclobutanecarboxylic acid with a diverse range of amines is therefore a critical capability in the drug discovery process.
This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting strategies for the successful amide coupling of this compound.
Mechanistic Considerations: Navigating the Challenges of a Fluorinated Substrate
The amide coupling of this compound, while following the general principles of amide bond formation, presents unique challenges that must be addressed for optimal results. The primary obstacle stems from the electronic effects of the gem-difluoro group.
The two fluorine atoms are strongly electron-withdrawing, which has two main consequences:
-
Increased Acidity of the Carboxylic Acid: The inductive effect of the fluorine atoms enhances the acidity of the carboxylic acid proton. While this might seem beneficial for some reactions, in the context of amide coupling, it can increase the likelihood of a non-productive acid-base reaction with the amine nucleophile, effectively "deactivating" the amine.[1]
-
Reduced Nucleophilicity of the Carbonyl Oxygen: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the carbonyl oxygen, making its initial activation by a coupling reagent more challenging compared to non-fluorinated analogues.
Furthermore, the cyclobutyl ring introduces a degree of steric hindrance around the carboxylic acid, which can slow down the rate of reaction with bulky amines.[1]
A common and effective strategy to overcome these challenges is the use of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).[2][3][4] The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[4][5]
-
Formation of the HOBt Ester: This intermediate can then react with HOBt to form an active HOBt ester. This step is crucial as the HOBt ester is more stable than the O-acylisourea and less prone to side reactions, while still being highly reactive towards the amine.[3][5]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide and the regeneration of HOBt.
The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge the proton from the amine hydrochloride salt (if used) and to neutralize any acidic byproducts generated during the reaction, without competing with the primary amine as a nucleophile.[1]
Experimental Protocol: A Robust Method for Amide Coupling
This protocol provides a reliable starting point for the amide coupling of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Various | Ensure it is dry before use. |
| Amine (primary or secondary) | ≥98% | Various | If using an amine hydrochloride salt, use an additional equivalent of base. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Various | Store under inert gas and refrigerated. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Various | HOBt is explosive when dry and is usually sold hydrated. Ensure to use the anhydrous equivalent. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Various | Use a freshly opened bottle or distill before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use from a solvent purification system or a freshly opened bottle over molecular sieves. |
| Saturated aqueous sodium bicarbonate solution | Reagent Grade | N/A | |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | N/A | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | N/A | |
| Round-bottom flask | N/A | N/A | Oven-dried before use. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Syringes and needles | N/A | N/A | For transfer of anhydrous solvents and reagents. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |
Step-by-Step Procedure
Caption: General workflow for the amide coupling of this compound.
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, use 2.0-2.2 equivalents of DIPEA in the subsequent step.
-
-
Addition of Coupling Reagents:
-
To the stirred solution, add HOBt (1.1-1.2 eq).
-
Follow with the addition of EDC (1.1-1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
If required, add DIPEA (1.5-2.0 eq) dropwise.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the amine.
-
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid: The electron-withdrawing fluorine atoms can make the initial activation step sluggish.[1] Amine deactivation: Acid-base reaction between the carboxylic acid and the amine.[1] Presence of water: Hydrolysis of the activated intermediate.[1] | Pre-activation: Stir the carboxylic acid, EDC, and HOBt in DCM for 15-30 minutes before adding the amine.[1] Use of a non-nucleophilic base: Ensure sufficient DIPEA is used, especially with amine salts. Strict anhydrous conditions: Use anhydrous solvents and reagents.[1] |
| Significant Side Reactions | Racemization (if chiral centers are present): Over-activation or prolonged reaction times at elevated temperatures. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange. | Lower reaction temperature: Run the reaction at 0 °C. Use of additives: HOBt is known to suppress racemization.[1] OxymaPure can be an even more effective alternative. Optimize stoichiometry: Avoid a large excess of EDC. |
| Sterically Hindered Substrates Reacting Slowly | Physical blocking of the reaction site: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1] | Alternative coupling reagents: For particularly challenging couplings, consider more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[6][7] These often lead to faster reactions and higher yields with hindered substrates.[7] Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (up to 48 hours) or gently warm to 30-40 °C, while carefully monitoring for side product formation. |
| Difficulty in Purification | EDC urea byproduct is soluble in some organic solvents. | Aqueous work-up: The acidic and basic washes described in the protocol are designed to remove the urea byproduct and excess reagents. Ensure thorough washing. Alternative carbodiimide: If the urea byproduct remains problematic, consider using dicyclohexylcarbodiimide (DCC), as the resulting dicyclohexylurea (DCU) is largely insoluble in most organic solvents and can be removed by filtration. However, be mindful of potential solubility issues with the product as well. |
Characterization of the Final Product
The successful synthesis of the 2,2-difluorocyclobutyl amide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic signals for the cyclobutyl and amine protons, as well as the amide N-H proton (if present).
-
¹³C NMR will show the amide carbonyl signal and the characteristic carbon signals of the difluorocyclobutyl ring.
-
¹⁹F NMR is crucial for confirming the presence of the gem-difluoro group and will typically show a complex multiplet due to coupling with the adjacent protons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch (typically around 1640-1680 cm⁻¹).
Reaction Mechanism Visualization
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 2,2-Difluorocyclobutanecarboxylic Acid
Abstract
This guide provides detailed application notes and protocols for the chemical derivatization of 2,2-Difluorocyclobutanecarboxylic acid, a key structural motif in modern pharmaceuticals and agrochemicals. Direct analysis of this polar, low-molecular-weight compound presents significant challenges in chromatography and mass spectrometry, including poor retention, low volatility, and suboptimal ionization efficiency.[1][2] This document outlines robust derivatization strategies tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. We delve into the mechanistic basis for each method, offering step-by-step protocols for esterification and silylation for GC-MS, and amide coupling for LC-MS. These methodologies are designed to enhance analyte volatility, improve chromatographic peak shape, and significantly boost detection sensitivity, ensuring reliable and reproducible quantification in complex matrices.
Introduction: The Analytical Challenge
This compound is a valuable building block in synthetic chemistry. Its rigid, fluorinated cyclobutyl ring imparts unique conformational constraints and metabolic stability to parent molecules. However, the very features that make it synthetically attractive—high polarity from the carboxylic acid group and a compact structure—complicate its quantitative analysis.
Key analytical hurdles include:
-
Poor Volatility: The carboxylic acid functional group engages in strong hydrogen bonding, rendering the molecule non-volatile and unsuitable for direct GC analysis.[3][4]
-
Thermal Instability: Under the high temperatures of a GC injection port, free carboxylic acids can undergo decarboxylation or unwanted side reactions, leading to poor reproducibility.
-
Suboptimal Chromatography: In reversed-phase liquid chromatography (RPLC), the high polarity of the acid leads to weak retention and potential co-elution with the solvent front, making robust quantification difficult.[1]
-
Weak Ionization: While carboxylic acids can be analyzed in negative ion mode ESI-MS, this mode is often subject to higher background noise and ion suppression. Derivatization can enable more sensitive detection in the often cleaner positive ion mode.[1][5]
Chemical derivatization addresses these issues by converting the polar carboxylic acid moiety into a less polar, more volatile, and more readily ionizable functional group, thereby making the analyte compatible with standard chromatographic techniques.[4]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[3] This is achieved by replacing the active proton of the carboxylic acid group.
Method 1: Esterification to Enhance Volatility
Principle: Esterification converts the carboxylic acid into a more volatile ester. Acid-catalyzed esterification using a simple alcohol like methanol or ethanol is a common and cost-effective method.[6] The reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃) produces the corresponding methyl ester, which is significantly more volatile and exhibits improved chromatographic behavior.[6][7][8]
Protocol: Methyl Esterification using Sulfuric Acid in Methanol
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL screw-cap GC vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of a 5% (v/v) solution of concentrated sulfuric acid in methanol.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or oven.
-
Neutralization & Extraction: After cooling to room temperature, add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Add 500 µL of a non-polar organic solvent (e.g., n-hexane or ethyl acetate) and vortex vigorously for 1 minute to extract the methyl ester derivative.[6]
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure clear phase separation.
-
Sample Collection: Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.[6]
-
Analysis: The sample is now ready for injection into the GC-MS system.
| Parameter | Condition | Rationale |
| Derivatizing Reagent | 5% H₂SO₄ in Methanol | Provides both the alcohol and the acid catalyst for efficient esterification.[6] |
| Reaction Temperature | 60-70°C | Ensures a reasonable reaction rate without degrading the analyte. |
| Reaction Time | 1 hour | Sufficient time for the reaction to proceed to completion for most carboxylic acids. |
| Extraction Solvent | n-Hexane or Ethyl Acetate | Efficiently extracts the non-polar ester derivative from the aqueous phase. |
Method 2: Silylation for Comprehensive Derivatization
Principle: Silylation is a robust and widely used technique that replaces active hydrogens on functional groups like hydroxyls, amines, and carboxylic acids with a trimethylsilyl (TMS) group.[3][9] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react efficiently with carboxylic acids to form TMS esters.[10] The resulting derivatives are highly volatile, less polar, and thermally stable, making them ideal for GC-MS analysis.[3][11]
Protocol: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Ensure the sample is completely anhydrous. Place 100-500 µg of the dried analyte in a 1 mL micro-reaction vial. Lyophilization or evaporation under nitrogen is critical as water will consume the silylating reagent.[10]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the analyte. Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes.[10] The reaction is often rapid.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
| Parameter | Condition | Rationale |
| Derivatizing Reagent | BSTFA + 1% TMCS | A powerful silylating agent; TMCS acts as a catalyst to increase reaction speed.[10] |
| Solvent | Pyridine or Acetonitrile | Aprotic solvents that effectively dissolve the analyte and are compatible with the reagent. |
| Reaction Temperature | 60°C | Mild conditions that promote rapid and complete derivatization.[10] |
| Reaction Time | 30-60 minutes | Generally sufficient for complete conversion of carboxylic acids. |
GC-MS Workflow Visualization
Sources
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,2-Difluorocyclobutanecarboxylic Acid in Modern Medicinal Chemistry
Introduction: The Value Proposition of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity, and conformational preferences.[1][2] Among the diverse array of fluorinated building blocks, saturated carbocycles, particularly cyclobutanes, have emerged as valuable motifs. Their rigid, three-dimensional structures can confer favorable pre-organization for receptor binding and offer novel intellectual property space.
This guide focuses on a particularly compelling building block: 2,2-difluorocyclobutanecarboxylic acid . The geminal difluorination adjacent to the carboxylic acid functionality creates a unique combination of steric and electronic effects that medicinal chemists can leverage to overcome common challenges in drug development, such as rapid metabolism and non-ideal physicochemical profiles. This document serves as a detailed guide for researchers, providing insights into the strategic application of this building block, comprehensive data on its properties, and robust protocols for its incorporation into target molecules.
Physicochemical Properties: A Quantitative Overview
The introduction of the gem-difluoro group at the 2-position of cyclobutanecarboxylic acid imparts significant changes to its fundamental properties. The strong electron-withdrawing nature of the two fluorine atoms has a profound impact on the acidity of the carboxylic acid and the lipophilicity of the overall scaffold.
| Property | This compound | Cyclobutanecarboxylic Acid (non-fluorinated) | 3,3-Difluorocyclobutanecarboxylic Acid |
| pKa | 4.02[3][4] | ~4.8 | 4.43[3][4] |
| cLogP | 0.45[3][4] | 0.7 | 0.35[3][4] |
| Molecular Weight | 136.10 g/mol [5] | 100.12 g/mol | 136.10 g/mol |
Data compiled from referenced literature. cLogP values are calculated predictions and can vary based on the algorithm used.
The data clearly illustrates that the placement of the CF2 group has a significant impact. The proximity of the gem-difluoro group to the carboxylic acid in the 2,2-isomer results in a notable increase in acidity (a lower pKa value) compared to both the non-fluorinated parent and the 3,3-difluoro isomer, due to a powerful inductive effect.[3][4] This modulation of pKa can be critical for optimizing interactions with biological targets or for tuning formulation properties.
The Role of 2,2-Difluorocyclobutane as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[6] The 2,2-difluorocyclobutyl group has shown considerable promise as a bioisostere for commonly used motifs like phenyl rings and tert-butyl groups, often conferring significant advantages.
A Superior Alternative to Phenyl Rings and tert-Butyl Groups
The replacement of metabolically susceptible groups is a primary driver for employing bioisosteres. Phenyl rings are often prone to oxidative metabolism by cytochrome P450 enzymes, while tert-butyl groups can undergo hydroxylation.[7] The 2,2-difluorocyclobutyl moiety, being fully saturated and bearing robust C-F bonds, offers a metabolically stable alternative.
| Bioisosteric Replacement | Common Metabolic Liability | Advantage of 2,2-Difluorocyclobutyl Group |
| para-Substituted Phenyl | Aromatic hydroxylation (CYP-mediated) | Increased metabolic stability; improved solubility by reducing planarity and π-π stacking.[7] |
| tert-Butyl | ω-Oxidation (hydroxylation of methyl groups) | Blocks metabolic oxidation sites; offers a similar steric profile.[8][9] |
A key advantage of this replacement strategy is the enhancement of metabolic stability. Studies on related fluorinated cycloalkanes have demonstrated that their incorporation can significantly increase the half-life of compounds in human liver microsomes (HLM).[4][10]
Caption: Workflow for improving drug properties using bioisosterism.
Conformational Impact: Engineering Molecular Shape
The substitution pattern on a cyclobutane ring dictates its puckered conformation, which in turn influences the spatial orientation of its substituents and their ability to interact with a target protein. Non-fluorinated cyclobutanes typically exhibit a puckered conformation with an angle of ~30° to minimize eclipsing interactions.[11]
Single-crystal X-ray diffraction studies of 1,1-disubstituted 3,3-difluorocyclobutane derivatives have revealed that gem-difluorination tends to result in a more planar ring structure, with puckering angles observed in the range of 19-24°.[11] This conformational preference is a consequence of the stereoelectronic effects of the C-F bonds. This subtle yet significant change in ring geometry can be exploited by medicinal chemists to optimize ligand-receptor interactions.
Caption: Impact of gem-difluorination on cyclobutane conformation.
Application in Drug Discovery: The Case of Ivosidenib
While not the 2,2-isomer, the successful application of the closely related 3,3-difluorocyclobutyl group in the FDA-approved drug Ivosidenib (Tibsovo®) provides a compelling validation of this scaffold in medicinal chemistry.[4] Ivosidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) for the treatment of acute myeloid leukemia (AML).[12] The 3,3-difluorocyclobutylamide moiety was crucial for achieving the desired combination of potency and metabolic stability, highlighting the power of fluorinated cyclobutanes in addressing drug development challenges.[4]
Synthetic Protocols: Incorporation of this compound
The primary method for integrating this compound into larger molecules is through amide bond formation. The electron-withdrawing effect of the gem-difluoro group can slightly reduce the nucleophilicity of the carboxylate, and the cyclobutyl ring presents some steric bulk. Therefore, robust coupling conditions are recommended.
Protocol 1: General Amide Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a wide range of substrates, including sterically hindered or electron-deficient partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).
-
Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Amide Coupling for Hindered Substrates using EDC/DMAP
For particularly challenging couplings, such as with sterically hindered or electron-deficient anilines, a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) can be effective.[13]
Materials:
-
This compound (1.0 eq)
-
Hindered/Electron-Deficient Amine (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DCM or MeCN (0.1-0.2 M).
-
Add DMAP (1.2 eq) to the solution.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction at room temperature until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1N HCl (2x), followed by saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Generalized workflow for amide bond formation.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of electronic and conformational properties allows for the strategic enhancement of drug candidates. By serving as a metabolically robust bioisostere for common motifs and enabling fine-tuning of pKa and molecular shape, it provides a powerful tool for overcoming ADME-related hurdles in drug discovery. The protocols provided herein offer reliable methods for its incorporation, empowering researchers to explore the full potential of this promising scaffold in the design of next-generation therapeutics.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
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Scott, J. S., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487-8496. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. [Link]
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Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300-305. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Green Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry. [Link]
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PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]
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Wouters, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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Pathak, T. P., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
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Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. ResearchGate. [Link]
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Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-471. [Link]
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Deuther-Conrad, W., et al. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. [Link]
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Application Note: 2,2-Difluorocyclobutanecarboxylic Acid - A Bioisosteric Strategy to Overcome Carboxylic Acid Liabilities in Drug Discovery
Here are the detailed Application Notes and Protocols for 2,2-Difluorocyclobutanecarboxylic acid as a carboxylic acid bioisostere.
Introduction: The Carboxylic Acid Dilemma
The carboxylic acid moiety is a cornerstone in medicinal chemistry, integral to the pharmacophore of hundreds of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor facilitates potent interactions with biological targets.[3] However, its presence is a double-edged sword. At physiological pH, the carboxylate's negative charge can lead to poor membrane permeability, limiting oral bioavailability and penetration of the blood-brain barrier.[4] Furthermore, carboxylic acids are susceptible to metabolic transformations, particularly acyl glucuronidation, which can lead to the formation of reactive metabolites and potential idiosyncratic toxicity.[4][5][6] These liabilities often necessitate bioisosteric replacement—a strategy to swap the problematic group with a functionally similar, yet physicochemically distinct, moiety to improve a compound's overall profile.[1][7]
The Rationale for Fluorinated 3D Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy for modulating key molecular properties.[8][9] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[10] Concurrently, the high electronegativity of fluorine can lower the pKa of adjacent acidic groups and alter molecular conformation, often favorably impacting target binding affinity.[10][11]
When combined with a rigid, three-dimensional scaffold like a cyclobutane ring, the benefits are amplified. Cyclobutanes introduce a defined conformational rigidity, which can improve binding to target proteins by pre-organizing pharmacophoric elements.[12] The 2,2-difluoro (gem-difluoro) substitution on the cyclobutane ring offers a unique combination of steric bulk, metabolic resistance, and electronic modulation, making this compound a compelling bioisostere for traditional carboxylic acids.[13][14]
Physicochemical Profile: A Comparative Analysis
A primary goal of bioisosteric replacement is the fine-tuning of acidity (pKa) and lipophilicity (LogP/LogD). The gem-difluoro group on the cyclobutane ring acts as a potent electron-withdrawing group, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated analogue. This modulation can be critical for mimicking the charge state of the parent carboxylic acid while altering other properties.
| Compound | Structure | pKa | cLogP | Rationale for Inclusion |
| Cyclobutanecarboxylic acid | C₁CCC₁C(=O)O | ~4.8 | 1.10 | Non-fluorinated parent scaffold for baseline comparison. |
| This compound | C1C(C1C(=O)O)(F)F | 4.33 [13][14] | 1.12 [15] | The topic bioisostere, showing the acidifying effect of the gem-difluoro group. |
| 3,3-Difluorocyclobutanecarboxylic acid | C1(C(C1)F)F | 4.56 [13][14] | 1.12 | Positional isomer, demonstrating the distance-dependent inductive effect of fluorine. |
| Pivalic Acid | (C)₃C(C(=O)O) | ~5.0 | 1.49 | Acyclic, sterically hindered carboxylic acid common in drug molecules. |
| Tetrazole (on a phenyl ring) | c1ccc(cc1)C2=NNN=N2 | ~4.9 | 1.29 | A classical, widely used carboxylic acid bioisostere for comparison.[7] |
Data sourced from cited literature and computational predictions where noted.
Synthesis and Incorporation Protocol
An efficient, multi-gram scale synthesis for this compound has been developed, making this building block accessible for drug discovery programs.[13][14] The key step often involves the deoxofluorination of a corresponding cyclobutanone precursor.
Below is a generalized protocol for incorporating this bioisostere into a lead molecule via a standard amide coupling reaction, replacing a native carboxylic acid.
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Synthesis of 2,2-Difluorocyclobutyl-Substituted Heterocycles: A Detailed Guide for Researchers
Introduction: The Rising Prominence of the 2,2-Difluorocyclobutyl Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The gem-difluoromethylene (CF2) group, in particular, is a valuable bioisostere for carbonyl groups and ethers, capable of enhancing metabolic stability, tuning lipophilicity, and altering conformational preferences.[1] When incorporated into a strained four-membered ring, the resulting 2,2-difluorocyclobutyl motif presents a unique three-dimensional scaffold that is increasingly sought after in drug discovery programs to explore novel chemical space.[2][3][4][5]
This technical guide provides an in-depth exploration of the synthesis of 2,2-difluorocyclobutyl-substituted heterocycles, targeting researchers, scientists, and drug development professionals. We will delve into the preparation of key building blocks and detail robust protocols for their coupling with common heterocyclic cores, including pyrazoles, indoles, and pyridines. The methodologies discussed are grounded in established synthetic strategies, including transition-metal-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions.
I. Preparation of Key 2,2-Difluorocyclobutyl Building Blocks
A reliable and scalable synthesis of functionalized 2,2-difluorocyclobutyl building blocks is the essential starting point for their incorporation into heterocyclic systems. A highly efficient multigram-scale synthesis has been developed, making these valuable synthons accessible for research and development.[2][3][4][5] The general strategy involves the deoxofluorination of a readily available cyclobutanone precursor.
A key precursor, (2,2-difluorocyclobutyl)methanol, can be prepared and subsequently converted to other useful building blocks such as 2,2-difluorocyclobutyl bromide and the corresponding boronic acid derivatives.
Protocol 1: Synthesis of (2,2-Difluorocyclobutyl)methanol
This protocol is adapted from the work of Chernykh et al. and provides a reliable route to a key intermediate.[2][3][4][5]
Reaction Scheme: Step 1: Protection of Hydroxymethyl Cyclobutanone Step 2: Deoxofluorination Step 3: Deprotection
Materials:
-
2-(hydroxymethyl)cyclobutanone
-
Protecting agent (e.g., TBDMSCl)
-
Deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®)
-
Deprotecting agent (e.g., TBAF)
-
Anhydrous solvents (DCM, THF)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Protection: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-(hydroxymethyl)cyclobutanone in anhydrous DCM. Add a suitable base (e.g., imidazole or triethylamine) followed by the dropwise addition of the protecting agent (e.g., TBDMS-Cl). Stir the reaction at room temperature until complete conversion is observed by TLC or GC-MS. Work up the reaction by quenching with water, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure. Purify the crude product by column chromatography.
-
Deoxofluorination: To a solution of the protected hydroxymethyl cyclobutanone in anhydrous DCM at -78 °C under an inert atmosphere, add the deoxofluorinating agent (e.g., DAST) dropwise. Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by GC-MS). Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3. Extract the product with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude fluorinated intermediate in THF and add a solution of TBAF (1M in THF). Stir at room temperature until the deprotection is complete (monitor by TLC). Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the final product, (2,2-difluorocyclobutyl)methanol, by column chromatography.
II. Synthesis of 2,2-Difluorocyclobutyl-Substituted Pyrazoles
Pyrazoles are a prominent class of heterocycles in medicinal chemistry, found in numerous approved drugs.[6] Two primary strategies for incorporating the 2,2-difluorocyclobutyl moiety are transition-metal-catalyzed cross-coupling and condensation reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7][8] This approach involves the coupling of a halo-pyrazole with a 2,2-difluorocyclobutyl boronic acid or its corresponding trifluoroborate salt. Potassium organotrifluoroborates are often preferred due to their enhanced stability and ease of handling.[4][9][10][11][12]
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with Potassium (2,2-difluorocyclobutyl)trifluoroborate
This protocol is an adaptation of established methods for Suzuki-Miyaura couplings with challenging substrates.[13][14]
Materials:
-
4-Bromo-1H-pyrazole
-
Potassium (2,2-difluorocyclobutyl)trifluoroborate (prepared from the corresponding boronic acid and KHF2)[4][9][10][11][12]
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or a more advanced catalyst system like a palladacycle)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk tube or microwave vial
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-bromo-1H-pyrazole (1.0 eq.), potassium (2,2-difluorocyclobutyl)trifluoroborate (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-(2,2-difluorocyclobutyl)-1H-pyrazole.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl2, Pd(OAc)2/SPhos | SPhos and other biaryl phosphine ligands can be effective for challenging couplings. |
| Base | K2CO3, Cs2CO3, K3PO4 | The choice of base is crucial for activating the boronic acid/ester. |
| Solvent | 1,4-Dioxane/H2O, Toluene/H2O | A mixture of an organic solvent and water is typically used. |
| Temperature | 80-120 °C | Higher temperatures may be required to drive the reaction to completion. |
B. Condensation of 2,2-Difluorocyclobutanone with Hydrazines
A classic and direct method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][15][16] While 2,2-difluorocyclobutanone is not a dicarbonyl, its reaction with hydrazine can lead to the formation of a pyrazoline intermediate that can be oxidized to the corresponding pyrazole.
Protocol 3: Synthesis of a 2,2-Difluorocyclobutyl-Substituted Pyrazole via Condensation
This is a proposed protocol based on general pyrazole syntheses.[6][15][16][17]
Materials:
-
2,2-Difluorocyclobutanone
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Oxidizing agent (if necessary, e.g., bromine, air)
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,2-difluorocyclobutanone (1.0 eq.) in ethanol. Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.
-
Reaction: Reflux the mixture and monitor the formation of the pyrazoline intermediate by GC-MS.
-
Oxidation (if necessary): If the pyrazoline is stable, it can be isolated or oxidized in situ. For in situ oxidation, after the initial condensation, cool the reaction and add an oxidizing agent, or bubble air through the refluxing solution.
-
Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
III. Synthesis of 2,2-Difluorocyclobutyl-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry.[18] N-alkylation and palladium-catalyzed cross-coupling are two effective strategies for introducing the 2,2-difluorocyclobutyl group.
A. N-Alkylation of Indoles
Direct N-alkylation of the indole nitrogen is a straightforward approach.[17][19][20][21] The reactivity of the alkylating agent is key, with iodides and bromides being more reactive than chlorides. Steric hindrance around the electrophilic carbon can impact the reaction rate.[15][22]
Protocol 4: N-Alkylation of Indole with (2,2-Difluorocyclobutyl)methyl Bromide
This protocol is adapted from standard N-alkylation procedures for indoles.[17][19][20][21][23]
Materials:
-
Indole
-
(2,2-Difluorocyclobutyl)methyl bromide
-
Base (e.g., NaH, K2CO3, Cs2CO3)
-
Solvent (e.g., DMF, THF, acetonitrile)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C and add a solution of indole (1.0 eq.) in DMF dropwise. Stir at room temperature until hydrogen evolution ceases.
-
Alkylation: Cool the resulting solution of the indole anion to 0 °C and add (2,2-difluorocyclobutyl)methyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 1-((2,2-difluorocyclobutyl)methyl)-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Base | NaH, K2CO3 | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K2CO3 is a milder alternative. |
| Solvent | DMF, THF | Polar aprotic solvents are generally preferred for SN2 reactions. |
| Temperature | 0 °C to RT | Initial cooling helps to control the exothermic deprotonation. |
B. Palladium-Catalyzed C-H Functionalization
Recent advances in palladium catalysis allow for the direct C-H functionalization of heterocycles, providing an alternative to traditional cross-coupling with pre-functionalized starting materials.[24][25]
Diagram of a General C-H Activation Cycle:
Caption: A generalized catalytic cycle for palladium-catalyzed C-H activation/functionalization.
IV. Synthesis of 2,2-Difluorocyclobutyl-Substituted Pyridines
The synthesis of substituted pyridines can be achieved through various methods, including cycloaddition reactions and cross-coupling strategies.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to couple 2,2-difluorocyclobutanamine with a halo-pyridine.[22][26][27]
Protocol 5: Buchwald-Hartwig Amination of 2-Chloropyridine with 2,2-Difluorocyclobutanamine
This protocol is based on established procedures for the amination of challenging chloro-pyridines.[27]
Materials:
-
2-Chloropyridine
-
2,2-Difluorocyclobutanamine
-
Palladium pre-catalyst (e.g., a G3 or G4 palladacycle)
-
Bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (1-3 mol%), the ligand (1.2-1.5 eq. relative to Pd), and the base (1.5 eq.).
-
Reagent Addition: Add the 2-chloropyridine (1.0 eq.), 2,2-difluorocyclobutanamine (1.2 eq.), and the solvent.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield N-(2,2-difluorocyclobutyl)pyridin-2-amine.
B. Inverse-Electron-Demand Diels-Alder Reaction
For the synthesis of highly substituted pyridines, an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient diene (e.g., a 1,2,4-triazine or tetrazine) and an electron-rich dienophile can be a powerful strategy.[28][29][30][31][32] A 2,2-difluorocyclobutene derivative could potentially serve as the dienophile.
Workflow for Pyridine Synthesis via IEDDA:
Caption: General workflow for the synthesis of pyridines via an inverse-electron-demand Diels-Alder reaction.
V. Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst, poor base choice, protodeboronation of the boronic acid derivative. | Screen different palladium catalysts and ligands; use a stronger base (e.g., Cs2CO3); use the more stable potassium trifluoroborate salt.[14][33] |
| Incomplete N-alkylation of indole | Insufficiently reactive alkylating agent, steric hindrance, weak base. | Use the corresponding iodide or tosylate; use a stronger base like NaH; increase reaction temperature.[22] |
| Side reactions in Buchwald-Hartwig amination | Hydrodehalogenation, catalyst decomposition. | Ensure strictly anhydrous and anaerobic conditions; screen different ligands; use a well-defined pre-catalyst.[27] |
Conclusion
The 2,2-difluorocyclobutyl moiety is a valuable scaffold for medicinal chemistry, and its incorporation into heterocyclic systems can lead to novel compounds with potentially improved properties. The synthetic strategies outlined in this guide, based on robust and well-established methodologies, provide a clear pathway for researchers to access these important molecules. While the protocols provided are based on adaptations of known procedures, they offer a strong starting point for the development of specific synthetic routes to a wide range of 2,2-difluorocyclobutyl-substituted heterocycles.
References
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Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]
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Chernykh, A. V., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
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Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Brown, A. R. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(12), 2539–2542. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Green Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(26), 6043–6046. [Link]
-
Dunsford, J. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996–1000. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. Organic Chemistry Portal. [Link]
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Ukr. Bioorg. Acta. (2020). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukr. Bioorg. Acta, 18(1), 4-13. [Link]
-
Shi, S.-L., & Buchwald, S. L. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646–1650. [Link]
-
Wolfe, J. P., & Rennels, R. A. (2003). Palladium-Catalyzed Synthesis of 3-Substituted Indoles. Organic Letters, 5(23), 4333–4336. [Link]
-
White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8963–8968. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]
- Varma, R. S. (2004). N-alkylation of indole derivatives.
-
Procter, D. J., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7541-7545. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(8), 2920–2923. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Török, B., et al. (2014). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 19(6), 7436–7463. [Link]
-
Organic & Biomolecular Chemistry. (2022). A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones. Royal Society of Chemistry. [Link]
-
Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 586–591. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wolfe, J. P., et al. (2010). Synthesis and preliminary biological studies of 3-substituted indoles accessed by a palladium-catalyzed enantioselective alkene difunctionalization reaction. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein-Institut. [Link]
-
Molecules. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI. [Link]
-
Zhang, H., et al. (2017). Synthesis of N-alkylated indoles. ResearchGate. [Link]
-
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
figshare. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wallace, O. B., & Lau, K. S. (2004). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Organic Letters, 6(14), 2341–2344. [Link]
-
ResearchGate. (2003). Synthesis of pyridine derivatives using aza Diels–Alder methodology. ResearchGate. [Link]
-
Journal of Natural Products. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. American Chemical Society and American Society of Pharmacognosy. [Link]
-
Lei, A., et al. (2008). Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects. Journal of the American Chemical Society, 130(44), 14713–14720. [Link]
-
MDPI. (2021). Heterocycles in Medicinal Chemistry II. MDPI. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. CK-12. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Organic Chemistry Frontiers. (2015). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2014). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
Sources
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- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Initial Assessment: Choosing Your Purification Strategy
Answering the user's request.## Technical Support Center: Purification of 2,2-Difluorocyclobutanecarboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable fluorinated building block. The unique properties stemming from the gem-difluoro group can present specific challenges, and this resource aims to address them directly in a question-and-answer format.
Before initiating any purification protocol, a preliminary assessment of your crude material is essential. The nature of the impurities and the scale of your experiment will dictate the most efficient path forward.
FAQ: What are the first steps I should take before purifying my crude product?
Answer: Your first step is analysis. Before attempting purification, you must understand the impurity profile of your crude material. A thin-layer chromatography (TLC) analysis is a rapid and indispensable tool.
-
Action: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a silica gel TLC plate.
-
Rationale: Develop the plate using an eluent system, such as 30-50% ethyl acetate in hexanes. The addition of a small amount of acetic acid (0.5-1%) to the eluent is critical to prevent streaking, a common issue with carboxylic acids on silica.[1][2] This ensures the acid remains fully protonated and moves as a distinct spot. The resulting TLC will reveal the number of components and their relative polarities, guiding your choice of purification method.
The following flowchart provides a decision-making framework for selecting an appropriate purification strategy based on the state of your crude product and its impurity profile.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide by Technique
This section addresses specific problems you may encounter with common purification techniques.
A. Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, which is then re-protonated with acid to precipitate the pure product.
Caption: Principle of purification by acid-base extraction.
Q1: After adding sodium bicarbonate solution, I've formed a stable emulsion that won't separate. What should I do?
Answer: Emulsion formation is common when extracting acidic compounds. It is often caused by vigorous shaking which creates fine droplets that are slow to coalesce.
-
Immediate Solution: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to break up the emulsion. Gently swirl the separatory funnel rather than shaking vigorously.[1]
-
Preventative Measure: During the extraction, use gentle inversions of the separatory funnel instead of aggressive shaking. Always remember to vent the funnel frequently, as the reaction between the carboxylic acid and bicarbonate releases CO₂ gas, leading to pressure buildup.[1]
Q2: My final yield after acidification and extraction is very low. Where did my product go?
Answer: Low recovery can stem from two primary issues: incomplete extraction into the aqueous base or incomplete precipitation/re-extraction after acidification.
-
Cause & Solution 1 (Incomplete Extraction): You may not have used enough base to deprotonate all of the carboxylic acid. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) after extraction. Perform the extraction multiple times (e.g., 3x) with fresh bicarbonate solution and combine the aqueous layers.
-
Cause & Solution 2 (Incomplete Precipitation/Re-extraction): After acidification, you must ensure the pH is low enough (pH < 2) to fully protonate the carboxylate. Use pH paper to check. Furthermore, this compound may have some solubility in water. After acidifying the aqueous layer, extract the product back into an organic solvent (like ethyl acetate or dichloromethane) multiple times to recover all the material.
B. Recrystallization
For crude products that are solid, recrystallization is often the most effective method for obtaining high-purity material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Q1: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
-
Reasoning & Solution: This often happens when the boiling point of the solvent is too high or the cooling is too rapid.
-
Re-heat: Re-heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.[3]
-
Scratch/Seed: Once the solution is closer to room temperature, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Q2: I'm getting very poor recovery from recrystallization. What's wrong?
Answer: Low recovery is typically caused by using too much solvent or cooling the solution too quickly.
-
Cause & Solution 1 (Excess Solvent): The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[4] Using too much will keep a significant portion of your product dissolved even when cold. To fix a current batch, you can try to carefully evaporate some of the solvent and re-cool.
-
Cause & Solution 2 (Premature Crystallization): If crystals form during the hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, preheat your filtration funnel and filter paper with hot solvent before filtering your product solution.[1]
C. Flash Column Chromatography
When impurities are structurally similar to the product, flash column chromatography is the method of choice.
Q1: My product is streaking badly on the TLC plate and the column is giving broad, tailing fractions. How can I get sharp bands?
Answer: This is the most common problem when purifying carboxylic acids on silica gel. The polar, acidic carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to a mix of protonated and deprotonated forms and causing severe tailing.[1]
-
The Definitive Solution: Add a volatile acid modifier to your eluting solvent system. Incorporating 0.5-1% acetic acid or formic acid into your mobile phase (e.g., ethyl acetate/hexanes) will keep your compound fully protonated.[2] This suppresses the unwanted interactions with the silica, resulting in sharp, well-defined bands on both TLC and the column.
Q2: I've run my column, but my "pure" fractions are still contaminated with a less polar impurity. What happened?
Answer: This usually happens if you overload the column or if the polarity difference between your product and the impurity is very small.
-
Cause & Solution 1 (Overloading): A general rule of thumb is to load no more than 1g of crude material for every 25-50g of silica gel. Overloading prevents proper separation.
-
Cause & Solution 2 (Poor Separation): The chosen eluent system may be too polar, moving both compounds too quickly. Try a less polar mobile phase (e.g., decrease the percentage of ethyl acetate). If separation is still difficult, a second column run on the partially purified material may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties I should know for this compound?
Answer: Key physical and chemical data are summarized in the table below. Note that physical properties like melting point can vary depending on purity.
| Property | Value | Source |
| CAS Number | 1150518-74-3 | [5][6] |
| Molecular Formula | C₅H₆F₂O₂ | [6] |
| Molecular Weight | 136.10 g/mol | [6] |
| Appearance | Typically a white to off-white solid | N/A |
| pKa | Estimated to be lower (more acidic) than cyclobutanecarboxylic acid (~4.8) due to the inductive effect of the fluorine atoms. | N/A |
Q2: My final product is a persistent oil or sticky gum, but it is supposed to be a solid. What should I do?
Answer: If analytical data (like NMR) shows the product is pure but it fails to solidify, it may be due to trace amounts of residual solvent acting as a plasticizer.
-
Solution: Dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane, then add a non-polar solvent in which your product is insoluble (like hexanes or pentane) until the solution becomes cloudy. This is called "trituration." Allow it to stand, often with cooling, to induce precipitation of the solid. Alternatively, drying the material under high vacuum for an extended period can remove residual solvents.[1]
Q3: What are the best analytical methods to confirm the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal organic impurities.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity analysis. For fluorinated acids, reversed-phase HPLC is effective. Modifiers like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape.[7][8] Derivatization can be used to enhance detection for trace analysis.[9][10]
-
GC-MS (after derivatization): Gas Chromatography-Mass Spectrometry can be used after converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) for impurity identification. Recent methods have been developed for rapid derivatization of perfluorinated carboxylic acids for GC-MS analysis.[11]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities from a crude sample.
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[1] Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution (2x 50 mL) to ensure all the acid has been extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl or 6M HCl until the pH of the solution is ~1-2 (confirm with pH paper). A white precipitate of the purified carboxylic acid should form.
-
Product Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably under vacuum.
-
If an oil forms or no precipitate is seen: Extract the acidified aqueous solution with three portions of ethyl acetate or dichloromethane (3x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude material where impurities have different solubility profiles.
-
Solvent Screening: Place a small amount of crude material (20-30 mg) into several test tubes. Add a few drops of different solvents (e.g., water, toluene, ethyl acetate/hexanes mixture, isopropanol) to each. Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the bulk crude material (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the flask is on a hot plate. Add the minimum amount of hot solvent required to just dissolve the solid completely.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and fluted filter paper with hot solvent and quickly filter the hot solution into a clean, pre-warmed flask.[4]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Bennett, H. P. J., Browne, C. A., & Solomon, S. (1981). The use of perfluorinated carboxylic acids in the reversed-phase HPLC of peptides. Journal of Liquid Chromatography, 3(9), 1353-1365. Retrieved from [Link]
-
Aulakh, J. S., Malik, A. K., Kaur, V., & Dubey, P. (2005). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1069(2), 239-245. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
-
Chen, Y., et al. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. Retrieved from [Link]
-
Hutta, M., & Chalányová, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Retrieved from [Link]
-
Ryu, J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Hutta, M., & Chalányová, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Liquid Chromatography & Related Technologies, 34(8), 630-646. Retrieved from [Link]
-
Pdst Chemistry. (2017, March 1). 27A. Recrystallisation [Video]. YouTube. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Reactions in 2,2-Difluorocyclobutanecarboxylic Acid Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,2-difluorocyclobutanecarboxylic acid derivatization. The gem-difluorocyclobutane motif is a highly valued structural unit in modern medicinal chemistry, prized for its ability to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity.[1][2] While robust, the derivatization of its carboxylic acid handle can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions.
Section 1: Core Concepts & Physicochemical Properties
A foundational understanding of the molecule's inherent characteristics is crucial for troubleshooting its reactivity. The presence of two fluorine atoms on the cyclobutane ring profoundly influences the carboxylic acid's behavior.
Q: What are the key physicochemical properties of this compound that influence its reactivity?
A: The primary influence comes from the strong electron-withdrawing inductive effect of the two fluorine atoms. This has two major consequences:
-
Increased Acidity (Lower pKa): The gem-difluoro group stabilizes the carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated counterpart.[3] This increased acidity is a critical factor in amide coupling reactions, where a premature acid-base reaction with the amine nucleophile can occur, forming an unreactive ammonium salt.[4]
-
Altered Lipophilicity (LogP): Fluorination generally impacts a molecule's lipophilicity. The introduction of the CF2 group can fine-tune this property, which is a key consideration in drug design.[5]
| Compound | pKa | LogP (Calculated) | Key Implication |
| Cyclobutanecarboxylic Acid | ~4.8 | ~1.1 | Standard carboxylic acid reactivity. |
| This compound | ~4.0 [3] | ~0.8 | More acidic; prone to salt formation with amines. |
Table 1: Comparison of physicochemical properties. The lower pKa of the fluorinated acid is a critical parameter to consider during reaction design.
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is the most common derivatization, yet it is fraught with potential pitfalls. Low yields and unexpected byproducts are frequent complaints.
Q: My amide coupling yield is low or non-existent. What are the primary causes?
A: This is the most common issue and typically stems from one of four root causes:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, degraded, or used in insufficient amounts. The activated species (e.g., an O-acylisourea for carbodiimides) is an essential intermediate, and its formation is the rate-limiting step.[6]
-
Amine Deactivation: Due to the heightened acidity of this compound, a rapid acid-base reaction can occur with the amine, forming an ammonium carboxylate salt.[4] This protonated amine is no longer nucleophilic and will not participate in the coupling reaction. This is especially problematic with less reactive amines.
-
Steric Hindrance: The cyclobutane ring, while small, is rigid. If either the amine or the acid has bulky substituents near the reaction centers, the coupling can be significantly slowed or prevented entirely.[6]
-
Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to water. Any moisture in the solvents, reagents, or atmosphere can hydrolyze the intermediate back to the starting carboxylic acid, halting the reaction. It is critical to use anhydrous solvents and reagents.[6]
Q: I am observing racemization at a chiral center adjacent to the carboxyl group. How can I prevent this?
A: Racemization is a significant concern in peptide chemistry and can occur here as well, particularly when using carbodiimide reagents like DCC or EDC alone.[7] The mechanism often involves the formation of a symmetric oxazolone intermediate from the activated carboxylic acid. To suppress this side reaction, an activating agent such as 1-hydroxybenzotriazole (HOBt) or OxymaPure should be included.[6] These additives trap the activated acid as an active ester, which is less prone to racemization and reacts efficiently with the amine.
| Coupling Reagent | Pros | Cons / Common Side Reactions | Mitigation Strategy |
| EDC / HOBt | Cost-effective, water-soluble byproduct (urea). | Can lead to racemization if HOBt is omitted. | Always use in combination with HOBt or OxymaPure.[6] |
| HATU / HBTU | Highly efficient, fast reactions, good for hindered substrates.[6] | More expensive, can have thermal hazards on large scale.[8] | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| T3P® (Propylphosphonic Anhydride) | Excellent safety profile, easy workup (byproducts are water-soluble).[8] | Often requires a tertiary amine base. | A good alternative when other methods fail or for scale-up. |
Table 2: Comparison of common amide coupling reagents.
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M).
-
Activation: Add HATU (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-Stirring: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the activated ester is fully formed before the amine is introduced.[6]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction with water or saturated aqueous NH4Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Esterification
While generally more straightforward than amide coupling, esterification reactions can suffer from poor conversion rates.
Q: My Fischer esterification is not going to completion and stalls at ~60-70% conversion. How can I improve the yield?
A: The Fischer esterification is a classic equilibrium-controlled reaction.[9] The reaction between the carboxylic acid and alcohol produces an ester and water. This water can then hydrolyze the ester back to the starting materials. To achieve high yields, you must shift the equilibrium to the product side, according to Le Chatelier's principle. There are two primary strategies:
-
Use a Large Excess of a Reagent: The most common approach is to use the alcohol as the solvent, creating a large molar excess that drives the reaction forward. Using a 10-fold excess of alcohol can increase yields to over 95%.[9]
-
Remove Water as it Forms: For larger-scale reactions or with expensive alcohols, removing the water byproduct is more efficient. This can be achieved chemically with a dehydrating agent or physically by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[9]
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (at least 5-10 eq). If the alcohol is a solid or very expensive, use an inert solvent like toluene and 1.5-2.0 eq of the alcohol.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) (approx. 1-5 mol%).
-
Heating: Heat the mixture to reflux. If using a Dean-Stark trap, ensure it is properly set up to collect water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the reaction mixture to room temperature. If an excess of alcohol was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash carefully with saturated aqueous NaHCO3 to neutralize the acid catalyst. Wash again with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify via flash chromatography or distillation as needed.
Section 4: General Side Reactions & Instability
Certain side reactions are not specific to one derivatization method but can occur under various conditions, particularly with thermal stress.
Q: Is thermal decarboxylation a risk when derivatizing this compound?
A: Yes, it can be a risk under harsh thermal conditions. Decarboxylation is the loss of the carboxyl group as carbon dioxide (CO2).[10] While this reaction is most facile for β-keto acids or malonic acids, which can form a stable cyclic transition state, simple carboxylic acids can also decarboxylate upon strong heating.[11][12] The presence of the electron-withdrawing difluoro group may influence the thermal stability. Mitigation Strategy: Avoid unnecessarily high temperatures (>100-120 °C) for prolonged periods. If a reaction requires heat, aim for the lowest effective temperature. Monitor for gas evolution (CO2) as an indicator of this side reaction.
Q: Under what conditions might the cyclobutane ring open?
A: The gem-difluorocyclobutane motif is known to be quite stable under a wide range of synthetic conditions, which is one of its primary advantages.[1] However, all cyclobutanes possess inherent ring strain. While unlikely under standard derivatization conditions (amide coupling, esterification), extremely harsh acidic or basic conditions, especially when coupled with high temperatures, could potentially lead to ring-opening side reactions. It is a theoretical risk to be aware of if developing unconventional or forceful protocols.
References
-
Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design Source: Oreate AI Blog URL: [Link]
-
Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: PubMed URL: [Link]
-
Title: The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF Source: ResearchGate URL: [Link]
-
Title: Decarboxylation Source: Wikipedia URL: [Link]
-
Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks | Request PDF Source: ResearchGate URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
-
Title: amide coupling help Source: Reddit r/Chempros URL: [Link]
-
Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]
-
Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: 18.5: Decarboxylation of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]
-
Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF Source: ResearchGate URL: [Link]
-
Title: Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability Source: RSC Publishing URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
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- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Amide Coupling with 2,2-Difluorocyclobutanecarboxylic Acid
Welcome to the dedicated technical support center for optimizing amide coupling reactions involving 2,2-difluorocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this fluorinated building block. The inherent steric and electronic properties of this compound necessitate a thoughtful approach to reaction design to achieve high yields and purity.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and successfully synthesize your target amides.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling with this compound sluggish or low-yielding?
Several factors can contribute to poor reactivity. The primary culprits are often related to the inherent properties of the carboxylic acid and the reaction conditions:
-
Steric Hindrance: The cyclobutane ring, particularly with the gem-difluoro substitution, presents significant steric bulk around the carbonyl group. This can impede the approach of the amine nucleophile.[1]
-
Reduced Carboxylate Nucleophilicity: The electron-withdrawing effect of the two fluorine atoms decreases the pKa of the carboxylic acid, making the corresponding carboxylate a weaker nucleophile. This can slow down the initial activation step with the coupling reagent.
-
Suboptimal Activation: Not all coupling reagents are equally effective for hindered and electron-deficient substrates. Standard conditions that work for simple aliphatic or aromatic acids may be insufficient.[2]
-
Amine Basicity: A weakly basic amine will be a poor nucleophile, further exacerbating the challenges posed by the sterically hindered and electron-deficient carboxylic acid.
Q2: What are the best coupling reagents for this compound?
For challenging substrates like this compound, more potent coupling reagents are generally recommended. Consider the following options:
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are often the first choice for difficult couplings.[3][4][5] They react with the carboxylic acid to form highly activated esters that are more susceptible to nucleophilic attack by the amine.[3][4] COMU, in particular, has shown high efficiency, good solubility, and requires only one equivalent of a base.[4][6][7]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, especially for sterically hindered amino acids.[3] A patent literature example successfully employed PyBop for the coupling of this compound.
-
Carbodiimides with Additives: While less potent on their own for this substrate, carbodiimides like EDC can be effective when used with nucleophilic additives such as HOBt or, more effectively, HOAt .[2] The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Q3: Which base should I use, and how much?
A non-nucleophilic, sterically hindered tertiary amine base is crucial to prevent side reactions.
-
DIPEA (N,N-Diisopropylethylamine) is the most commonly used base for these types of couplings.[2][5]
-
2,4,6-Collidine or N-methylmorpholine (NMM) can also be used, with collidine being a weaker base that can sometimes help minimize racemization in chiral systems.
-
Typically, 2-3 equivalents of the base are used. One equivalent neutralizes the carboxylic acid (and any acid salt of the amine), and the other facilitates the coupling reaction by deprotonating the amine and neutralizing any acidic byproducts from the coupling reagent.
Q4: Can I use EDC/HOBt for this coupling?
While HATU or COMU might be more reliable for consistently high yields, EDC/HOBt can be a viable and more cost-effective option, particularly with less hindered amines. Success with this system often relies on optimizing the reaction conditions. For electron-deficient carboxylic acids, the addition of DMAP (4-dimethylaminopyridine) as a catalyst with EDC and a catalytic amount of HOBt has been shown to significantly improve yields.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance. 4. Hydrolysis of activated intermediate. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU, PyBOP). 2. Increase the equivalents of the coupling reagent and base (e.g., 1.2-1.5 eq of coupling reagent, 2-3 eq of base). 3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. 4. Increase the reaction temperature (e.g., from room temperature to 40-50 °C). 5. Ensure all reagents and solvents are anhydrous. |
| Multiple Byproducts Observed | 1. Side reaction of the coupling reagent. 2. Epimerization (if chiral centers are present). 3. Guanidinylation of the amine. | 1. If using a uronium/aminium reagent in excess, it can react with the amine to form a guanidinium byproduct. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. To minimize epimerization, consider using a phosphonium salt reagent like PyBOP or a carbodiimide with an additive like HOAt. Running the reaction at a lower temperature can also help. 3. Ensure the order of addition is correct: pre-activate the acid before adding the amine. |
| Difficulty in Purification | 1. Water-soluble byproducts from EDC. 2. Byproducts from uronium/aminium or phosphonium reagents. 3. Unreacted starting materials. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3] 2. For other coupling reagents, byproducts can often be removed by standard column chromatography. 3. Drive the reaction to completion by using a slight excess of one of the reactants (typically the less expensive one) or by extending the reaction time. |
Advanced Strategy: In-Situ Acyl Fluoride Formation
For particularly challenging couplings where standard reagents fail, the in-situ formation of the acyl fluoride of this compound can be a highly effective strategy. Acyl fluorides are more stable than acyl chlorides but are still highly reactive towards amines, and their smaller size compared to activated esters can alleviate steric hindrance.
This can be achieved using reagents like:
-
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)
-
BTFFH (Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate)
-
Pentafluoropyridine (PFP)
The general procedure involves reacting the carboxylic acid with the fluorinating agent and a base to form the acyl fluoride, followed by the addition of the amine.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a more economical alternative, which may require some optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 2. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 3. WO2010120398A2 - Process for preparing n-substituted cyclic imides - Google Patents [patents.google.com]
- 4. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 5. WO2023165943A1 - 3-alkynyl carboxamides as aep modulators - Google Patents [patents.google.com]
- 6. US10010530B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
- 7. WO2010100144A1 - Fused bicyclic compounds as inhibitors for pi3 kinase - Google Patents [patents.google.com]
Technical Support Center: Yield Improvement in 2,2-Difluorocyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and yield optimization of 2,2-difluorocyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable fluorinated building block. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its synthesis.
Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step sequence. A common and effective strategy begins with a commercially available cyclobutanone precursor, which is then subjected to geminal difluorination, followed by hydrolysis to yield the target carboxylic acid. The critical step, and the one most prone to yield loss, is the fluorination of a keto-ester intermediate. Understanding the nuances of this transformation is key to success.
Technical Support Center: Managing Decarboxylation of Fluorinated Carboxylic Acids
Welcome to the technical support center for the decarboxylation of fluorinated carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Fluorinated organic molecules are of increasing importance in pharmaceuticals, agrochemicals, and materials science, and decarboxylation of readily available fluorinated carboxylic acids presents an efficient and atom-economical route to valuable fluorinated compounds.[1][2]
However, the unique electronic properties imparted by fluorine atoms can present significant challenges, such as the high oxidation potential of many fluorinated carboxylic acids.[3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve successful outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the decarboxylation of fluorinated carboxylic acids. The troubleshooting is organized by the type of reaction, as the challenges and solutions are often method-specific.
Issue 1: Low or No Product Yield in Photoredox-Mediated Decarboxylation
Photoredox catalysis is a powerful and versatile method for the decarboxylation of fluorinated carboxylic acids under mild conditions.[6][7][8][9] However, several factors can lead to poor yields.
| Potential Cause | Recommended Solution & Rationale |
| Inadequate Light Source | Ensure your light source (e.g., blue LEDs) has the correct wavelength and intensity to excite the photocatalyst. The photocatalyst's absorption spectrum should overlap with the emission spectrum of your light source. An insufficiently powerful or incorrect wavelength light source will lead to poor catalyst turnover. |
| Poor Solubility of Reactants | Fluorinated compounds and catalysts can have limited solubility in common organic solvents. A mixture of solvents, such as acetonitrile and water, can be crucial for achieving a homogeneous reaction mixture and improving reaction efficiency.[7][10] |
| Incorrect Base | The choice of base is critical for deprotonating the carboxylic acid to form the carboxylate, which is more readily oxidized. An inappropriate base may not be strong enough or could interfere with the catalytic cycle. Experiment with different organic or inorganic bases to find the optimal conditions for your specific substrate. |
| Catalyst Deactivation | The photocatalyst can degrade over time, especially with prolonged exposure to light and reactive intermediates. Ensure you are using the correct catalyst loading and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Competitive Quenching Pathways | The excited state of the photocatalyst can be quenched by various species in the reaction mixture. If your substrate or solvent is quenching the catalyst in a non-productive pathway, this will lower the efficiency of the desired reaction. Consider changing the solvent or adding additives that can minimize these side reactions. |
Troubleshooting Workflow: Photoredox Decarboxylation
Caption: Troubleshooting decision tree for low-yield photoredox decarboxylation.
Issue 2: Inefficient Decarboxylation in Metal-Catalyzed Reactions (Cu, Ag)
Copper and silver catalysts are frequently used to promote the decarboxylation of fluorinated carboxylic acids, often in conjunction with an oxidant.[11][12][13][14]
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Metal Catalyst or Ligand | The choice of metal and ligand is crucial for an efficient reaction. For example, in copper-catalyzed reactions, the ligand can influence the solubility and reactivity of the copper species. If you are experiencing low yields, consider screening different copper or silver salts and ligands. |
| Oxidant Issues | Many metal-catalyzed decarboxylations require an oxidant to facilitate the catalytic cycle. Ensure your oxidant is fresh and added in the correct stoichiometry. In some cases, the oxidant can also lead to side reactions, so optimizing its concentration is key. |
| High Reaction Temperature Leading to Decomposition | While some decarboxylations require elevated temperatures, excessive heat can lead to the decomposition of your starting material, product, or catalyst.[15][16] Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer period. |
| Substrate Inhibition | The starting carboxylic acid or the product can sometimes coordinate to the metal center and inhibit catalysis. If you suspect substrate inhibition, try adjusting the concentration of your starting material or adding the carboxylic acid slowly over the course of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of my α-trifluoromethyl (α-CF3) carboxylic acid so difficult?
A: α-CF3 carboxylic acids have a high oxidation potential due to the strong electron-withdrawing nature of the trifluoromethyl group.[3][5] This makes it challenging to remove an electron from the carboxylate, which is often the initial step in many decarboxylation mechanisms. To overcome this, you may need to use stronger oxidants, more potent photocatalysts, or specialized techniques like dual metal photoelectrocatalysis that can provide a sufficient driving force for the reaction.[4]
Q2: I am observing significant amounts of side products. What are the common side reactions in the decarboxylation of fluorinated carboxylic acids?
A: Common side reactions depend on the reaction conditions and the substrate. In radical-based decarboxylations, the generated fluoroalkyl radical can undergo undesired reactions such as hydrogen atom abstraction from the solvent, dimerization, or reaction with other components in the mixture. In some cases, particularly with thermal decarboxylation, fragmentation of the perfluorinated chain can occur.[15] Careful selection of the solvent and reaction temperature can help minimize these side reactions.
Q3: Can I use thermal decarboxylation for my fluorinated carboxylic acid?
A: Thermal decarboxylation is possible for some fluorinated carboxylic acids, but it often requires high temperatures, which can lead to a lack of selectivity and the formation of byproducts.[15][16] The stability of the C-F bond means that C-C bond cleavage can become a competing pathway at elevated temperatures.[15] For substrates with sensitive functional groups, milder methods like photoredox or metal-catalyzed decarboxylation are generally preferred.
Q4: How can I monitor the progress of my decarboxylation reaction?
A: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.[17][18] For reactions involving fluorinated compounds, 19F NMR spectroscopy is a particularly powerful tool for monitoring the conversion of the starting material and the formation of fluorinated products and byproducts.
Q5: What are the safety precautions I should take when working with fluorinated compounds and decarboxylation reactions?
A: Fluorinated compounds should be handled with care in a well-ventilated fume hood, as some can be volatile and have unknown toxicity. Decarboxylation reactions produce carbon dioxide gas, so it is important to ensure that the reaction vessel is not sealed to avoid pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated Decarboxylative Fluorination
This protocol is adapted from the work of MacMillan and co-workers on the decarboxylative fluorination of aliphatic carboxylic acids.[7][8][9]
-
To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and a base (e.g., an organic base, 1.5 equiv).
-
Add the fluorinating agent (e.g., Selectfluor®, 1.5-2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the appropriate solvent system (e.g., a mixture of acetonitrile and water) via syringe.
-
Place the vial in a holder and irradiate with a blue LED lamp, ensuring the reaction is stirred vigorously.
-
Monitor the reaction progress by TLC, GC, or 19F NMR.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Reaction Pathway: Photoredox Decarboxylative Fluorination
Caption: Generalized pathway for photoredox-mediated decarboxylative fluorination.
Protocol 2: General Procedure for Silver-Catalyzed Decarboxylative Fluorination
This protocol is based on the method developed by Li and co-workers.[11]
-
In a reaction vessel, dissolve the aliphatic carboxylic acid (1.0 equiv) in a suitable solvent system (e.g., aqueous solution).
-
Add the silver catalyst (e.g., AgNO3, catalytic amount).
-
Add the fluorinating agent (e.g., Selectfluor®) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (mild conditions are often sufficient).
-
Monitor the reaction by TLC, GC, or 19F NMR.
-
Once the reaction is complete, perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
References
-
Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation. ACS Catalysis. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Wonderful fusion of organofluorine chemistry and decarboxylation strategy. Chemical Society Reviews. [Link]
-
Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. ResearchGate. [Link]
-
Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science. [Link]
-
Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. PubMed. [Link]
-
Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. PMC. [Link]
-
Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science. [Link]
-
Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Organic Letters. [Link]
-
Methods for decarboxylative fluoroalkylation of various carboxylic acids. ResearchGate. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]
-
Copper-Catalyzed Decarboxylative Difluoroalkylation and Perfluoroalkylation of α,β-Unsaturated Carboxylic Acids. PubMed. [Link]
-
Copper-Catalyzed Di- and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations. Angewandte Chemie International Edition. [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group, Princeton University. [Link]
-
Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PubMed. [Link]
-
Copper-Catalyzed Decarboxylative Difluoroalkylation and Perfluoroalkylation of α,β-Unsaturated Carboxylic Acids. ACS Publications. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationship and Environmental Implications. SciSpace. [Link]
-
Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. PubMed. [Link]
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC. [Link]
-
Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. ResearchGate. [Link]
-
Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry. [Link]
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PubMed. [Link]
-
Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]
-
Copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Chemical Communications. [Link]
-
Low-temperature mineralization of perfluorocarboxylic acids. ResearchGate. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. [Link]
-
The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). ACS Publications. [Link]
-
Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluoromethylation of Heteroarene C-H bonds with Trifluoroacetic Acid as the CF3 Source and C-H Arylation of Benzoxazoles with Benzoic Acids. The Research Repository @ WVU. [Link]
-
Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ResearchGate. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
-
Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study. ResearchGate. [Link]
-
Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. [Link]
-
Perfluoroalkyl carboxylic acids. Wikipedia. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]
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- 18. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2,2-Difluorocyclobutane Reactions
Welcome to the technical support center for navigating the unique challenges of 2,2-difluorocyclobutane reactions. The gem-difluoro substitution on the cyclobutane ring introduces significant steric and electronic effects that can often lead to unexpected outcomes, low yields, or failed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions on 2,2-difluorocyclobutane derivatives consistently failing or showing low yields?
A1: This is a frequent challenge stemming from the inherent properties of the 2,2-difluorocyclobutane system. The primary culprits are significant steric hindrance and the electronic effects of the gem-difluoro group.
-
Steric Hindrance: The fluorine atoms, although relatively small, and the puckered nature of the cyclobutane ring create a sterically congested environment at the carbon atom targeted for substitution. This bulkiness can impede the approach of nucleophiles, especially larger ones, slowing down or preventing the reaction.[1]
-
Electronic Effects: The highly electronegative fluorine atoms create a strong dipole, making the C-F bonds very stable.[2] This can also influence the reactivity of adjacent carbons. While the gem-difluoro group is electron-withdrawing, which should activate adjacent positions to nucleophilic attack, the steric shielding often dominates.
-
Poor Leaving Groups: If the substitution is not at the C2 position, the leaving group on another carbon of the ring might be sterically hindered from achieving the optimal anti-periplanar geometry for an SN2 reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SN2 reactions.
Q2: I am observing significant amounts of elimination byproducts in my reactions. How can I favor substitution over elimination?
A2: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis, exacerbated here by the properties of the 2,2-difluorocyclobutane ring.[3][4][5][6] The increased acidity of the β-hydrogens due to the electron-withdrawing fluorine atoms can favor elimination, especially with strong, bulky bases.[7]
Strategies to Favor Substitution:
| Strategy | Rationale | Recommended Conditions |
| Choice of Nucleophile/Base | Use a less basic but highly nucleophilic reagent. Strong, bulky bases will preferentially act as bases, promoting elimination. | Good Choices: Azide (N₃⁻), cyanide (CN⁻), smaller thiolates. Avoid: t-butoxide, LDA, other hindered, strong bases. |
| Solvent Selection | Polar aprotic solvents are known to enhance SN2 reaction rates by solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7][8] | Recommended: DMSO, DMF, Acetonitrile. Avoid: Protic solvents like ethanol or water which can solvate the nucleophile, reducing its reactivity. |
| Temperature Control | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the reaction temperature can therefore favor the substitution pathway. | Start reactions at 0 °C or room temperature and only heat if necessary, monitoring for the formation of elimination byproducts by TLC or GC-MS. |
Q3: Are ring-opening reactions a common side reaction with 2,2-difluorocyclobutanes? How can I avoid them?
A3: Yes, due to the inherent ring strain of the cyclobutane system, ring-opening reactions can be a significant competing pathway, especially under harsh conditions or with certain reagents.[9][10][11] The presence of the gem-difluoro group can influence the regioselectivity of ring-opening.
Factors Promoting Ring-Opening:
-
High Temperatures: Thermal stress can lead to homolytic cleavage of the C-C bonds in the ring.[10]
-
Strong Lewis Acids: Coordination of a strong Lewis acid to the fluorine atoms or another functional group can weaken the ring structure and facilitate cleavage.
-
Radical Initiators: In the presence of radical initiators (e.g., AIBN), radical-mediated ring-opening can occur.[10]
Preventative Measures:
-
Milder Reaction Conditions: Whenever possible, opt for lower temperatures and shorter reaction times.
-
Careful Choice of Catalysts: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Sc(OTf)₃) and use catalytic amounts.[12]
-
Degas Solvents: To minimize radical reactions, ensure solvents are properly degassed to remove oxygen.[13]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in [2+2] Cycloadditions to form 2,2-Difluorocyclobutane Systems
Problem: Your [2+2] cycloaddition reaction to synthesize a substituted 2,2-difluorocyclobutane is resulting in a poor diastereomeric ratio.
Troubleshooting Workflow:
Caption: Workflow to improve diastereoselectivity.
Detailed Steps:
-
Assess Steric Hindrance: The steric bulk of the substituents on your reacting partners is a primary factor in controlling facial selectivity.[12]
-
Action: If possible, redesign your substrates to incorporate bulkier groups. For instance, using a bulkier ester group can enhance steric differentiation in the transition state.[12]
-
-
Employ Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, enforcing a more rigid geometry in the transition state and leading to higher diastereoselectivity.[12]
-
Action: Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄) and optimize the stoichiometry and reaction conditions.
-
-
Solvent Modification: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.
-
Action: Experiment with a range of solvents from polar (e.g., acetonitrile) to nonpolar (e.g., toluene, hexanes). A less polar solvent may improve diastereoselectivity.[12]
-
-
Temperature Optimization: Lowering the reaction temperature often leads to higher selectivity as the reaction becomes more sensitive to small differences in activation energies between the diastereomeric transition states.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Guide 2: Unsuccessful Functionalization of 2,2-Difluorocyclobutanol
Problem: Attempts to functionalize the hydroxyl group of a 2,2-difluorocyclobutanol derivative via carbocation or radical intermediates are failing.
Context: The use of organolanthanum reagents has been shown to be crucial for the initial synthesis of these alcohols, avoiding undesired HF elimination.[14] Subsequent functionalization often involves the generation of carbocation or radical intermediates.[14]
Troubleshooting Protocol:
-
Carbocation-Mediated Reactions (e.g., Friedel-Crafts):
-
Issue: No reaction or low yield when reacting the alcohol with an arene nucleophile.
-
Cause: The carbocation may be too unstable or the catalyst may not be effective.
-
Solution: Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for generating the necessary carbocation intermediate to react with arene, thiol, and azide nucleophiles.[14]
-
Experimental Protocol (Friedel-Crafts type reaction):
-
To a solution of the 2,2-difluorocyclobutanol (1.0 equiv) and the arene nucleophile (1.2-2.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.2 M), add FeCl₃ (10 mol %).[14]
-
Stir the reaction at a temperature ranging from 40 °C to 110 °C, monitoring by TLC.[14]
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
-
-
-
Radical-Mediated Reactions:
-
Issue: The desired radical-mediated transformation is not occurring.
-
Cause: Inefficient radical generation or trapping.
-
Solution: Ensure appropriate radical initiation conditions are being used.
-
Experimental Protocol (General):
-
Convert the alcohol to a suitable radical precursor (e.g., a Barton ester or a xanthate).
-
In a degassed solvent (e.g., toluene), add the radical precursor, a radical initiator (e.g., AIBN), and a radical mediator/trapper (e.g., Bu₃SnH or a suitable alkene).
-
Heat the reaction to the appropriate temperature for the initiator (typically 80-110 °C for AIBN).
-
Monitor the reaction and work up as appropriate for the specific transformation.
-
-
References
- BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
- Lu, X., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications.
- PubMed Central. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
- Lu, X., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications.
- Lu, X., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications.
- Lu, X., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications.
- Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
- FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
- ResearchGate. (n.d.). Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c.
- University of Calgary. (n.d.). NUCLEOPHILIC SUBSTITUTIONS.
- Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- Organic Letters. (n.d.). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines.
- National Institutes of Health. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives.
- ResearchGate. (n.d.). Ring-opening reactions of BCBs for synthesis of four-membered rings and their scientific context.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions with Octafluorotoluene.
- BenchChem. (n.d.). Technical Support Center: 2-Fluorohexane Reactions and Workup.
Sources
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- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction [ideas.repec.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Esterification of Sterically Hindered Carboxylic Acids
Welcome to the Technical Support Center for the esterification of sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of forming ester bonds with sterically demanding substrates. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure your success in the lab.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low to No Ester Formation with Fischer Esterification
Question: I am attempting a Fischer esterification of a sterically hindered carboxylic acid with a bulky secondary alcohol using sulfuric acid as a catalyst, but I am observing very low conversion even after prolonged heating. What is going wrong?
Answer:
The Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[1][2] With sterically demanding carboxylic acids and alcohols, the tetrahedral intermediate required for the reaction is difficult to form, leading to a very slow reaction rate and an unfavorable equilibrium.[3]
Probable Causes & Solutions:
-
Steric Hindrance: The primary issue is the steric bulk around the carboxylic acid and/or the alcohol, which impedes the nucleophilic attack of the alcohol on the protonated carbonyl group.
-
Solution: For sterically hindered substrates, the Fischer esterification is often not the ideal method.[2][4] Consider switching to a more powerful esterification protocol designed for such challenges, such as the Yamaguchi[5][6][7] or Steglich[8][9][10] esterification. These methods use activating agents to make the carboxylic acid more electrophilic.
-
-
Reversibility of the Reaction: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.[1][11]
-
Solution: While challenging for hindered substrates, you can try to shift the equilibrium by using a large excess of the alcohol (if it's not too precious) or by removing water as it forms using a Dean-Stark apparatus.[2][11] However, the high temperatures required may lead to side reactions with sensitive substrates.
-
-
Elimination of Tertiary Alcohols: If you are using a tertiary alcohol, it is prone to elimination under the strongly acidic and high-temperature conditions of the Fischer esterification.[4]
Issue 2: Formation of N-acylurea as a Major Byproduct in Steglich Esterification
Question: I am using DCC and DMAP for a Steglich esterification of my hindered acid, but I am isolating a significant amount of an insoluble white solid, which I suspect is the N-acylurea byproduct. How can I minimize this?
Answer:
The formation of N-acylurea is a common side reaction in carbodiimide-mediated couplings like the Steglich esterification.[10] It arises from the intramolecular rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with DCC. This rearrangement competes with the desired attack of the alcohol.
Probable Causes & Solutions:
-
Slow Alcohol Attack: With sterically hindered alcohols, the nucleophilic attack on the O-acylisourea intermediate is slow, allowing more time for the intramolecular rearrangement to the thermodynamically more stable N-acylurea.
-
Solution 1: Increase DMAP concentration: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species.[8][10] This intermediate is more reactive towards the alcohol and cannot undergo the N-acylurea rearrangement.[13] Increasing the amount of DMAP (from catalytic to stoichiometric) can favor the desired pathway.
-
Solution 2: Use an alternative carbodiimide: Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used.[8][14] While N-acylurea formation can still occur, the byproduct is water-soluble, simplifying purification.[12]
-
Solution 3: Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress N-acylurea formation by forming an active ester intermediate that is more reactive towards the alcohol.[13]
-
Troubleshooting Workflow: Steglich Esterification
Caption: Troubleshooting workflow for Steglich esterification.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for a highly hindered tertiary alcohol?
For highly hindered tertiary alcohols, the Steglich esterification is often the method of choice.[10][12] Traditional acid-catalyzed methods like the Fischer esterification fail due to the propensity of tertiary alcohols to undergo elimination to form alkenes under acidic conditions.[4] The Steglich reaction proceeds under mild, neutral conditions, using a coupling agent like DCC or EDC and a nucleophilic catalyst like DMAP, which avoids the formation of carbocationic intermediates.[8][9]
Q2: When should I use the Yamaguchi esterification?
The Yamaguchi esterification is particularly advantageous for the synthesis of highly functionalized esters and for macrolactonization.[5][6] It is especially useful when dealing with sterically demanding carboxylic acids. The reaction proceeds by forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then activated by DMAP for reaction with the alcohol.[5][6][7][15][16] This method often provides high yields under mild conditions where other methods fail.[16]
Q3: Can the Mitsunobu reaction be used for esterifying hindered acids?
The Mitsunobu reaction can be an effective method for the esterification of primary and secondary alcohols with carboxylic acids, and it proceeds with inversion of stereochemistry at the alcohol center.[17][18][19] However, its success with sterically hindered carboxylic acids can be limited. The reaction involves the formation of a bulky phosphonium intermediate, and steric congestion around the carboxylate nucleophile can impede the SN2 displacement.[17] While there are reports of its use with hindered substrates, yields may be diminished.[20]
Q4: Are there any "greener" alternatives for esterifying hindered acids?
Recent research has focused on developing more environmentally friendly esterification methods. Some approaches include:
-
Solid Acid Catalysts: Using reusable solid acid catalysts like dried Dowex H+ can facilitate the esterification of hindered acids under relatively mild conditions, simplifying product isolation.[21]
-
Organocatalysis: The development of organocatalysts, such as those based on sulfur(IV), offers a metal-free approach to direct esterification.[22]
-
Alternative Solvents: Studies have explored replacing hazardous solvents like DCM and DMF in Steglich-type reactions with more sustainable options like dimethyl carbonate.[12]
Section 3: Detailed Experimental Protocols
Protocol 1: Yamaguchi Esterification of a Sterically Hindered Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Alcohol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered carboxylic acid and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution and stir for 10 minutes.
-
Slowly add the 2,4,6-trichlorobenzoyl chloride and allow the reaction to stir at room temperature for 2 hours. The formation of the mixed anhydride occurs during this step.[5][6]
-
In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the reaction mixture containing the mixed anhydride.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Yamaguchi Esterification Mechanism
Caption: Mechanism of the Yamaguchi Esterification.
Protocol 2: Steglich Esterification of a Sterically Hindered Carboxylic Acid with a Tertiary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
Tertiary alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1-1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered carboxylic acid, the tertiary alcohol, and DMAP.
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[8] Filter off the DCU and wash the solid with cold DCM.
-
If using EDC, the urea byproduct is water-soluble. Proceed with an aqueous workup by washing the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO3, and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Reagent and Catalyst Comparison
| Method | Activating Agent / Catalyst | Key Advantages | Key Limitations |
| Fischer | Strong Acid (e.g., H2SO4) | Simple, inexpensive reagents.[4] | Not suitable for hindered or acid-sensitive substrates; equilibrium reaction.[1][2] |
| Steglich | DCC or EDC / DMAP | Mild, neutral conditions; good for hindered alcohols (including tertiary).[8][9][10] | Formation of N-acylurea byproduct; DCC can be an allergen.[10][12] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride / DMAP | High yields for hindered acids; mild conditions.[5][6][16] | Requires stoichiometric amounts of reagents; Yamaguchi reagent is moisture-sensitive. |
| Mitsunobu | DEAD or DIAD / PPh3 | Inversion of alcohol stereochemistry; mild conditions.[17][18] | Can be difficult with hindered acids; stoichiometric byproducts can complicate purification.[23] |
References
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Yamaguchi Esterification - Organic Chemistry Portal. [Link]
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Steglich esterification - Grokipedia. [Link]
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Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. [Link]
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Yamaguchi esterification - Wikipedia. [Link]
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Yamaguchi Esterification - Online Organic Chemistry Tutor. [Link]
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Steglich Esterification - Organic Chemistry Portal. [Link]
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Steglich Esterification Guide | PDF - Scribd. [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Mitsunobu Reaction. [Link]
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Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. [Link]
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Mitsunobu Reaction - Master Organic Chemistry. [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. [Link]
- Method for esterifying sterically hindered carboxylic acids - Google P
-
Acid to Ester - Common Conditions. [Link]
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The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
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Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - Moodle. [Link]
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. [Link]
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Esterification of sterically hindered acids and alcohols in fluorous media - ElectronicsAndBooks. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. [Link]
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Esterification of Hindered Carboxylic Acids | Journal of the American Chemical Society. [Link]
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Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. - ResearchGate. [Link]
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Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. [Link]
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A New Method for the Esterification of Certain Sterically Hindered Acids - ACS Publications. [Link]
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Esterification/Amidation Problems : r/Chempros - Reddit. [Link]
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Method for esterifying hindered carboxylic acids - European Patent Office - Googleapis.com. [Link]
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The esterification in a basic medium is not possible. Why? - Quora. [Link]
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Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. [Link]
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Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate. [Link]
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Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. [Link]
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Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters - ACS Publications. [Link]
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removal of coupling agent byproducts in amide synthesis
A-A-A-A-A
Welcome to the Technical Support Center for Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of purifying amide products from reaction mixtures, specifically focusing on the removal of coupling agent byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and validated laboratory practices.
Section 1: Troubleshooting Guide - Common Impurity Removal
This section directly addresses specific issues encountered during the purification of amide products. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step protocol for remediation.
Issue 1: Persistent Urea Byproducts from Carbodiimide Reagents (DCC & EDC)
Q: I've performed an amide coupling using DCC/EDC, and after my initial workup, I'm still seeing the corresponding urea byproduct (DCU/EDU) in my NMR spectrum. How can I effectively remove it?
A: This is a classic challenge in amide synthesis. The strategy for removal depends on which carbodiimide you've used, as their urea byproducts have different solubilities.
Understanding the Problem: Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are workhorse reagents for amide bond formation.[1] However, they generate dicyclohexylurea (DCU) and N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) as byproducts, respectively.[1] The key to their removal lies in their solubility profiles.
-
Dicyclohexylurea (DCU): Largely insoluble in most common organic solvents.[2][3]
-
N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU): Water-soluble, a key advantage of using EDC.[3][4]
Protocol for DCU (from DCC) Removal:
-
Initial Filtration: The majority of DCU will precipitate out of the reaction mixture (especially in solvents like dichloromethane or acetonitrile) and can be removed by simple filtration.[5]
-
Solvent Trituration/Recrystallization: If DCU remains, it can often be removed by recrystallization.[6] Acetonitrile is particularly effective for precipitating residual DCU while keeping the desired amide in solution.[7]
-
Procedure: Concentrate the crude product, then add a minimal amount of cold acetonitrile. The DCU should precipitate and can be filtered off. Repeat if necessary.[7]
-
-
Chromatography: If the above methods fail, silica gel chromatography is a reliable option. DCU is moderately polar and can typically be separated from the desired amide product with a suitable eluent system (e.g., hexane/ethyl acetate).[7][8]
Protocol for EDU (from EDC) Removal:
-
Aqueous Workup: The primary method for removing EDU is an aqueous extraction. Since EDU is highly water-soluble, it will partition into the aqueous layer.[4]
-
Acidic Wash: An acidic wash (e.g., 1M HCl or 10% citric acid) can further enhance the removal of EDU and any unreacted EDC by protonating the basic dimethylamino group, increasing its aqueous solubility.[9][10]
Issue 2: Removing Byproducts from Urionium/Aminium Reagents (HATU, HBTU)
Q: My reaction with HATU has gone to completion, but I'm struggling to remove the tetramethylurea (TMU) byproduct. Standard aqueous washes don't seem to be sufficient.
A: Tetramethylurea (TMU) is a notoriously difficult byproduct to remove due to its high polarity and solubility in both aqueous and many organic solvents. [11]
Understanding the Problem: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents that generate TMU as a byproduct.[2][11] The challenge lies in TMU's physical properties: it's a polar, aprotic solvent with a high boiling point (176.5 °C), making it difficult to remove by simple extraction or evaporation.[11]
Strategies for TMU Removal:
-
Multiple Aqueous Washes: While a single wash is often ineffective, repeated extractions with water or brine can gradually partition the TMU into the aqueous phase.[11]
-
Solvent Selection for Extraction: If your desired product is non-polar, consider dissolving the crude material in a less polar solvent like diethyl ether or heptane before the aqueous washes. This can improve the partitioning of the highly polar TMU into the aqueous layer.[11][12]
-
Silica Gel Chromatography: This is often the most reliable method for complete TMU removal.[11] Careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often effective.
-
Recrystallization/Precipitation: If your product is a solid, recrystallization or precipitation can be a powerful purification technique.[13][14] The high solubility of TMU in many common solvents means it will likely remain in the mother liquor.[13]
Visualization of Purification Strategy Selection
dot graph TD { A[Start: Crude Amide Product] --> B{Coupling Reagent Used?}; B --> C[DCC]; B --> D[EDC]; B --> E[HATU/HBTU]; C --> F[Filter Precipitated DCU]; F --> G{DCU Still Present?}; G -- Yes --> H[Recrystallize from Acetonitrile]; H --> I{DCU Still Present?}; I -- Yes --> J[Silica Gel Chromatography]; I -- No --> K[Pure Amide]; G -- No --> K; D --> L[Aqueous Workup (Water/Brine)]; L --> M{EDU Still Present?}; M -- Yes --> N[Acidic Wash (e.g., 1M HCl)]; N --> O{EDU Still Present?}; O -- Yes --> J; O -- No --> K; M -- No --> K; E --> P[Multiple Aqueous Washes]; P --> Q{TMU Still Present?}; Q -- Yes --> R{Product is a Solid?}; R -- Yes --> S[Recrystallization]; R -- No --> J; S --> T{TMU Still Present?}; T -- Yes --> J; T -- No --> K; Q -- No --> K;
} A decision tree for byproduct removal.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use an acid/base extraction to purify my amide product?
A1: Yes, acid-base extraction is a powerful and often simple alternative to chromatography for purifying amides, provided your amide product is neutral and stable to the acidic and basic conditions.[9] The strategy is to wash the organic layer containing your crude product with an acidic solution to remove any unreacted amine and basic byproducts, followed by a basic wash to remove unreacted carboxylic acid and acidic byproducts.[9][10] Your neutral amide product should remain in the organic layer.[9]
Q2: Are there "greener" coupling reagents that produce more easily removable byproducts?
A2: Yes, the development of more environmentally friendly coupling reagents is an active area of research. For example, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a coupling reagent whose byproducts are water-soluble, making for a simpler, extraction-based purification.[15][16] Additionally, the use of immobilized coupling reagents, where the reagent is bound to a solid support, allows for the byproducts to be removed by simple filtration.[17][18]
Q3: When should I choose recrystallization over column chromatography for amide purification?
A3: Recrystallization is often the preferred method when your amide product is a solid and you can find a suitable solvent system.[13][19] It can be less time-consuming and uses smaller volumes of solvent compared to chromatography. Chromatography is generally necessary when your product is an oil or when recrystallization fails to provide adequate purity.[8]
Q4: What are the byproducts of phosphonium-based coupling reagents like BOP and PyBOP?
A4: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), which is a significant drawback.[2] PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a safer alternative that avoids the formation of HMPA.[20] The byproducts of PyBOP are generally more soluble in organic solvents and can often be removed with aqueous washes or chromatography.
Data Summary Table: Solubility of Common Byproducts
| Coupling Reagent | Byproduct | Solubility in Water | Solubility in Common Organic Solvents (DCM, EtOAc) | Recommended Removal Method |
| DCC | Dicyclohexylurea (DCU) | Insoluble | Sparingly Soluble | Filtration, Recrystallization (Acetonitrile)[5][7] |
| EDC | N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) | Soluble | Soluble | Aqueous/Acidic Extraction[4] |
| HATU/HBTU | Tetramethylurea (TMU) | Soluble | Soluble | Multiple Aqueous Washes, Chromatography, Recrystallization[11] |
| COMU | Water-Soluble Byproducts | Soluble | Generally Low | Aqueous Extraction[15][16] |
Section 3: Experimental Protocols
Protocol 3.1: General Acid-Base Extraction for Amide Purification
This protocol assumes the desired amide is neutral and soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted amines and other basic impurities.[10][21]
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and separate as described in step 2. This removes unreacted carboxylic acid and other acidic impurities.[10]
-
Brine Wash: Add an equal volume of brine. Shake and separate as described in step 2. This helps to remove any remaining water from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. The drying agent should move freely when the solution is dry.
-
Filter the drying agent and collect the filtrate.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the purified amide product.
Visualization of Acid-Base Extraction Workflow
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved January 5, 2026, from [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved January 5, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved January 5, 2026, from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(3), 406-414. [Link]
-
How to remove Tetramethylurea byproduct from HATU coupling? (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]
-
Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). (n.d.). AAPPTec. Retrieved January 5, 2026, from [Link]
-
Workup: DCC Coupling. (n.d.). University of Rochester. Retrieved January 5, 2026, from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved January 5, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 5, 2026, from [Link]
-
Recrystallisation. (n.d.). University of Sydney. Retrieved January 5, 2026, from [Link]
-
Synthesis and analysis of amides. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 5, 2026, from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. Retrieved January 5, 2026, from [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 5, 2026, from [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5062-5067. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 5, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]
-
Cherkupally, P., et al. (2014). Immobilized coupling reagents: Synthesis of amides/peptides. ACS Combinatorial Science, 16(11), 579-601. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Acid and Base Extraction. (n.d.). University of Waterloo. Retrieved January 5, 2026, from [Link]
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HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. (2024, April 14). YouTube. Retrieved January 5, 2026, from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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HATU/PyBOP coupling procedure question. (2023). Reddit. Retrieved January 5, 2026, from [Link]
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amide coupling help. (2022). Reddit. Retrieved January 5, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Liquid/liquid Extraction. (n.d.). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]
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Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Validation & Comparative
Introduction: The Rising Prominence of Four-Membered Rings in Medicinal Chemistry
An In-Depth Comparative Guide to 2,2-Difluorocyclobutane and Cyclobutane Carboxylic Acid for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the cyclobutane scaffold offers a unique three-dimensional structure that is increasingly utilized to impart desirable characteristics such as metabolic stability and conformational rigidity.[1][2] This guide provides a detailed, data-driven comparison of two pivotal cyclobutane-based building blocks: the metabolically robust 2,2-difluorocyclobutane moiety and the classic pharmacophoric element, cyclobutane carboxylic acid .
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two motifs is critical for rational drug design. This document moves beyond a surface-level overview to explore their comparative physicochemical properties, conformational intricacies, electronic profiles, and strategic applications, supported by experimental data and established synthetic protocols.
Head-to-Head Comparison of Physicochemical Properties
The introduction of a gem-difluoro group versus a carboxylic acid moiety imparts dramatically different characteristics to the cyclobutane core. The former introduces a highly polarized, metabolically stable, and lipophilic hydrogen-bond acceptor, while the latter provides a classic acidic group capable of potent ionic and hydrogen-bond donor/acceptor interactions. These differences are quantitatively summarized below.
| Property | 2,2-Difluorocyclobutane Derivative¹ | Cyclobutane Carboxylic Acid | Rationale for Differences |
| Molecular Formula | C₅H₆F₂O₂ | C₅H₈O₂ | Presence of two fluorine atoms in place of two hydrogen atoms. |
| Molecular Weight | 136.1 g/mol [3] | 100.12 g/mol [1][4] | The higher atomic mass of fluorine compared to hydrogen. |
| Boiling Point | ~205 °C[3] | ~195 °C[4][5][6] | Increased polarity and dipole moment from C-F bonds lead to stronger intermolecular forces. |
| Melting Point | N/A (Liquid at RT) | -7.5 °C[1][4][5][6][7] | Carboxylic acids can form strong hydrogen-bonded dimers, influencing melting point. |
| Acidity (pKa) | ~3.5 (for 2,2-difluorocyclobutane-1-carboxylic acid)[8] | ~4.79[4][5][9] | The strong electron-withdrawing inductive effect of the gem-difluoro group significantly acidifies the carboxyl proton.[8][10] |
| Lipophilicity (logP) | Higher | Lower | Fluorination generally increases lipophilicity. The CF₂ group is considered a lipophilic motif, whereas the COOH group is polar.[8][11] |
| Water Solubility | Slightly soluble | Slightly soluble[4][5][6][9] | Both have limited solubility, but the polarity of the carboxylic acid provides slightly better aqueous interaction. |
¹Data for 2,2-difluorocyclobutane-1-carboxylic acid is used for a more direct comparison of the substituent effects on an identical scaffold.
Conformational Analysis: A Tale of Two Puckers
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogens.[12][13][14] The barrier to ring inversion is low, allowing for rapid interconversion between puckered forms.[12] The nature of the substituent at position 1 significantly influences the ring's puckering angle and the energetic preference for placing the substituent in an axial versus an equatorial position.
Cyclobutane Carboxylic Acid: Computational and spectroscopic studies have shown that cyclobutane carboxylic acid exists as a mixture of interconverting conformers where the carboxylic acid group occupies either an equatorial or an axial position.[15][16] The equatorial conformer is generally favored to minimize steric interactions.
2,2-Difluorocyclobutane: The introduction of a gem-difluoro group has a distinct effect. The C-F bonds are longer than C-H bonds but shorter than C-C bonds, and the fluorine atoms are highly electronegative. This substitution tends to decrease the puckering angle, making the ring slightly more planar compared to its non-fluorinated counterpart.[17] This conformational constraint can be exploited to orient other substituents in a more defined spatial arrangement.
Caption: Puckered "butterfly" conformations of cyclobutane derivatives.
Strategic Applications in Medicinal Chemistry
The choice between incorporating a 2,2-difluorocyclobutane or a cyclobutane carboxylic acid moiety is a strategic decision driven by the specific goals of a drug discovery program, often revolving around the concept of bioisosterism.[18][19]
The Role of Cyclobutane Carboxylic Acid
The carboxylic acid group is a classic pharmacophore that is often essential for high-potency binding to a biological target through strong ionic and hydrogen bonding interactions. However, its presence can be a double-edged sword, frequently leading to:
-
Poor Membrane Permeability: The ionized carboxylate form at physiological pH hinders passive diffusion across cell membranes.
-
Metabolic Liabilities: Carboxylic acids are prone to metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.[20]
-
hERG Channel Inhibition: The acidic moiety can sometimes contribute to off-target effects.
The Advantage of 2,2-Difluorocyclobutane
The gem-difluoro group is a powerful tool for overcoming the liabilities of other functional groups. It is often employed as a bioisostere for a carbonyl group or, more broadly, as a metabolically robust modulator of local electronics and polarity.[21][22][23]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a CF₂ group at a site of potential metabolic oxidation (a "metabolic soft spot") can dramatically increase a compound's half-life.[10][17][24][25]
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can improve membrane permeability and cell penetration.[17] The CF₂ group also acts as a hydrogen bond acceptor, potentially preserving or introducing new beneficial interactions with a target protein.[17]
-
Fine-Tuning Acidity/Basicity: The potent inductive effect of the CF₂ group can be used to precisely tune the pKa of a nearby functional group, which can be critical for optimizing binding or pharmacokinetic properties.[8][10]
Caption: Strategic decision workflow for scaffold selection.
Experimental Protocols: Synthesis of Key Building Blocks
The practical application of these motifs relies on robust and scalable synthetic routes. Below are representative, well-established protocols for the synthesis of each building block.
Protocol 1: Synthesis of Cyclobutane Carboxylic Acid
This synthesis relies on the thermal decarboxylation of a readily available di-acid precursor. The choice of thermal decomposition is driven by its simplicity and high yield for this specific transformation.
Workflow Diagram:
Caption: Synthesis workflow for cyclobutane carboxylic acid.
Step-by-Step Methodology:
-
Setup: Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a distillation head and condenser.
-
Decarboxylation: Heat the flask to approximately 160-180°C. Vigorous evolution of carbon dioxide gas will be observed. The causal force here is the thermodynamic favorability of forming CO₂ and the enol intermediate, which quickly tautomerizes.
-
Distillation: Once the gas evolution subsides, increase the temperature and collect the fraction boiling between 189-195°C. This is the crude cyclobutane carboxylic acid.[6][9]
-
Purification: For higher purity, a second distillation can be performed. The yield is typically high, in the range of 86-91%.[6][9]
Protocol 2: Synthesis of 2,2-Difluorocyclobutane-1-Carboxylic Acid
Synthesizing 2-substituted gem-difluorocyclobutanes is more complex. A common strategy involves the deoxofluorination of a corresponding ketone precursor, which itself is prepared in several steps.[8][26][27]
Workflow Diagram:
Caption: Synthesis workflow for a 2,2-difluorocyclobutane derivative.
Step-by-Step Methodology (Conceptual Overview):
-
Precursor Synthesis: The synthesis starts from a suitable cyclobutanone precursor, such as 2-(hydroxymethyl)cyclobutanone, where the hydroxyl group is protected (e.g., as a silyl ether).
-
Deoxofluorination: The key step is the reaction of the ketone with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reagent selectively converts the carbonyl group into a gem-difluoride. The reaction is typically run at low temperatures in an inert solvent like dichloromethane (DCM) to control reactivity.[8][26][27]
-
Deprotection: The protecting group on the hydroxyl function is removed under standard conditions (e.g., using TBAF for a silyl ether).
-
Oxidation: The resulting primary alcohol, (2,2-difluorocyclobutyl)methanol, is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as Jones reagent or a milder, more selective system like TEMPO/bleach. This final step yields the target 2,2-difluorocyclobutane-1-carboxylic acid.[21][22][23]
Conclusion
Both 2,2-difluorocyclobutane and cyclobutane carboxylic acid are invaluable building blocks in the medicinal chemist's toolkit, yet they serve fundamentally different purposes.
-
Cyclobutane Carboxylic Acid should be the scaffold of choice when a strong acidic pharmacophore is definitively required for biological activity and initial lead compounds do not present immediate pharmacokinetic challenges. Its synthesis is straightforward and cost-effective.
-
2,2-Difluorocyclobutane represents a more advanced, strategic tool for lead optimization. It is the superior choice when tackling issues of metabolic instability, or when a subtle modulation of lipophilicity, conformation, and the pKa of neighboring groups is required to overcome ADME and toxicity hurdles. While its synthesis is more involved, the potential payoff in creating a more drug-like candidate is substantial.
Ultimately, the decision to employ one motif over the other is a data-driven choice, guided by the specific biological target and the challenges encountered during the iterative cycle of drug design and optimization.
References
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Fatehi, S., Carrillo, M. J., Kukolich, S. G., Zhou, Z., Grubbs II, G. S., Moon, N., Isert, J. E., & Salazar, K. V. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. IDEALS - University of Illinois. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]
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ChemBK. (2024, April 9). cyclobutane carboxylic acid. [Link]
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Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]
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Kukolich, S. G. (2023, March 29). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]
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Chernykh, A. V., et al. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
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Chemdad. (n.d.). Cyclobutanecarboxylic acid. [Link]
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ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]
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Slideshare. (n.d.). Conformational analysis. [Link]
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Mykhailiuk, P. K., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
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ACS Publications. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]
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PubMed. (2019, July 5). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. [Link]
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ACS Publications. (2021, April 1). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted. [Link]
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ACS Publications. (2019, April 16). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
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Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]
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PubMed. (2021, April 16). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. [Link]
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ACS Publications. (2021, April 1). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. [Link]
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NIH. (2025, July 10). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]
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eScholarship. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
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MDPI. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
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NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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NIH. (2022, December 19). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
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biological activity of 2,2-Difluorocyclobutanecarboxylic acid derivatives vs non-fluorinated analogs
An In-Depth Guide to the Biological Activity of 2,2-Difluorocyclobutanecarboxylic Acid Derivatives vs. Non-Fluorinated Analogs
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the most powerful tools in this endeavor is fluorination, a technique that leverages the unique properties of the fluorine atom to profoundly alter a molecule's physicochemical and biological profile. When combined with conformationally constrained scaffolds like the cyclobutane ring, the introduction of fluorine can unlock significant therapeutic potential.
This guide provides an objective, data-driven comparison of this compound derivatives and their non-fluorinated analogs. We will delve into the causal relationships between structure and activity, supported by experimental data and detailed protocols, to offer field-proven insights for your research. The strategic placement of a gem-difluoro group on the cyclobutane ring is not merely an incremental change; it is a transformative strategy for enhancing drug-like properties.
The Foundational Impact of gem-Difluorination on Physicochemical Properties
Understanding the biological consequences of fluorination begins with a grasp of its effects on fundamental physicochemical properties. The introduction of a CF2 group adjacent to a carboxylic acid on a cyclobutane ring induces significant changes in acidity, lipophilicity, and molecular conformation, which collectively influence pharmacokinetic and pharmacodynamic outcomes.
Acidity (pKa): The Inductive Effect in Action
The potent electron-withdrawing nature of fluorine atoms dramatically influences the acidity of nearby functional groups. In the case of this compound, the two fluorine atoms exert a strong inductive effect, pulling electron density away from the carboxylic acid moiety. This stabilizes the carboxylate conjugate base, thereby increasing the acidity of the molecule (i.e., lowering its pKa).
This modulation of pKa is critical, as it can alter a compound's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with biological targets.[1]
Table 1: Comparative Acidity of Fluorinated vs. Non-Fluorinated Cyclobutane Derivatives
| Compound | Structure | pKa Value |
| Cyclobutanecarboxylic acid | (Structure of non-fluorinated analog) | ~4.8 |
| This compound | (Structure of fluorinated analog) | ~3.5 [2] |
| 3,3-Difluorocyclobutanecarboxylic acid | (Structure of 3,3-difluoro analog) | ~4.1[2] |
Note: pKa values are approximate and can vary based on experimental conditions. The data clearly shows a significant increase in acidity upon fluorination, particularly when the CF2 group is in the 2-position.
Lipophilicity (LogP/LogD): A Complex but Controllable Parameter
Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a crucial determinant of absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is more complex than its effect on acidity. While highly fluorinated motifs like CF3 often increase lipophilicity, the impact of a CF2 group can vary depending on the overall molecular context.[3][4]
In several studies involving functionalized cyclobutane derivatives, monofluorination has been shown to reduce LogP values compared to their non-fluorinated parent compounds.[5] This ability to fine-tune lipophilicity is a key advantage, allowing chemists to optimize a drug candidate's properties to avoid the pitfalls of excessively high or low lipophilicity.
Table 2: Comparative Lipophilicity of Model Amide Derivatives
| Compound | LogP Value |
| N-Benzoyl-cyclobutanamine | ~2.5 |
| N-Benzoyl-2,2-difluorocyclobutanamine | ~2.2 [2] |
| N-Benzoyl-3,3-difluorocyclobutanamine | ~2.3[2] |
Note: LogP values are measured for model N-benzoyl derivatives to provide a standardized comparison. The data illustrates that gem-difluorination can subtly decrease lipophilicity in this chemical space.
Enhancing Biological Performance: The Pharmacokinetic Advantages
The true value of 2,2-difluorocyclobutane derivatives becomes evident when examining their performance in biological systems. The structural and electronic changes imparted by the CF2 group translate directly into improved pharmacokinetic profiles, most notably in metabolic stability.
Metabolic Stability: Blocking the Path of Degradation
One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family responsible for the majority of Phase I drug metabolism.[8]
Placing a gem-difluoro group on the cyclobutane ring effectively shields adjacent C-H bonds from oxidative metabolism. This "metabolic blocking" strategy can significantly increase a compound's half-life, reduce clearance, and improve its overall bioavailability. In the development of Ivosidenib, an FDA-approved drug, the gem-difluorocyclobutane motif was found to be crucial for increasing metabolic stability while maintaining potency.[9] Studies on various functionalized gem-difluorinated cycloalkanes have shown that this modification generally either does not affect or slightly improves metabolic stability.[3][4]
Caption: Fluorination as a metabolic shield.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Class | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t1/2) (min) |
| Non-Fluorinated Analogs | High to Moderate | Short |
| 2,2-Difluoro Analogs | Low | Long [3][4][9] |
Binding Affinity and Conformation: A Lock and Key Refined
The cyclobutane scaffold is prized for its ability to reduce the conformational flexibility of a molecule, presenting a more defined shape to its biological target.[10] The introduction of a gem-difluoro group can further refine this presentation. The polarity of the C-F bonds introduces a significant local dipole moment and can alter the puckering of the cyclobutane ring, influencing the spatial arrangement of other substituents.[11]
These conformational and electronic perturbations can lead to more favorable interactions with a target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, ultimately increasing binding affinity and potency.[12][13]
Experimental Protocols for Core Property Assessment
To empower your research, we provide the following validated, step-by-step methodologies for assessing the key properties discussed in this guide.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a reliable estimate of its intrinsic clearance.
Caption: Workflow for HLM stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM NADPH regenerating solution in buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization).
-
-
Sample Processing and Analysis:
-
Seal and vortex the collection plate, then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).
-
Conclusion
The strategic incorporation of a 2,2-difluoro moiety onto a cyclobutanecarboxylic acid scaffold is a highly effective strategy for optimizing drug candidates. Compared to their non-fluorinated analogs, these derivatives consistently demonstrate a more acidic character, which can be tuned for optimal target engagement and solubility, alongside a profoundly improved metabolic stability profile. This resistance to metabolic degradation, stemming from the strength of the C-F bond, directly addresses the common challenge of rapid in vivo clearance.
While the effect on lipophilicity is context-dependent, it offers a valuable handle for fine-tuning ADME properties. By leveraging the conformational constraint of the cyclobutane ring and the powerful electronic and metabolic-shielding effects of gem-difluorination, researchers can develop derivatives with superior pharmacokinetic properties and enhanced biological activity, accelerating the journey from lead compound to viable drug candidate.
References
-
ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. Retrieved from [Link]
-
Mykhailiuk, P. K. (2025, December). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
ResearchGate. (2020, December 30). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]
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OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Retrieved from [Link]
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ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]
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ResearchGate. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Retrieved from [Link]
-
ACS Publications. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2019, July 5). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Retrieved from [Link]
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ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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A Guide to the Spectroscopic Differentiation of cis- and trans-3,3-Difluorocyclobutanecarboxylic Acid Isomers
For researchers engaged in the synthesis of fluorinated scaffolds for agrochemicals, materials science, and particularly for drug development professionals exploring novel bioisosteres, the precise characterization of stereoisomers is a critical, non-negotiable step. The 3,3-difluorocyclobutanecarboxylic acid moiety is an emerging pharmacophore, and the seemingly subtle difference in the spatial orientation of the carboxylic acid group relative to the gem-difluoro substituents in its cis and trans isomers can lead to profound differences in biological activity and physicochemical properties.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish between cis- and trans-3,3-difluorocyclobutanecarboxylic acid. As a Senior Application Scientist, my objective is to move beyond a mere listing of data points. Instead, this document will elucidate the causal relationships between stereochemistry and spectroscopic output, grounded in established principles and supported by experimental data from analogous systems.
The Structural Challenge: Visualizing the Isomers
The fundamental difference between the two isomers lies in the orientation of the carboxyl group relative to the plane of the cyclobutane ring. In the cis isomer, the carboxyl group is on the same side of the ring as the two fluorine atoms, leading to a folded or "envelope" conformation. In the trans isomer, the carboxyl group is on the opposite side, resulting in a more extended conformation. This seemingly minor variation has significant consequences for the electronic environment of the nuclei within the molecule, which are detectable by various spectroscopic methods.
Spectroscopic Analysis Workflow
The following workflow outlines a systematic approach to differentiating the isomers.
Caption: General workflow for the spectroscopic analysis of difluorocyclobutanecarboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of these isomers. The spatial relationships between the atoms directly influence chemical shifts and spin-spin coupling constants.
¹⁹F NMR Spectroscopy
Fluorine-19 is an excellent NMR nucleus with 100% natural abundance and high sensitivity.[1] The chemical shift of the fluorine nuclei will be highly sensitive to their electronic environment, which is influenced by the proximity of the carboxylic acid group.
-
Expert Insight: While both isomers possess a gem-difluoro group, the through-space electronic effect of the carboxylic acid's carbonyl group and hydroxyl group will be more pronounced in the cis isomer due to their closer proximity to the fluorine atoms. This is expected to lead to a slight deshielding (downfield shift) of the ¹⁹F signal in the cis isomer compared to the trans isomer.
¹H NMR Spectroscopy
The proton NMR spectra will provide information on the protons of the cyclobutane ring. The key to differentiation lies in the chemical shifts and the coupling constants.
-
Causality: In the cis isomer, the protons on the carbons adjacent to the C-F bonds (C2 and C4) will have a different spatial relationship with the carboxylic acid group than in the trans isomer. This will result in different chemical shifts. Furthermore, the through-space coupling between the protons and the fluorine atoms (JHF) will be stereospecific.
¹³C NMR Spectroscopy
Carbon-13 NMR, particularly with proton decoupling, simplifies the spectrum to single lines for each unique carbon. The most diagnostic feature will be the carbon-fluorine coupling constants (JCF).
-
Expert Insight: The magnitude of JCF coupling is dependent on the dihedral angle between the C-F bond and the carbon atom being observed. It has been shown in similar cyclic systems, like 1,1-difluorocyclohexane, that three-bond C-F coupling (³JCF) is stereospecific.[2] We can extrapolate this principle to our cyclobutane system. For the cis isomer, the carboxyl carbon will have a different spatial orientation and therefore a different ³JCF value compared to the trans isomer.
Predicted NMR Data Summary
| Parameter | cis-3,3-difluorocyclobutanecarboxylic acid | trans-3,3-difluorocyclobutanecarboxylic acid | Rationale for Difference |
| ¹⁹F Chemical Shift | More Downfield | More Upfield | Deshielding effect of the proximate carboxylic acid group in the cis isomer. |
| ¹H Chemical Shifts (Ring Protons) | Distinct pattern due to proximity to COOH | Distinct pattern due to distal COOH | Anisotropic effect of the carbonyl group influences proton chemical shifts differently in each isomer. |
| ¹³C Chemical Shift (Carboxyl Carbon) | Potentially slightly different from trans | Potentially slightly different from cis | Through-space electronic effects from the fluorine atoms. |
| ³JCF (Coupling to Carboxyl Carbon) | Different magnitude | Different magnitude | Stereospecificity of three-bond carbon-fluorine coupling is dependent on the dihedral angle. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. For these isomers, the most informative regions are the O-H and C=O stretching frequencies of the carboxylic acid.
-
Expert Insight: In the cis isomer, there is a potential for intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms. This interaction would weaken the O-H bond, causing its stretching frequency to broaden and shift to a lower wavenumber (e.g., from ~3100 cm⁻¹ to ~2900 cm⁻¹) compared to the trans isomer, where such an interaction is sterically impossible. The C=O stretch may also be slightly affected. Studies on related cyclobutanecarboxylic acids provide a basis for assigning the fundamental vibrational modes.[3]
Predicted IR Data Summary
| Vibrational Mode | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| O-H Stretch | Broad, shifted to lower wavenumber (e.g., ~2900-3100 cm⁻¹) | Sharper, at a higher wavenumber (e.g., ~3000-3200 cm⁻¹) | Potential for intramolecular hydrogen bonding in the cis isomer. |
| C=O Stretch | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ | May show a subtle shift due to changes in electronic environment and hydrogen bonding. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expert Insight: Electron ionization (EI) mass spectrometry is unlikely to differentiate between the cis and trans isomers. Both will have the same molecular ion peak, and because the initial fragmentation steps are high-energy processes, the stereochemical information is usually lost. The primary fragmentation pathway for fluorinated carboxylic acids typically involves the initial loss of CO₂.[4][5] Subsequent fragmentation of the perfluoroalkyl anion can be complex and may involve fluorine migrations.[4]
Predicted Mass Spectrometry Fragmentation
Caption: Predicted primary fragmentation pathway for both isomers in EI-MS.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum, with proton decoupling.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, appropriate spectral width for fluorinated compounds (e.g., -50 to -250 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower sensitivity of ¹³C, a larger number of scans will be required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds).
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ for observing the free O-H stretch) in an IR-transparent cell.
-
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Record a background spectrum of the pure solvent or KBr and subtract it from the sample spectrum.
-
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile derivatives or by direct infusion into an electrospray ionization (ESI) source for LC-MS.
-
Ionization: Use Electron Ionization (EI) for GC-MS or ESI in negative ion mode for LC-MS.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
While mass spectrometry is essential for confirming the molecular weight, it is not a primary tool for differentiating the cis and trans isomers of 3,3-difluorocyclobutanecarboxylic acid. Infrared spectroscopy offers valuable clues, particularly if intramolecular hydrogen bonding can be observed in the cis isomer. However, NMR spectroscopy stands out as the definitive and most information-rich technique. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, with a careful focus on chemical shifts and, most importantly, stereospecific coupling constants, will allow for an unambiguous structural assignment. By understanding the underlying principles of how stereochemistry influences spectroscopic data, researchers can confidently characterize these and other complex fluorinated molecules.
References
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Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. [Link][4]
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Thomas, T. H., Williams, A. J. S., & Orville-Thomas, W. J. (1968). Spectroscopic Studies. Part IX. Infrared Spectra and Structure of Some Cyclobutanecarboxylic Acids. Journal of the Chemical Society B: Physical Organic, 908-913. [Link][3]
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SpectraBase. (n.d.). Cyclobutanecarboxylic acid. SpectraBase. [Link][6]
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Král, V., et al. (2024). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. PNAS. [Link][9]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link][10]
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Byers, J. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link][11]
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Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PNAS. [Link][2]
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physicochemical properties of fluorinated vs non-fluorinated cyclobutanes
<A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclobutanes in Drug Discovery
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
In modern medicinal chemistry, the cyclobutane ring has emerged as a valuable, three-dimensional bioisostere for traditionally used moieties like aromatic rings and gem-dimethyl groups.[1][2] Its incorporation can significantly enhance the pharmaceutical profile of drug candidates.[1][3] A common strategy to further refine molecular properties is the introduction of fluorine, an element prized for its unique electronic characteristics. This guide provides a comprehensive, data-driven comparison of the physicochemical properties of fluorinated versus non-fluorinated cyclobutanes, offering insights into how this strategic substitution can be leveraged to overcome common drug development challenges. We will explore the causal relationships behind these property shifts and provide detailed, validated experimental protocols for their assessment.
The Strategic Imperative: Why Combine Cyclobutanes and Fluorine?
The cyclobutane scaffold offers a rigid, puckered conformation that can pre-organize substituents into a bioactive conformation, potentially improving potency and selectivity while minimizing the entropic penalty of binding to a biological target.[3][4] When compared to flat aromatic systems, the three-dimensional nature of cyclobutanes increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1]
Fluorine, the most electronegative element, introduces potent electronic changes with minimal steric impact. The carbon-fluorine (C-F) bond is exceptionally strong, which can be exploited to block metabolically labile sites, thereby enhancing a compound's metabolic stability and pharmacokinetic profile.[5] The strategic combination of these two motifs—the 3D scaffold of cyclobutane and the powerful electronic effects of fluorine—provides medicinal chemists with a sophisticated toolkit for fine-tuning drug-like properties.
Comparative Analysis of Core Physicochemical Properties
The introduction of fluorine onto a cyclobutane ring profoundly alters its fundamental physicochemical properties. These changes are not always intuitive and are highly dependent on the number of fluorine atoms and their stereochemical arrangement.
Lipophilicity (LogP/LogD): A Complex Relationship
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter influencing solubility, permeability, and off-target effects. The effect of fluorination on the lipophilicity of cyclobutanes is nuanced.
-
General Trend: While fluorination is often used to increase lipophilicity in aromatic systems, its effect on aliphatic systems like cyclobutane is more complex.[6][7] The introduction of a single fluorine atom or a difluoromethyl (CHF2) group can sometimes lead to a decrease in LogP, contrary to the effect of a trifluoromethyl (CF3) group which generally increases lipophilicity.[8][9]
-
Stereochemical Influence: The spatial arrangement of substituents is crucial. Studies on cis- and trans-1,2-disubstituted cyclobutanes revealed that while compounds with CH3, CH2F, and CHF2 groups had very similar LogP values between isomers, derivatives with CF3 and C2F5 groups showed significant differences.[8] Specifically, cis-isomeric CF3- and C2F5-substituted compounds exhibited significantly lower lipophilicity than their trans counterparts.[8][10] This is attributed to the conformation of the molecule influencing the molecular electrostatic potential surface.[8]
Table 1: Comparative Lipophilicity Data of Substituted Cyclobutane Analogs | Compound Family | Non-Fluorinated LogP | Fluorinated Analog | Fluorinated LogP | Change (ΔLogP) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Model Amides (trans) | CH3: 1.55 | CF3: 1.84 | +0.29 |[8] | | Model Amides (cis) | CH3: 1.48 | CF3: 1.23 | -0.25 |[8] | | Phenylcyclobutylamine | 2.5 (logD) | 3-Fluorophenylcyclobutylamine | 2.6 (logD) | +0.1 |[11] |
Causality: The unexpected decrease in lipophilicity for some fluorinated alkanes is thought to arise from a combination of factors. The highly polarized C-F bond can organize water molecules in the solvation shell, and specific conformational preferences can create a polarized molecular surface that is less "hydrophobic" than anticipated.[8][9]
Acidity and Basicity (pKa): The Inductive Effect
The powerful electron-withdrawing inductive effect of fluorine is a reliable tool for modulating the pKa of nearby acidic or basic functional groups.
-
Amines (Basicity): Fluorination significantly reduces the basicity (lowers the pKa) of amines. A comparison of 3-fluorocyclobutylamines with their non-fluorinated parent compounds showed a consistent decrease in pKa of about 0.8 units, regardless of the cis/trans stereochemistry.[11] This effect is distance-dependent; the closer the fluorine atom to the amine, the stronger the acidifying effect.[11]
-
Carboxylic Acids (Acidity): Conversely, fluorination increases the acidity (lowers the pKa) of carboxylic acids. The presence of fluorine atoms stabilizes the carboxylate conjugate base, making the parent acid more likely to donate a proton.[12][13]
Table 2: Comparative pKa Data of Cyclobutane Derivatives
| Compound | Functional Group | pKa | Fluorinated Analog | pKa of Analog | Change (ΔpKa) | Source |
|---|---|---|---|---|---|---|
| trans-Phenylcyclobutylamine | Amine | 9.8 | trans-3-Fluoro-3-phenylcyclobutylamine | 9.0 | -0.8 | [11] |
| cis-Phenylcyclobutylamine | Amine | 9.6 | cis-3-Fluoro-3-phenylcyclobutylamine | 8.8 | -0.8 | [11] |
| Cyclobutanecarboxylic Acid | Carboxylic Acid | ~4.8 | 3-Fluorocyclobutanecarboxylic Acid | ~4.2-4.5 (est.) | ~ -0.3 to -0.6 |[14] |
Causality: The high electronegativity of fluorine pulls electron density away from the acidic or basic center through the sigma bonds of the cyclobutane ring. This inductive effect makes it easier for a carboxylic acid to lose a proton (stabilizing the resulting anion) and harder for an amine's lone pair to accept a proton (destabilizing the resulting cation).
Metabolic Stability: Blocking Sites of Oxidation
A primary driver for incorporating fluorine is to enhance metabolic stability. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[5][15]
-
Blocking "Soft Spots": By replacing a metabolically labile C-H bond with a C-F bond at a site known or suspected to be vulnerable to hydroxylation, chemists can effectively block this metabolic pathway.[5]
-
Variable Outcomes: The success of this strategy is not guaranteed and can be context-dependent. In some cases, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group led to an increase in metabolic stability, while in other cases, it resulted in a decrease.[16][17] This highlights the importance of empirical testing, as blocking one metabolic route may open up another. Non-fluorinated cyclobutanes are generally less susceptible to oxidative metabolism than electron-rich aromatic systems, providing a baseline of stability.[1]
Conformation and Dipole Moment
The puckered, non-planar conformation of the cyclobutane ring is one of its defining features.[3][18] Fluorination can influence this puckering and introduces a strong local dipole moment.
-
Ring Conformation: The substitution pattern can affect the ring's puckering angle. For example, in a study of 1-trifluoromethyl-cyclobutanes, the trifluoromethyl group was found to preferentially adopt an axial position in most cases, with the ring itself being almost flattened.[16][17]
-
Dipole Moment: The introduction of the highly polar C-F bond creates a significant dipole moment. In multi-fluorinated systems, the orientation of these dipoles can lead to a large overall molecular dipole, influencing properties like solubility and protein binding interactions. Conformational analysis suggests that interactions between C-F bonds and adjacent C-H bonds (hyperconjugation) can influence the molecule's surface polarity and, consequently, its lipophilicity.[8]
Experimental Protocols
To ensure scientific integrity, the properties discussed above must be validated through robust experimental protocols.
Protocol: Determination of Lipophilicity (LogD) using the Shake-Flask Method
The shake-flask method is the "gold standard" for determining LogP/LogD values.[19][20] It directly measures the partitioning of a compound between 1-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD).
Rationale: 1-octanol is used as a surrogate for the lipid bilayer of cell membranes. Measuring the distribution at a physiological pH of 7.4 (LogD) is more relevant for drug discovery than at neutral pH (LogP), as it accounts for the ionization state of the molecule.[20]
Step-by-Step Methodology:
-
Pre-saturation: Mix equal volumes of 1-octanol and phosphate buffer (0.01 M, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[19] Allow the layers to fully separate.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[19]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration suitable for your analytical method (e.g., 10-100 µM).
-
Equilibration: Cap the vial and shake or vortex it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[21]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw a precise aliquot from the aqueous layer and the 1-octanol layer. Be extremely careful not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., LC-MS/MS, HPLC-UV, or for fluorinated compounds, 19F NMR).[21]
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
D = [Compound]_octanol / [Compound]_aqueous
-
LogD = log10(D)
-
Self-Validation: Run a known standard compound with a well-documented LogD value in parallel to validate the experimental setup. Each measurement should be performed in triplicate to ensure reproducibility.[15]
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[22][23]
Rationale: The liver is the primary site of drug metabolism.[15] Human liver microsomes provide a reliable and standardized in vitro system to predict a compound's intrinsic clearance and metabolic half-life.[24] The cofactor NADPH is required for the function of CYP enzymes.[15]
Workflow Diagram: Metabolic Stability Assay
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Comparative Stability of 2,2- vs. 3,3-Difluorocyclobutane Derivatives: A Guide for Medicinal Chemists
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" of choice for replacing flexible fragments or gem-dimethyl groups, offers a rigid framework for orienting substituents in three-dimensional space.[1] When these two motifs are combined, particularly in the form of gem-difluorinated cyclobutanes, intriguing questions of stability and conformation arise. This guide provides an in-depth comparison of the thermodynamic stability of 2,2- and 3,3-difluorocyclobutane derivatives, grounded in stereoelectronic principles and supported by actionable experimental and computational protocols.
Theoretical Framework: Deconstructing Stability in Fluorinated Cyclobutanes
The thermodynamic stability of any substituted cycloalkane is a delicate balance of several competing factors. For difluorocyclobutanes, the key considerations are ring strain, torsional strain, and the unique electronic effects imparted by the highly electronegative fluorine atoms.
The Puckered Nature of the Cyclobutane Ring
Contrary to a simple planar square representation, the cyclobutane ring is not flat. It adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[2][3][4][5] This puckering creates two distinct substituent positions: axial and equatorial. The ring undergoes rapid interconversion between equivalent puckered conformations at room temperature.[5] High-level ab initio calculations have determined the equilibrium puckering angle (θ) to be approximately 29.6°.[6][7]
Stereoelectronic Effects of Gem-Difluorination
The introduction of a CF₂ group has profound electronic consequences. The high electronegativity of fluorine induces a strong dipole moment and alters the stability of adjacent bonds and conformations through stereoelectronic effects.
-
Inductive Effect: Fluorine atoms withdraw electron density through the sigma bond network (σ-inductive effect). This effect is strongest at the site of substitution and decays with distance.[8][9] Consequently, the inductive effect of the CF₂ group in a 2,2-difluorocyclobutane derivative will have a more pronounced impact on a substituent at the C1 position than the more distant CF₂ group in a 3,3-difluoro isomer.
-
The Gauche Effect: In systems like 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti conformation.[10][11] This phenomenon is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[10][11][12] This stabilizing interaction is maximized in a gauche arrangement. While not directly a 1,2-relationship, the principles of hyperconjugation influence the entire cyclobutane ring's electronic landscape.
-
Anomeric-Type Effects: In heterocyclic systems, the anomeric effect describes the preference of an electronegative substituent at a carbon adjacent to a heteroatom to occupy the axial position, due to stabilizing n → σ* hyperconjugation.[13] Analogous "pseudo-anomeric" effects can occur in carbocycles, including fluorinated systems, where stabilizing interactions between lone pairs or polarized bonds and antibonding orbitals dictate conformational preferences.[14][15][16][17]
Comparative Hypothesis: 2,2- vs. 3,3-Difluoro Isomers
Based on these principles, we can formulate a hypothesis regarding the relative stabilities. Let's consider a simple derivative, 1-methyl-2,2-difluorocyclobutane vs. 1-methyl-3,3-difluorocyclobutane.
-
In the 3,3-difluoro isomer, the CF₂ group is relatively remote from the methyl group at C1. Its primary influence is the strong inductive withdrawal that polarizes the ring, but direct steric or hyperconjugative interactions with the C1-substituent are minimal. The stability will be dominated by the puckering of the ring and the preference of the methyl group for an equatorial position to minimize steric strain.
-
In the 2,2-difluoro isomer, the CF₂ group is vicinal to the methyl-substituted carbon. This proximity introduces several potential interactions:
-
Steric Repulsion: There will be a greater potential for steric clash between the methyl group and the fluorine atoms, particularly during ring puckering, compared to the 3,3-isomer.
-
Electronic Interactions: Complex hyperconjugative interactions between the C1-C2 bond, the C-F bonds, and the C-Me bond will arise. The alignment of these bonds in the puckered conformation could be either stabilizing (e.g., σC-H → σ*C-F) or destabilizing.
-
Given the potential for increased steric repulsion and complex, potentially destabilizing, electronic interactions in the 2,2-isomer, it is hypothesized that the 3,3-difluorocyclobutane derivative will generally be thermodynamically more stable than its 2,2-difluorocyclobutane counterpart. However, the magnitude of this difference will be highly dependent on the nature of other substituents on the ring.
Validating Stability: A Practical Guide
This hypothesis must be tested empirically. The following sections provide robust, field-proven protocols for determining the relative stability of the 2,2- and 3,3-difluoro isomers.
Method 1: Computational Chemistry Analysis
Quantum chemical calculations provide a powerful, in silico method for directly comparing the thermodynamic stabilities of isomers.[18][19] Density Functional Theory (DFT) is a cost-effective and accurate method for this purpose.
Experimental Protocol: DFT Energy Calculation
-
Structure Generation: Build 3D models of the 2,2- and 3,3-difluorocyclobutane derivatives of interest using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: For each isomer, perform a conformational search to locate the lowest energy puckered conformation. The puckering of the cyclobutane ring must be explicitly considered.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each isomer using a DFT functional and basis set suitable for fluorinated organic molecules. A common and reliable choice is the B3LYP functional with the 6-311++G basis set.**[17]
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Energy Extraction: Extract the total electronic energy or, more accurately, the Gibbs free energy (which includes zero-point vibrational energy, thermal corrections, and entropy) for each isomer.
-
Stability Comparison: The isomer with the lower (more negative) Gibbs free energy is the more thermodynamically stable isomer. The difference, ΔG, quantifies the stability gap.
Hypothetical Data Summary
| Compound | Method/Basis Set | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |
| 1-Me-3,3-diF-CB | B3LYP/6-311++G | -425.12345 | 0.00 (Reference) |
| 1-Me-2,2-diF-CB | B3LYP/6-311++G | -425.12100 | +1.54 |
Note: Data are hypothetical for illustrative purposes.
Method 2: Experimental Validation via Equilibration
If a reaction condition can be found that allows for the interconversion of the two isomers through a common intermediate or a reversible process, the thermodynamic stability difference can be determined experimentally.
Causality Behind Experimental Choice: The core principle is to establish a chemical equilibrium between the two isomers. At equilibrium, the ratio of the isomers is directly related to the difference in their Gibbs free energy (ΔG) by the equation ΔG = -RT ln(Keq) , where Keq = [3,3-isomer]/[2,2-isomer]. By measuring the equilibrium concentrations, we can calculate the free energy difference. This method provides a direct, real-world validation of the computational predictions.
Experimental Protocol: Acid-Catalyzed Equilibration
-
Reaction Setup: Dissolve a pure sample of one isomer (e.g., the 2,2-difluoro derivative) in a suitable solvent.
-
Initiate Equilibration: Add a catalyst that can promote a reversible reaction, such as a strong Lewis or Brønsted acid, which might facilitate a ring-opening/closing mechanism or a hydride shift that scrambles the positions. This step is highly substrate-dependent and requires careful methodological development.
-
Monitor Reaction: At regular intervals, take aliquots from the reaction mixture. Quench the catalytic activity immediately (e.g., by adding a base).
-
Analysis: Analyze the composition of the aliquot using a quantitative technique such as ¹⁹F NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[20] ¹⁹F NMR is particularly powerful as the chemical shifts for the fluorine atoms in the two isomers will be distinct, and integration of the signals provides a direct molar ratio.
-
Determine Equilibrium: Continue monitoring until the ratio of the two isomers remains constant over several time points, indicating that equilibrium has been reached.
-
Calculate ΔG: Use the equilibrium constant (Keq) derived from the final isomer ratio to calculate the Gibbs free energy difference.
Implications for Drug Design
Understanding the relative stability of these isomers is not merely an academic exercise. The choice between a 2,2- and 3,3-difluorocyclobutane motif can have significant downstream consequences in a drug development program:
-
Synthetic Accessibility: The thermodynamically more stable isomer is often, though not always, the major product in reactions that proceed under thermodynamic control. Knowledge of stability can guide synthetic route design.[21][22]
-
Conformational Control: The position of the CF₂ group dictates the electronic environment of the entire ring, influencing the preferred conformation of pharmacophoric groups attached to it. The 3,3-isomer acts as a polar/rigid element that blocks metabolism at C3 while having a more subtle electronic impact on a C1 substituent. The 2,2-isomer exerts a much stronger electronic and steric influence on the adjacent C1 position, which can be used to fine-tune binding interactions or pKa.[8][9]
-
Metabolic Stability: gem-Difluorination is a well-established strategy to block sites of oxidative metabolism.[8] The choice of the 2,2- vs. 3,3-isomer allows chemists to selectively protect different positions on the cyclobutane ring from CYP450-mediated degradation.
Conclusion
While a definitive, universal statement on the stability of all 2,2- vs. 3,3-difluorocyclobutane derivatives is challenging without case-by-case analysis, fundamental principles of sterics and electronics provide a strong hypothesis. The 3,3-difluoro isomer is generally expected to be the more thermodynamically stable regioisomer due to reduced steric and potentially unfavorable electronic interactions compared to the vicinal arrangement in the 2,2-isomer. This guide provides both the theoretical rationale for this hypothesis and, critically, the detailed computational and experimental frameworks required for its validation. By employing these self-validating protocols, researchers can make informed decisions in the design and synthesis of novel fluorinated cyclobutane derivatives, ultimately accelerating the drug discovery process.
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Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]
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Gouverneur, V., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry, 26(52), 11989-11994. [Link]
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Sironi, M., & D'Aria, E. (2000). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 112(11), 4815-4826. [Link]
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Notario, R., & Alkorta, I. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 887-897. [Link]
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Wolf, C., & Liptrot, D. J. (2016). Determining Inversion Barriers in Atrop-isomers – A Tutorial for Organic Chemists. CHIMIA, 70(3), 192-198. [Link]
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ResearchGate. (n.d.). Structures of the Hexafluorocyclopropane, Octafluorocyclobutane, and Decafluorocyclopentane Radical Anions Probed by Experimental and Computational Studies of Anisotropic Electron Spin Resonance (ESR) Spectra. [Link]
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effect of fluorine position on cyclobutane ring puckering
An Expert's Comparative Guide to the Influence of Fluorine Positional Isomerism on Cyclobutane Ring Puckering
Introduction: The Dynamic World of the Cyclobutane Ring
In the landscape of medicinal chemistry and drug development, the cyclobutane ring has emerged as a valuable scaffold. Its rigid, three-dimensional structure can lock in specific molecular conformations, replacing flexible linkers and often leading to improved binding affinities and metabolic stability.[1][2] However, the cyclobutane ring is not a static, planar square. It exists in a dynamic equilibrium between non-planar, "puckered" conformations to alleviate the inherent torsional strain that would exist in a flat structure.[3][4] This puckering is a delicate balance between minimizing angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions between adjacent C-H bonds).[5]
The introduction of fluorine, the most electronegative element, onto this scaffold profoundly influences its conformational preferences. The position of one or more fluorine atoms can dictate the puckering amplitude, define the preferred conformation, and alter the molecule's electronic properties. Understanding these effects is critical for designing molecules with precise three-dimensional shapes for targeted biological interactions. This guide provides a comparative analysis of how fluorine's position governs the puckering of the cyclobutane ring, supported by experimental data and computational insights.
The Fundamentals of Cyclobutane Puckering
A cyclobutane ring interconverts between two equivalent puckered conformations through a planar transition state. The degree of puckering is described by the puckering angle (θ), which is the angle between the two C-C-C planes of the ring. For unsubstituted cyclobutane, this angle is approximately 29-35°, with an inversion barrier of around 1.44 kcal/mol (482 cm⁻¹).[6] Substituents on the ring can occupy either axial or equatorial positions, analogous to cyclohexane, and the relative stability of these conformers determines the ring's preferred geometry.
Caption: Conformational equilibrium of a monosubstituted fluorocyclobutane.
Comparative Analysis of Fluorine Substitution Patterns
The conformational outcome of fluorinating a cyclobutane ring is a result of the interplay between steric hindrance (A-values), electrostatic interactions (dipole-dipole), and stereoelectronic effects like hyperconjugation (e.g., gauche and anomeric-like effects).[7]
Monofluorocyclobutane
In monosubstituted cyclobutanes, the substituent can exist in an axial or equatorial position. For fluorine, which is relatively small, the energy difference between the two conformers is subtle. Early studies using temperature-dependent NMR spectroscopy indicated that the equatorial conformer is slightly favored, but the energy difference is small, allowing for a dynamic equilibrium between the two states.[8] The preference for the equatorial position is driven by the minimization of steric strain, although this effect is less pronounced than for bulkier substituents.
1,1-Difluorocyclobutane
The introduction of a second fluorine atom on the same carbon (geminal substitution) significantly impacts the ring's structure. The puckering angle in 1,1-difluorocyclobutane is generally observed to be larger than in the parent cyclobutane. This increased pucker helps to alleviate the unfavorable gauche interactions between the C-F bonds and the adjacent C-C bonds of the ring.
1,2-Difluorocyclobutane
The relative positioning of two fluorine atoms on adjacent carbons introduces diastereomerism (cis and trans), each with distinct conformational preferences.
-
trans-1,2-Difluorocyclobutane: This isomer exists primarily in a conformation where one fluorine is axial and the other is equatorial (a,e). This arrangement minimizes both steric and electrostatic repulsion between the two highly electronegative fluorine atoms.
-
cis-1,2-Difluorocyclobutane: The cis isomer can adopt either a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial form is generally favored to minimize steric strain. However, the diaxial conformation can be stabilized by stereoelectronic effects, where hyperconjugation between the C-F σ* orbital of one bond and the C-H σ orbital of the adjacent bond can play a role. The equilibrium is often a sensitive balance dependent on the solvent and temperature.
1,3-Difluorocyclobutane
When fluorine atoms are positioned at opposite corners of the ring, the interactions change significantly.
-
trans-1,3-Difluorocyclobutane: Similar to the trans-1,2 isomer, the preferred conformation is axial-equatorial (a,e).
-
cis-1,3-Difluorocyclobutane: This isomer presents a fascinating case. The diequatorial (e,e) conformation would be expected to be favored based on sterics. However, the diaxial (a,a) conformation can be significantly stabilized by a favorable transannular electrostatic interaction between the partially positive carbon of one C-F bond and the partially negative fluorine of the other. This through-space interaction can, in some cases, make the diaxial conformer the more stable one, a counterintuitive result from a purely steric viewpoint.
The Case of the Trifluoromethyl (CF₃) Group
The trifluoromethyl group is significantly bulkier than a single fluorine atom, yet its conformational preference can be surprising. X-ray crystallographic analyses of several 1-aryl-1-trifluoromethylcyclobutanes revealed that the CF₃ group predominantly adopts the axial position.[9] This preference defies simple steric arguments and is likely driven by stabilizing hyperconjugative interactions between the σ* orbitals of the C-F bonds and the adjacent C-C ring bonds. This highlights the critical role of stereoelectronic effects over classical steric repulsion in fluorinated systems.
Summary of Conformational Data
The following table summarizes the general conformational preferences and observed effects on ring puckering for various fluorinated cyclobutanes. Puckering angles and energy differences can vary based on additional substitution and the method of determination (experimental vs. computational).
| Compound | Isomer | Preferred Conformation(s) | Key Driving Forces | Puckering Angle (θ) |
| Monofluorocyclobutane | - | Equatorial (slight preference) | Steric hindrance | ~29-35° |
| 1,1-Difluorocyclobutane | - | - | Alleviation of gauche interactions | Increased vs. cyclobutane |
| 1,2-Difluorocyclobutane | trans | Axial-Equatorial (a,e) | Minimization of steric/dipole repulsion | Variable |
| cis | Diequatorial (e,e) > Diaxial (a,a) | Steric hindrance, hyperconjugation | Variable | |
| 1,3-Difluorocyclobutane | trans | Axial-Equatorial (a,e) | Minimization of steric hindrance | Variable |
| cis | Diaxial (a,a) or Diequatorial (e,e) | Transannular electrostatic interactions, sterics | Variable | |
| CF₃-Cyclobutane | - | Axial (often preferred) | Hyperconjugation, stereoelectronic effects | ~5-22° (almost flat in some cases)[9] |
Methodologies for Characterizing Cyclobutane Puckering
Determining the precise conformation and energetics of fluorinated cyclobutanes requires a combination of experimental and computational techniques.
Caption: Workflow for determining fluorinated cyclobutane conformation.
Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy
Variable-temperature NMR is a powerful tool for studying dynamic equilibria between conformers.[10][11]
Objective: To determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium between axial and equatorial conformers.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the fluorinated cyclobutane in a suitable low-freezing point solvent (e.g., deuterated chloroform, toluene-d₈, or acetone-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a high-resolution ¹⁹F and/or ¹H NMR spectrum at ambient temperature.
-
Low-Temperature Scans: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
-
Coalescence and Slow Exchange: Continue lowering the temperature until the signals corresponding to the individual conformers (axial and equatorial) are resolved (the slow-exchange regime). Record the coalescence temperature (Tc), where the two distinct signals merge into one broad peak.
-
Data Analysis:
-
In the slow-exchange regime, integrate the signals for the axial and equatorial conformers at each temperature to determine the equilibrium constant, K = [equatorial]/[axial].
-
Calculate the free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(K).
-
Construct a van 't Hoff plot (ln(K) vs. 1/T). The slope of this plot is -ΔH/R and the y-intercept is ΔS/R, allowing for the determination of the enthalpy and entropy differences between the conformers.
-
Causality: The choice of a low-freezing solvent is critical to access the slow-exchange regime without freezing the sample. The thermodynamic parameters derived from this experiment provide a quantitative measure of the steric and electronic factors governing the conformational preference.
-
Experimental Protocol: Single-Crystal X-Ray Diffraction
X-ray crystallography provides an unambiguous, static picture of the molecule's conformation in the solid state.[9][12]
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the ring puckering angle.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Data Analysis: Analyze the final refined structure to extract precise geometric parameters, including the C-C-C-C dihedral angles and the overall puckering amplitude of the cyclobutane ring.
-
Causality: While extremely precise, it's important to recognize that the solid-state structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not provide information about the dynamic equilibrium present in solution.
-
Conclusion
The substitution of fluorine on a cyclobutane ring is not a trivial modification. The position of the fluorine atom(s) exerts a powerful influence on the ring's puckering and conformational equilibrium. While steric effects play a role, the dominant forces are often subtle stereoelectronic and electrostatic interactions. The preference for an axial CF₃ group and the potential stability of a cis-1,3-diaxial difluoro conformation are prime examples of how hyperconjugation and through-space interactions can override classical steric predictions. For researchers in drug design, a deep understanding of these fluorine-specific effects is paramount for the rational design of cyclobutane-containing molecules with precisely controlled three-dimensional topographies.
References
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A Researcher's Guide to the Validation of 2,2-Difluorocyclobutane as a Bioisosteric Replacement
For drug development professionals, the quest for molecular scaffolds that confer superior pharmaceutical properties is a continuous endeavor. While aromatic rings and common alkyl groups like gem-dimethyl have been mainstays of medicinal chemistry, their limitations—ranging from metabolic liabilities to suboptimal physicochemical properties—are well-documented.[1][2] In recent years, saturated, three-dimensional bioisosteres have risen to prominence for their ability to improve drug-like characteristics.
This guide provides an in-depth validation framework for one such motif: the 2,2-difluorocyclobutane ring. We will move beyond theoretical advantages to provide a comparative analysis and actionable experimental protocols to objectively assess its value as a bioisosteric replacement, particularly for the ubiquitous gem-dimethyl group.
The Strategic Rationale: Why 2,2-Difluorocyclobutane?
Bioisosterism, the strategy of substituting one chemical moiety for another with similar properties to enhance a molecule's biological activity or physicochemical profile, is a cornerstone of drug design.[3] The 2,2-difluorocyclobutane moiety offers a unique constellation of properties that address common challenges in drug development.
-
Enhanced Metabolic Stability : The primary metabolic liability for a gem-dimethyl group is cytochrome P450-mediated hydroxylation.[2] The exceptional strength of the carbon-fluorine bond makes the 2,2-difluorocyclobutane group highly resistant to this oxidative metabolism.[2][4][5] This substitution can block a key metabolic pathway, often leading to a longer half-life and an improved pharmacokinetic profile.[6]
-
Modulation of Physicochemical Properties :
-
Acidity/Basicity (pKa) : The potent electron-withdrawing nature of the two fluorine atoms significantly impacts the pKa of neighboring functional groups. For an adjacent carboxylic acid, this effect increases acidity (lowers pKa), while for a proximal amine, it decreases basicity (lowers the pKa of the conjugate acid).[7][8][9][10] This modulation can be critical for optimizing target engagement, solubility, and off-target effects (e.g., hERG inhibition).[11][12]
-
Lipophilicity (LogP/LogD) : The effect of gem-difluorination on lipophilicity is not always intuitive. While fluorine is highly electronegative, its impact is complex and depends on the molecular context, including ring size and the nature of other functional groups.[13] It can alter the molecule's electrostatic potential and conformational preferences, which in turn influences LogP and LogD values.[7][8][14]
-
Conformational Rigidity : The puckered cyclobutane ring provides a more defined three-dimensional geometry compared to acyclic alkyl groups.[1][15] This constrained conformation can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. The C-F bonds themselves can also influence conformational preferences through dipole-dipole interactions and hyperconjugation.
-
-
Structural Mimicry : The CF2 group can serve as a non-hydrolyzable bioisostere of a carbonyl or ether oxygen due to its similar steric and electronic properties, expanding its utility beyond a simple gem-dimethyl replacement.[12][14]
Caption: Bioisosteric replacement of a gem-dimethyl group.
Comparative Analysis with Common Alternatives
To make an informed decision, it is crucial to compare the 2,2-difluorocyclobutane moiety against its non-fluorinated counterpart and other common bioisosteres. The choice is always context-dependent, and this table serves as a guide for initial consideration.
| Property | gem-Dimethyl | Cyclobutane (unsubstituted) | 2,2-Difluorocyclobutane | Cyclopentane |
| Primary Liability | Metabolic oxidation (P450) | Can still be oxidized, though less than linear alkanes | Generally metabolically robust | Potential for oxidation |
| Impact on pKa | Minimal (slight inductive donor) | Minimal (inductive donor) | Strong electron-withdrawing effect, significantly lowers pKa | Minimal (inductive donor) |
| Lipophilicity (LogP) | Moderately lipophilic | Lipophilic, increases Fsp³ | Complex; can increase or decrease LogP depending on context | More lipophilic than cyclobutane |
| Conformation | Freely rotating C-C bonds | Puckered, defined 3D shape | Puckered, with C-F dipoles influencing local conformation | Flexible (envelope/twist) |
| 3D Character | Low (tetrahedral but flexible) | High (increased Fsp³) | High (increased Fsp³) | High (increased Fsp³) |
The Experimental Validation Workflow: A Step-by-Step Guide
A rigorous, data-driven approach is essential to validate any bioisosteric replacement. The following workflow outlines the key experiments required to compare your parent compound with its 2,2-difluorocyclobutane analogue.
Caption: Experimental workflow for validating a bioisostere.
Step 1: Synthesis
Access to the necessary building blocks is the first practical hurdle. Fortunately, synthetic routes to functionalized 2,2-difluorocyclobutanes are becoming more established.
-
Common Strategy : A frequent approach involves the deoxofluorination of a corresponding 2-(hydroxymethyl)cyclobutanone precursor.[7][9][16]
-
Building Blocks : Key intermediates such as 2,2-difluorocyclobutane-1-carboxylic acid and 2,2-difluorocyclobutanamine are commercially available or can be synthesized, allowing for standard amide coupling or other functional group interconversions.[17][18][19]
Step 2: In Vitro Physicochemical Profiling
These experiments quantify the fundamental properties of your new analogue.
Experimental Protocol 1: Lipophilicity Determination (LogD at pH 7.4)
-
Causality : Lipophilicity is a master variable in drug discovery, influencing solubility, permeability, and metabolic clearance. The shake-flask method provides a "gold standard" measurement of a compound's distribution between an aqueous and an organic phase at physiological pH.
-
Methodology :
-
Preparation : Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Mixing : In a glass vial, mix 990 µL of PBS (pH 7.4) and 990 µL of n-octanol. Add 20 µL of the 10 mM compound stock to reach a final concentration of 100 µM.
-
Equilibration : Shake the mixture vigorously for 1-2 hours at room temperature to ensure equilibrium is reached.
-
Separation : Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and organic layers.
-
Quantification : Carefully sample a known volume from both the aqueous (PBS) and organic (n-octanol) layers. Analyze the concentration of the compound in each layer using a suitable method like LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Calculation : LogD = log10 ( [Compound]octanol / [Compound]aqueous ).
-
Experimental Protocol 2: pKa Determination
-
Causality : The ionization state of a molecule at physiological pH governs its interaction with targets, solubility, and membrane transport. This protocol determines the pKa, the pH at which the compound is 50% ionized.
-
Methodology (Potentiometric Titration) :
-
Solution Prep : Dissolve a precise amount of the test compound in a solution with a known ionic strength (e.g., 0.15 M KCl).
-
Titration : Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Acid/Base Addition : Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M KOH for an acidic compound).
-
Data Recording : Record the pH value after each addition of titrant.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve using specialized software.
-
Step 3: In Vitro ADME Profiling
These assays predict how the compound will behave in a biological system.
Experimental Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
-
Causality : This assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes (like Cytochrome P450s) present in the liver. High stability in this assay is a strong indicator of a longer in vivo half-life.
-
Methodology :
-
Reagent Preparation : Thaw cryopreserved HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Incubation Mixture : In a 96-well plate, pre-warm the HLM suspension in buffer to 37°C.
-
Initiate Reaction : Add the test compound (final concentration typically 1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis : Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculation :
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Half-life (t1/2) = 0.693 / k.
-
Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
-
Conclusion and Outlook
The 2,2-difluorocyclobutane moiety is more than just a fluorinated scaffold; it is a sophisticated tool for modulating key drug-like properties. Its ability to enhance metabolic stability while fine-tuning pKa and conformational geometry makes it a compelling bioisosteric replacement for the gem-dimethyl group and other motifs.[2][4][6] However, its success is not guaranteed and is highly dependent on the specific molecular context. The experimental framework provided in this guide offers a robust, self-validating system for researchers to objectively assess the impact of this substitution. By generating rigorous comparative data on physicochemical properties, metabolic stability, and biological activity, drug discovery teams can confidently determine if the 2,2-difluorocyclobutane ring is the right choice to advance their lead candidates.
References
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- Herasymchuk, M., et al. (2022). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry.
- Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
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- (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
- (2025). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
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- (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- (2025). 2,2-Difluorocyclobutane-1-carboxylic acid. Biosynth.
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- (2025). 2,2-Difluorocyclobutane-1-carboxylic acid. ChemScene.
- (2025). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. ChemRxiv.
- (2025).
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- (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters.
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- (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed.
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- (2014).
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- (2019). Conformational analysis of 1,2-difluoroethane. YouTube.
- de Witte, W., et al. (2022).
- (2024). Most stable conformation of 1,2 difluoroethane and 2,3-butanediol. YouTube.
- (2025). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,2-Difluorocyclobutanecarboxylic Acid Amides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 2,2-difluorocyclobutyl group has emerged as a particularly attractive scaffold. Its rigid, three-dimensional structure, combined with the electron-withdrawing nature of the gem-dinal difluoride, can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,2-difluorocyclobutanecarboxylic acid amides, a class of compounds with burgeoning potential across various therapeutic areas. We will delve into the synthetic rationale, compare key derivatives, and present supporting experimental data to illuminate the path for future drug design and development.
The 2,2-Difluorocyclobutane Moiety: A Privileged Scaffold
The strategic incorporation of the 2,2-difluorocyclobutane core into bioactive molecules is driven by several key advantages. The gem-difluoro substitution on the cyclobutane ring imparts a unique conformational rigidity and alters the electronic properties of the adjacent carboxylic acid and its amide derivatives. This modification has been shown to be crucial in blocking metabolic weak spots while maintaining or even enhancing the potency of drug candidates. A notable example is the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), where the gem-difluorocyclobutane motif was instrumental in improving metabolic stability.
Comparative Analysis of this compound Amides
While a comprehensive, publicly available SAR study detailing a wide range of this compound amides against a single biological target is not extensively documented in a single source, we can synthesize a comparative guide based on established principles of medicinal chemistry and available data on related compounds. The primary point of diversification in this class of molecules is the substituent on the amide nitrogen (the 'R' group in the general structure below), which can be systematically varied to probe interactions with the target protein and to fine-tune physicochemical properties.
General Structure of this compound Amides
For the purpose of this guide, we will explore the hypothetical SAR of these amides as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target for pain and inflammation. The SAR principles discussed are broadly applicable to other enzyme and receptor targets.[1]
Table 1: Hypothetical SAR of N-Aryl-2,2-difluorocyclobutanecarboxamides as FAAH Inhibitors
| Compound ID | Amide Substituent (R) | FAAH Inhibition IC50 (nM) | Lipophilicity (clogP) | Metabolic Stability (t½, HLM) | Key SAR Observations |
| 1a | Phenyl | 500 | 2.5 | Moderate | Baseline activity with a simple aromatic substituent. |
| 1b | 4-Fluorophenyl | 250 | 2.7 | Moderate | Introduction of a para-fluoro group often improves potency through favorable interactions. |
| 1c | 4-Chlorophenyl | 150 | 3.1 | High | A larger halogen at the para position can enhance binding and metabolic stability. |
| 1d | 4-Methoxyphenyl | 800 | 2.4 | Low | Electron-donating groups may be detrimental to activity and can be sites of metabolism. |
| 1e | 3,4-Dichlorophenyl | 50 | 3.8 | Very High | Di-substitution can further occupy the binding pocket and block metabolic sites. |
| 1f | 4-Pyridyl | 300 | 1.8 | Moderate | Introduction of a basic nitrogen can modulate solubility and interactions with the target. |
| 1g | 4-(Trifluoromethyl)phenyl | 100 | 3.6 | High | The trifluoromethyl group can enhance binding through various non-covalent interactions. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles. HLM = Human Liver Microsomes.
Discussion of SAR Trends
The hypothetical data in Table 1 illustrates several key SAR principles for N-aryl-2,2-difluorocyclobutanecarboxamides:
-
Electronic Effects: Substitution on the aryl ring with electron-withdrawing groups (e.g., halogens, trifluoromethyl) generally leads to increased potency. This is a common trend observed in the SAR of many enzyme inhibitors, where such groups can participate in favorable electrostatic or halogen bonding interactions within the active site.[2] Conversely, electron-donating groups like methoxy can decrease activity and introduce metabolic liabilities.
-
Steric and Lipophilic Properties: Increasing the size and lipophilicity of the substituent at the para-position of the aryl ring (e.g., moving from fluorine to chlorine) can lead to improved potency, likely due to enhanced van der Waals interactions and displacement of water molecules from the binding pocket. The high activity of the 3,4-dichloro analog suggests that occupying a larger portion of a hydrophobic pocket is beneficial.
-
Metabolic Stability: The 2,2-difluorocyclobutane core itself is designed to enhance metabolic stability. Further modifications to the N-aryl group can fine-tune this property. For instance, blocking potential sites of metabolism (e.g., with halogens) can significantly increase the half-life in human liver microsomes.
-
Introduction of Heterocycles: Replacing the phenyl ring with a heterocycle like pyridine can impact potency, solubility, and potential for off-target effects. The basic nitrogen in the pyridine ring can form hydrogen bonds and alter the overall physicochemical properties of the molecule.
Experimental Protocols
General Synthesis of this compound Amides
The synthesis of this compound amides typically involves a straightforward amide coupling reaction between this compound and a primary or secondary amine.
Caption: General workflow for the synthesis of this compound amides.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1 eq).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound amide.
In Vitro FAAH Inhibition Assay
The inhibitory potency of the synthesized amides against FAAH can be determined using a commercially available FAAH inhibitor screening assay kit or by following established literature protocols.
Caption: Workflow for the in vitro FAAH inhibition assay.
Brief Protocol:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the FAAH enzyme and the test compound dilutions.
-
Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound amide scaffold represents a promising platform for the development of novel therapeutics. The strategic introduction of the gem-difluoro group on the cyclobutane ring offers a powerful approach to enhance metabolic stability and fine-tune the physicochemical properties of drug candidates. The SAR of the amide substituent is critical for achieving high potency and selectivity for the desired biological target. Systematic exploration of a diverse range of amide substituents, guided by the principles of medicinal chemistry and aided by computational modeling, will undoubtedly lead to the discovery of new and effective drugs. Further studies are warranted to explore the full potential of this versatile scaffold in various disease areas, including oncology, inflammation, and infectious diseases.
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Holovach, S., Poroshyn, I., Melnykov, K. P., & Grygorenko, O. O. (2021). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 86(24), 18005-18016. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2,2-Difluorocyclobutanecarboxylic Acid: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,2-difluorocyclobutanecarboxylic acid. As a specialized reagent in modern drug discovery and chemical synthesis, its unique structure—incorporating both a strained cyclobutane ring and stable carbon-fluorine bonds—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Identification & Risk Assessment
Understanding the chemical nature of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its hazards can be reliably inferred from its structural class (a fluorinated carboxylic acid) and from data on close chemical analogs.
The primary hazards stem from two key features: the carboxylic acid group and the carbon-fluorine bonds. The carboxylic acid moiety renders the compound acidic and corrosive[1]. Analogs such as 2,2-difluorocyclopropanecarboxylic acid and 2,2-difluorobutyric acid are classified as causing severe skin burns and serious eye damage[2][3][4][5]. The presence of strong C-F bonds suggests high chemical stability, classifying it as a halogenated organic compound, which has significant implications for its environmental persistence and final disposal method[6][7].
| Hazard Classification | Description | Supporting Analogs & Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] | Based on Category 1B and 1A classifications for 2,2-difluorocyclopropanecarboxylic acid and difluoroacetic acid, respectively[2][8]. The acidity of the carboxyl group is the primary driver of corrosive action. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[2][3] | All acidic analogs show a Category 1 classification for eye damage. Immediate and severe risk upon contact is expected[2][4][8]. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | While data is limited, related compounds like 2,2-difluorobutyric acid are classified as harmful if swallowed[5]. Ingestion can cause severe damage to the digestive tract[3][8]. |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or aerosols.[2] | The corrosive nature of the acid can irritate mucous membranes and the respiratory system[2]. |
| Environmental Hazard | Classified as a halogenated organic compound. | Fluorinated organic compounds are known for their environmental persistence[6][9]. Disposal must comply with regulations for halogenated organic wastes[7][10][11]. |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, stringent adherence to safety protocols is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield is mandatory. Standard safety glasses are insufficient.[12]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Skin and Body Protection: A chemically resistant lab coat must be worn and kept fully fastened. Ensure full coverage of arms and legs.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Emergency Procedures for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate and specialized medical attention.[3]
-
Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin area with large volumes of water for at least 15 minutes in an emergency shower. Seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek urgent medical help.[3][8]
-
Ingestion: Do NOT induce vomiting[2][3]. Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and regulatory compliance.
Workflow 1: Primary Disposal of Unused Product and Contaminated Labware
This is the standard and required pathway for all solid waste and concentrated solutions.
Step 1: Waste Characterization The waste must be classified as Hazardous Waste: Corrosive, Acidic, Halogenated Organic Solid/Liquid . This classification is critical for ensuring it is routed to the correct treatment facility.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions.
-
DO NOT mix with bases (e.g., sodium hydroxide, amines) or oxidizing agents. This can cause a violent exothermic reaction.
-
DO NOT mix with non-halogenated organic waste. Co-mingling complicates disposal and can violate regulatory requirements. Halogenated waste requires high-temperature incineration for complete destruction of the C-F bonds.[7][14]
-
Store this waste stream in a dedicated, clearly labeled container.
Step 3: Containerization
-
Use a robust, chemically compatible waste container with a screw-top lid, preferably made of high-density polyethylene (HDPE).
-
Label the container clearly before adding the first drop of waste[14]. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
The associated hazards: "Corrosive, Acidic, Halogenated"
-
An accumulation start date.
-
Step 4: Temporary Storage
-
Keep the waste container tightly sealed at all times, except when adding waste[14].
-
Store the container in a designated satellite accumulation area within the lab.
-
The storage location must have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Store away from incompatible materials, particularly bases. Avoid storing in metal cabinets which can be corroded by acid vapors[1].
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Never dispose of this chemical down the drain or in the regular trash[15].
Workflow 2: Management of Dilute Aqueous Solutions (EHS Approval Required)
In some specific cases, institutional EHS policies may permit the neutralization of dilute aqueous waste streams as a pre-treatment step. This must not be performed without explicit prior approval from your EHS office. Drain disposal is highly regulated and generally not permitted for halogenated compounds.
Step 1: Obtain EHS Approval Consult with your EHS office. Provide them with the full process details, including concentrations and potential byproducts. Confirm if neutralization is a permissible pre-treatment and if subsequent drain disposal is allowed.
Step 2: Controlled Neutralization Protocol (Execute only if approved) This procedure must be performed in a chemical fume hood behind a safety shield.
-
Prepare a neutralizing solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Prepare a 5-10% solution in a large beaker.
-
Cool the base solution: Place the beaker containing the base solution in an ice bath. Neutralization is exothermic and cooling is necessary to control the reaction rate.
-
Slowly add the acid: While stirring the base solution continuously, add the dilute acidic waste very slowly using a pipette or burette.
-
Monitor for gas evolution: The reaction will produce carbon dioxide gas. Add the acid at a rate that does not cause excessive foaming or splashing.
-
Check the pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acidic waste until the pH is between 6.0 and 8.0.
-
Final Disposal: If EHS has approved drain disposal, flush the neutralized solution down the drain with at least 20 times its volume of water[16]. If not, containerize the neutralized solution as "Neutralized Halogenated Organic Waste" for EHS pickup.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
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A Comprehensive Guide to the Safe Handling of 2,2-Difluorocyclobutanecarboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-Difluorocyclobutanecarboxylic acid. As a corrosive, halogenated organic compound, meticulous adherence to safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep operational understanding.
Understanding the Hazard: The Corrosive Nature of this compound
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure.[5][8] The level of PPE required depends on the specific task being performed and the potential for exposure.
Recommended PPE for Various Laboratory Tasks
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting unopened container | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant apron over a lab coat | Recommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic acids/vapors may be necessary.[5] |
| Conducting reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant apron over a lab coat | Work must be performed in a certified chemical fume hood.[7] |
| Handling waste | Chemical splash goggles and a face shield | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant apron over a lab coat | Not generally required if containers are sealed. |
Rationale for PPE Selection
-
Eye and Face Protection : Due to the severe risk of eye damage from corrosive substances, chemical splash goggles are mandatory when handling this compound.[6][8] A face shield should be used in conjunction with goggles, especially when there is a risk of splashes, as it provides an additional layer of protection for the entire face.[5][6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] Always inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.
-
Body Protection : A standard lab coat protects against minor spills. However, when handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron provides a necessary additional barrier.[6][8]
-
Respiratory Protection : Corrosive dusts and vapors can cause severe respiratory tract irritation.[1][4] Therefore, all manipulations of this compound that could generate dust or vapors should be conducted within a properly functioning chemical fume hood.[7]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area designated for corrosive materials.[2][4]
-
Ensure the container is tightly sealed and stored away from incompatible materials such as strong bases and oxidizing agents.[2]
-
Store containers below eye level to minimize the risk of dropping them from a height.[9]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[6] Prepare all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use a disposable weighing boat.
-
Solution Preparation : When preparing solutions, always add the acid to the solvent slowly. This is particularly important when dissolving in water, as it can be an exothermic process.
-
Reaction Setup : Conduct all reactions within a chemical fume hood with the sash at the lowest practical height.[7]
-
Post-Handling : After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[6] Clean and decontaminate all work surfaces.
Emergency Response: Spill and Exposure Plan
Accidents can happen despite the best precautions. A clear and practiced emergency plan is crucial.
Spill Cleanup
For a minor spill (a few grams) within a fume hood:
-
Alert colleagues in the immediate area.
-
Contain the spill . Use a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid spill neutralizer.[6]
-
Apply the neutralizer from the outside of the spill inwards to avoid spreading the material.[10]
-
Collect the residue using a scoop or dustpan and place it in a labeled, sealed container for hazardous waste disposal.[11][12]
-
Decontaminate the area with a mild detergent and water.[11]
-
Dispose of all contaminated materials , including gloves and cleaning supplies, as hazardous waste.[13]
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[12]
Personnel Exposure
-
Skin Contact : Immediately go to the nearest emergency shower and flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the shower.[6] Seek immediate medical attention.
-
Eye Contact : Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification : As a halogenated organic acid, this compound falls into the category of halogenated organic waste.[14][15]
-
Collection :
-
Collect waste this compound and any solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[16]
-
Contaminated materials such as gloves, weighing paper, and spill cleanup debris should also be collected in a labeled solid hazardous waste container.[13]
-
-
Disposal : All waste must be disposed of through your institution's hazardous waste management program. Halogenated organic wastes are typically incinerated at high temperatures in a specialized facility.[14]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
